Deamino-NADPH
Description
Structure
2D Structure
Properties
Molecular Formula |
C21H29N6O18P3 |
|---|---|
Molecular Weight |
746.4 g/mol |
IUPAC Name |
[[(2R,4S,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N6O18P3/c22-17(31)9-2-1-3-26(4-9)20-15(30)13(28)10(42-20)5-40-47(36,37)45-48(38,39)41-6-11-14(29)16(44-46(33,34)35)21(43-11)27-8-25-12-18(27)23-7-24-19(12)32/h1,3-4,7-8,10-11,13-16,20-21,28-30H,2,5-6H2,(H2,22,31)(H,36,37)(H,38,39)(H,23,24,32)(H2,33,34,35)/t10-,11-,13?,14-,15+,16-,20-,21-/m1/s1 |
InChI Key |
UNDVWKVJVYWKSE-RAKBMXRGSA-N |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)OP(=O)(O)O)O)O)O |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)OP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Deamino-NADPH: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Deamino-NADPH (Nicotinamide Hypoxanthine Dinucleotide Phosphate, reduced form), a structural analog of the vital coenzyme NADPH. It details the molecule's chemical structure, physicochemical properties, relevant experimental protocols, and its context within key metabolic pathways.
Core Molecular Profile
This compound is a derivative of NADPH where the adenine moiety's C6 amino group is substituted with a hydroxyl group, forming hypoxanthine. This modification alters its interaction with enzymes, making it a valuable tool for studying NADPH-dependent biochemical processes. While retaining the hydride-donating capability of the nicotinamide ring, the change in the purine base can significantly affect enzyme binding affinity and kinetics. Its primary application is as a coenzyme in enzymatic reactions, including the determination of ammonia[1].
Quantitative Data Summary
The key physicochemical properties of this compound are summarized below. The data is presented for both the free acid form and the more commonly supplied tetrasodium salt.
| Property | Value (Free Acid) | Value (Tetrasodium Salt) | Reference(s) |
| Chemical Formula | C₂₁H₂₉N₆O₁₈P₃ | C₂₁H₂₅N₆Na₄O₁₈P₃ | [2] |
| Molecular Weight | 746.41 g/mol | 834.33 g/mol | [][4] |
| Appearance | White to off-white powder | White to yellow powder | [2] |
| Storage Temperature | -20°C | -20°C | |
| Molar Extinction Coeff. | ≈ 6,220 L·mol⁻¹·cm⁻¹ (at 340 nm) | ≈ 6,220 L·mol⁻¹·cm⁻¹ (at 340 nm) |
Chemical Structure
The critical difference between NADPH and its deaminated analog lies in the purine base. The substitution of the amine group with a carbonyl (hydroxyl in the tautomeric form) on the six-membered ring of the purine alters the hydrogen bonding potential of the molecule.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in a common enzymatic assay.
Protocol 1: Representative Synthesis of this compound
Part A: Deamination of NADP⁺ to Deamino-NADP⁺
-
Reaction Mixture Preparation: In a temperature-controlled vessel, dissolve NADP⁺ (sodium salt) in a 0.1 M sodium nitrite solution adjusted to pH 3.75 with acetic acid. A typical concentration would be 10-20 mg/mL.
-
Incubation: Maintain the reaction mixture at 37°C with gentle stirring for 3-4 hours. The acidic nitrite solution facilitates the diazotization of the exocyclic amine on the adenine ring, followed by hydrolysis to a hydroxyl group.
-
Monitoring: Track the reaction progress by withdrawing small aliquots and analyzing them via HPLC with a C18 column. The product, Deamino-NADP⁺, will have a different retention time than the starting material. Monitor the disappearance of the NADP⁺ peak.
-
Quenching and Purification: Once the reaction is complete, raise the pH to ~7.0 with NaOH to quench the reaction. The product can be purified using anion-exchange chromatography (e.g., DEAE-Sephadex column) with a triethylammonium bicarbonate (TEAB) gradient.
-
Lyophilization: Pool the fractions containing pure Deamino-NADP⁺ and lyophilize to obtain a stable powder.
Part B: Enzymatic Reduction to this compound
-
Enzyme System: Utilize an enzyme system with a broad substrate specificity, such as Glucose-6-Phosphate Dehydrogenase (G6PDH).
-
Reaction Buffer: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing 10 mM MgCl₂.
-
Reaction Setup: In the buffer, dissolve the lyophilized Deamino-NADP⁺ (e.g., to 5 mM), an excess of the substrate glucose-6-phosphate (e.g., 10 mM), and a catalytic amount of G6PDH (e.g., 1-2 U/mL).
-
Incubation: Incubate the mixture at 30°C. G6PDH will transfer a hydride from glucose-6-phosphate to Deamino-NADP⁺, forming this compound.
-
Monitoring: Monitor the formation of this compound by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
Purification and Storage: Once the A340 reading stabilizes, indicating reaction completion, the enzyme can be removed by ultrafiltration. The resulting this compound solution can be purified by FPLC/HPLC, lyophilized, and stored at -20°C or below.
Protocol 2: Glutathione Reductase Activity Assay
This protocol details the use of this compound in a classic enzyme assay to measure the activity of Glutathione Reductase (GR), an essential enzyme in the antioxidant system. The assay monitors the decrease in absorbance at 340 nm as this compound is consumed.
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA. Equilibrate to 25°C.
-
This compound Solution (2 mM): Prepare a 2 mM working solution by dissolving this compound tetrasodium salt in the Assay Buffer. Prepare this solution fresh daily and keep it on ice.
-
Oxidized Glutathione (GSSG) Solution (20 mM): Prepare a 20 mM stock solution by dissolving GSSG in the Assay Buffer.
-
Sample Preparation: Prepare cell lysates, tissue homogenates, or purified enzyme solutions in a suitable buffer (e.g., Assay Buffer). Dilute samples to ensure the rate of absorbance change is within the linear range of the spectrophotometer.
-
-
Assay Procedure (for a 1 mL cuvette):
-
Set a spectrophotometer to 340 nm and maintain the cuvette holder at 25°C.
-
To a 1 mL quartz cuvette, add the following in order:
-
900 µL of Assay Buffer
-
50 µL of 2 mM this compound solution
-
20-50 µL of the sample (e.g., cell lysate)
-
-
Mix by inversion and incubate for 2-3 minutes to allow for the reduction of any interfering substances.
-
Zero the spectrophotometer with this mixture.
-
Initiate the reaction by adding 50 µL of 20 mM GSSG solution.
-
Immediately mix by inversion and start recording the absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min × Total Volume) / (ε × Sample Volume × Path Length)
-
ε (Molar Extinction Coefficient): 6.22 mM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹)
-
Path Length: Typically 1 cm
-
-
Metabolic Context and Signaling Pathways
This compound functions as an analog within the broader NADPH metabolic network. Understanding the pathways that produce and consume NADPH is crucial for interpreting experimental results obtained with this analog.
NADPH Production: The Pentose Phosphate Pathway
The primary route for generating cytosolic NADPH is the oxidative phase of the Pentose Phosphate Pathway (PPP). This pathway converts glucose-6-phosphate into ribulose-5-phosphate while reducing NADP⁺ to NADPH.
References
- 1. This compound | CAS#:42934-87-2 | Chemsrc [chemsrc.com]
- 2. High Quality Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt (NADPH) Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]
- 4. Nicotinamide Hypoxanthine Dinucleotide Phosphate Reduced Tetrasodium Salt NADPH CAS 42934-87-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
discovery and history of Deamino-NADPH
A thorough investigation into the scientific literature reveals that "Deamino-NADPH" is not a recognized or studied compound. It is likely that the intended subject of inquiry is the well-established and crucial coenzyme, Nicotinamide Adenine Dinucleotide Phosphate (NADPH) . This guide will provide an in-depth technical overview of the discovery, history, and core scientific understanding of NADPH, tailored for researchers, scientists, and drug development professionals.
Introduction to NADPH
Nicotinamide adenine dinucleotide phosphate (NADPH) is the reduced form of NADP+ (Nicotinamide Adenine Dinucleotide Phosphate) and serves as a fundamental electron donor in a vast array of anabolic reactions.[1] Unlike its counterpart NADH, which is primarily involved in catabolic pathways to generate ATP, NADPH is the principal currency of reducing power for biosynthetic processes and antioxidant defense.[1][2] The key structural difference between NAD(H) and NADP(H) is an additional phosphate group on the 2' position of the ribose ring of the adenine nucleotide in NADP(H), which allows enzymes to distinguish between the two cofactors, thereby separating their respective metabolic roles.[1][3]
Discovery and History
The history of NADPH is intrinsically linked to the broader discovery of pyridine nucleotides. Initially identified as a "coenzyme" required for fermentation in the early 20th century, the molecule now known as NAD+ was the first to be characterized. It was later discovered that a phosphorylated version of this coenzyme, initially termed triphosphopyridine nucleotide (TPN), was also present in cells and participated in different metabolic pathways. This molecule was subsequently renamed Nicotinamide Adenine Dinucleotide Phosphate (NADP+), with its reduced form being NADPH. The distinct roles of NADH in catabolism and NADPH in anabolism became a central paradigm in understanding cellular metabolism.
Biosynthesis of NADPH
Cells maintain a high ratio of NADPH to NADP+, favoring reductive biosynthesis and antioxidant defense. The primary pathways for NADPH generation are:
-
The Pentose Phosphate Pathway (PPP): This is the major source of NADPH in most animal cells. The oxidative phase of the PPP, catalyzed by the enzymes Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase, generates two molecules of NADPH for each molecule of glucose-6-phosphate that is metabolized.
-
NADP+-dependent Malic Enzyme: This enzyme decarboxylates malate to pyruvate, concurrently reducing NADP+ to NADPH. It is a significant source of NADPH in the cytoplasm and mitochondria.
-
NADP+-dependent Isocitrate Dehydrogenase (IDH): Found in both the mitochondria and the cytoplasm, this enzyme converts isocitrate to α-ketoglutarate, producing NADPH. The mitochondrial isoform is a key source of NADPH for steroidogenesis and other mitochondrial processes.
-
Nicotinamide Nucleotide Transhydrogenase (NNT): Located in the inner mitochondrial membrane, this enzyme catalyzes the transfer of a hydride ion from NADH to NADP+, directly generating NADPH from the NADH pool.
Below is a diagram illustrating the major pathways of NADPH biosynthesis.
Cellular Functions of NADPH
NADPH is indispensable for a multitude of cellular processes:
-
Reductive Biosynthesis: NADPH provides the reducing equivalents for the synthesis of fatty acids, cholesterol, steroid hormones, and nucleotides.
-
Antioxidant Defense: NADPH is the primary reductant for glutathione reductase, which regenerates the antioxidant glutathione (GSH) from its oxidized form (GSSG). GSH is critical for detoxifying reactive oxygen species (ROS). NADPH also supports the thioredoxin system.
-
Phagocytic Respiratory Burst: In immune cells, the enzyme NADPH oxidase uses NADPH to produce superoxide radicals, which are essential for killing pathogens.
-
Cytochrome P450 Monooxygenases: These enzymes, crucial for the metabolism of drugs, steroids, and other xenobiotics, utilize NADPH as an electron donor.
-
Nitric Oxide Synthesis: Nitric oxide synthases (NOS) use NADPH to produce nitric oxide, a key signaling molecule.
Enzymes Utilizing NADPH
A vast number of enzymes specifically use NADPH as a cofactor. These enzymes are involved in the diverse cellular functions mentioned above. The table below summarizes some of the key NADPH-dependent enzymes and their kinetic parameters.
| Enzyme Family | Representative Enzyme | Substrate(s) | Product(s) | Km (NADPH) (µM) | Vmax (units/mg) | Cellular Location |
| Dehydrogenases | Glucose-6-Phosphate Dehydrogenase | Glucose-6-Phosphate, NADP+ | 6-Phosphoglucono-δ-lactone, NADPH | 2-10 | Variable | Cytoplasm |
| Glutamate Dehydrogenase (NADP+) | Glutamate, NADP+ | α-Ketoglutarate, NADPH, NH4+ | 10-50 | Variable | Mitochondria | |
| Reductases | Glutathione Reductase | GSSG, NADPH | 2 GSH, NADP+ | 5-20 | Variable | Cytoplasm, Mitochondria |
| Thioredoxin Reductase | Thioredoxin-S2, NADPH | Thioredoxin-(SH)2, NADP+ | 1-10 | Variable | Cytoplasm, Mitochondria | |
| Dihydrofolate Reductase | Dihydrofolate, NADPH | Tetrahydrofolate, NADP+ | 1-5 | Variable | Cytoplasm | |
| Oxidases | NADPH Oxidase | O2, NADPH | O2•−, NADP+, H+ | 10-40 | Variable | Plasma Membrane |
| Synthases | Fatty Acid Synthase | Acetyl-CoA, Malonyl-CoA, NADPH | Fatty Acids, NADP+ | 1-10 | Variable | Cytoplasm |
| Nitric Oxide Synthase | Arginine, O2, NADPH | Citrulline, NO, NADP+ | 1-5 | Variable | Cytoplasm, Membranes | |
| Monooxygenases | Cytochrome P450 Reductase | Cytochrome P450, NADPH | Reduced Cytochrome P450, NADP+ | 1-10 | Variable | Endoplasmic Reticulum |
Note: Km and Vmax values are approximate and can vary significantly depending on the specific enzyme isoform, species, and experimental conditions.
Experimental Protocols for NADPH Detection and Quantification
Accurate measurement of NADPH levels and the NADPH/NADP+ ratio is crucial for studying cellular metabolism and redox state. Several methods are commonly employed:
Spectrophotometric/Fluorometric Enzyme Cycling Assays
This is a highly sensitive and widely used method for quantifying NADP+ and NADPH.
Principle: The assay involves a cyclic reaction where a specific enzyme repeatedly oxidizes and reduces NADPH, leading to the accumulation of a colored or fluorescent product. The rate of product formation is proportional to the concentration of NADP(H) in the sample.
Protocol Outline:
-
Sample Preparation:
-
Lyse cells or homogenize tissue in extraction buffer.
-
To measure NADPH specifically, the oxidized form (NADP+) is selectively destroyed by heating the sample in an alkaline solution.
-
To measure total NADP(H), the sample is processed without the selective destruction step.
-
-
Assay Reaction:
-
Add the sample extract to a reaction mixture containing:
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PD)
-
A chromogenic or fluorogenic electron acceptor (e.g., MTT or resazurin)
-
Diaphorase (for some colorimetric assays)
-
-
-
Detection:
-
Incubate the reaction at a controlled temperature.
-
Measure the absorbance or fluorescence at regular intervals using a plate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of NADPH.
-
Calculate the concentration of NADPH in the sample by comparing its reaction rate to the standard curve.
-
The workflow for a typical enzyme cycling assay is depicted below.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high specificity and the ability to measure multiple metabolites simultaneously.
Principle: Cellular extracts are separated by liquid chromatography, and the masses of the eluting compounds are determined by mass spectrometry. NADP+ and NADPH can be distinguished by their different masses.
Protocol Outline:
-
Sample Preparation:
-
Rapidly quench metabolism and extract metabolites using a cold solvent (e.g., methanol/acetonitrile/water mixture).
-
-
LC Separation:
-
Inject the extract onto an appropriate LC column (e.g., HILIC or reversed-phase).
-
Separate NADP+ and NADPH using a suitable mobile phase gradient.
-
-
MS Detection:
-
Ionize the eluting compounds (e.g., using electrospray ionization).
-
Detect and quantify NADP+ and NADPH based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.
-
-
Quantification:
-
Use stable isotope-labeled internal standards for accurate quantification.
-
NADPH in Drug Development
The central role of NADPH in cellular metabolism and redox balance makes the enzymes involved in its synthesis and utilization attractive targets for drug development.
-
Cancer Therapy: Many cancer cells exhibit increased reliance on NADPH for rapid proliferation and to counteract high levels of oxidative stress. Inhibiting key NADPH-producing enzymes, such as G6PD or IDH1/2, is a promising strategy to selectively kill cancer cells.
-
Infectious Diseases: The growth and survival of various pathogens, including parasites like Trypanosoma cruzi, depend on their ability to generate NADPH. Targeting NADPH biosynthetic pathways in these organisms offers a potential therapeutic avenue.
-
Metabolic Disorders: Dysregulation of NADPH metabolism is implicated in various metabolic diseases. Modulating NADPH levels could be beneficial in conditions such as diabetes and cardiovascular disease.
Conclusion
NADPH is a vital coenzyme with a distinct and indispensable role in anabolic metabolism and cellular protection. Its discovery and the elucidation of its functions have been fundamental to our understanding of biochemistry. The intricate network of enzymes that produce and consume NADPH highlights its central position in maintaining cellular homeostasis. As our knowledge of NADPH metabolism continues to expand, it presents exciting opportunities for the development of novel therapeutic strategies for a wide range of diseases.
References
The Enigmatic Second Messenger: A Technical Guide to the Natural Occurrence of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) in Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and cellular function of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), a potent intracellular calcium-mobilizing second messenger. It is important to clarify from the outset a matter of nomenclature. The term "Deamino-NADPH" is not the standard scientific term. The correct nomenclature for the oxidized form is Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), which differs from NADP by the substitution of the nicotinamide group with a nicotinic acid moiety.[1] Its reduced form is NAADPH. The vast majority of scientific literature and research has focused on the biological significance of NAADP as a signaling molecule. Information regarding the natural occurrence and specific functions of its reduced counterpart, NAADPH, is currently limited, though it is implicated as a substrate in a redox cycle for NAADP synthesis.[2] This guide will, therefore, focus on the well-documented biology of NAADP.
NAADP is recognized as the most potent of the calcium-mobilizing second messengers, acting at nanomolar concentrations to release Ca2+ from acidic intracellular stores, such as lysosomes.[1][3] This distinct mechanism of action sets it apart from other calcium-mobilizing messengers like inositol trisphosphate (IP3) and cyclic ADP-ribose (cADPR), which primarily target the endoplasmic reticulum.[4] Understanding the intricacies of NAADP signaling is crucial for researchers in various fields, as it plays a significant role in a wide array of cellular processes and has emerged as a potential target for drug development.
Quantitative Data on Cellular NAADP Concentrations
The intracellular concentration of NAADP is tightly regulated and can vary depending on the cell type and stimulation conditions. Its potent nature means that even small fluctuations in its concentration can have significant physiological effects. Below is a summary of reported NAADP concentrations in different biological systems.
| Cell Type/Tissue | Condition | NAADP Concentration | Quantification Method | Reference(s) |
| Human Red Blood Cells | Basal | 1.1 ± 0.2 pmol/10^8 cells | Radioreceptor Assay | |
| Rat Hepatocytes | Basal | 1.9 ± 0.3 pmol/mg protein | Radioreceptor Assay | |
| Escherichia coli | Basal | 2.4 ± 0.4 pmol/mg protein | Radioreceptor Assay | |
| Jurkat T-lymphocytes | Basal | ~10-100 nM (effective Ca2+ mobilizing range) | Microinjection | |
| Sea Urchin Eggs | Basal | Low nanomolar range | Radioreceptor Assay | |
| Pancreatic Acinar Cells | Stimulated | Transient increase | Calcium Imaging |
Biosynthesis and Signaling Pathways
The synthesis and signaling of NAADP involve a complex interplay of enzymes and receptors, leading to the precise control of intracellular calcium levels.
NAADP Biosynthesis
NAADP can be synthesized through multiple pathways. The most well-established is the base-exchange reaction catalyzed by members of the ADP-ribosyl cyclase family, such as CD38 and SARM1. This reaction involves the exchange of the nicotinamide group of NADP+ with nicotinic acid, a reaction that is favored at an acidic pH, suggesting it may occur within acidic organelles like lysosomes. More recently, a novel redox-dependent pathway has been described where NAADP is generated from its reduced precursor, NAADPH, by the action of dual NADPH oxidases (DUOX) enzymes, such as DUOX1 and DUOX2.
NAADP-Mediated Calcium Signaling
NAADP initiates calcium signals by binding to and activating two-pore channels (TPCs) located on the membranes of acidic organelles like lysosomes and endosomes. This initial release of Ca2+ from acidic stores acts as a trigger, which can then be amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum through IP3 receptors and ryanodine receptors, leading to a global cytosolic Ca2+ signal.
Experimental Protocols
Accurate quantification of NAADP is challenging due to its low intracellular concentrations and potential for degradation during sample preparation. The following are established methods for its detection.
Protocol 1: Quantification of NAADP by Radioreceptor Binding Assay
This method is a competitive binding assay that utilizes the high affinity of NAADP for its receptor, typically prepared from sea urchin egg homogenates.
Materials:
-
Cells or tissue of interest
-
Perchloric acid (HClO4)
-
Potassium carbonate (K2CO3)
-
Sea urchin egg homogenate (as receptor source)
-
[32P]NAADP (radioligand)
-
Unlabeled NAADP standards
-
Binding buffer (e.g., intracellular medium)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Sample Extraction:
-
Rapidly quench cellular metabolism and lyse cells with ice-cold perchloric acid.
-
Incubate on ice and then neutralize the extract with potassium carbonate.
-
Centrifuge to remove the precipitate and collect the supernatant containing NAADP.
-
-
Binding Assay:
-
Set up a series of tubes for the standard curve with known concentrations of unlabeled NAADP.
-
Add the prepared cell/tissue extracts to separate tubes.
-
Add the sea urchin egg homogenate to all tubes and incubate to allow unlabeled NAADP to bind to the receptors.
-
Add a fixed concentration of [32P]NAADP to all tubes and incubate to allow the radioligand to bind to the remaining free receptors.
-
-
Filtration and Quantification:
-
Rapidly separate bound from free [32P]NAADP by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of [32P]NAADP binding against the concentration of unlabeled NAADP.
-
Determine the concentration of NAADP in the samples by comparing their inhibition of [32P]NAADP binding to the standard curve.
-
Protocol 2: Quantification of NAADP by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly specific and sensitive method for the absolute quantification of NAADP, avoiding the use of radioactive materials.
Materials:
-
Cells or tissue of interest
-
LC-MS/MS system (e.g., triple quadrupole)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
NAADP analytical standard
-
Internal standard (e.g., 13C-labeled NAADP)
Procedure:
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Immediately add pre-chilled extraction solvent containing an internal standard to quench metabolism and extract metabolites.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Evaporate the solvent and reconstitute the sample in a suitable buffer for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample onto a HILIC column for chromatographic separation.
-
Use a gradient elution with a mobile phase suitable for separating polar analytes like NAADP.
-
Perform detection using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both NAADP and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of NAADP in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of NAADP.
-
Role in Drug Development
The unique role of NAADP in mobilizing calcium from acidic stores and its involvement in a variety of physiological and pathophysiological processes make the NAADP signaling pathway an attractive target for drug development. Modulators of NAADP synthesis (e.g., inhibitors of CD38 or DUOX enzymes) or its receptors (TPCs) could have therapeutic potential in diseases where calcium signaling is dysregulated, such as certain cancers, neurodegenerative disorders, and cardiovascular diseases. The development of specific agonists and antagonists of the NAADP pathway is an active area of research.
Conclusion
Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) is a fundamentally important second messenger that orchestrates intracellular calcium signaling through a distinct mechanism involving acidic organelles. While the term "this compound" is not standard, it highlights the close structural relationship of NAADP to the well-known redox cofactor NADP. The study of NAADP has unveiled novel paradigms in cellular communication, and continued research into its biosynthesis, regulation, and downstream effects holds great promise for understanding complex cellular processes and for the development of novel therapeutic strategies. The role of its reduced form, NAADPH, remains a nascent area of investigation that may reveal further layers of complexity in cellular redox and calcium signaling.
References
Deamino-NADPH in Enzymatic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) is a fundamental coenzyme in cellular metabolism, primarily serving as a crucial electron donor in a vast array of biosynthetic pathways and antioxidant defense mechanisms. Its structural analog, Deamino-NADPH (nicotinamide hypoxanthine dinucleotide phosphate), in which the adenine amine group is replaced by a hydroxyl group, represents a valuable tool for elucidating enzyme mechanisms and exploring potential therapeutic interventions. While the body of research on this compound is more specialized compared to its canonical counterpart, studies involving this analog provide unique insights into enzyme-cofactor interactions and specificity.
This technical guide provides a comprehensive overview of enzymatic reactions involving this compound, with comparative data for NADPH to offer a broader context. It is designed to be a resource for researchers in biochemistry, drug discovery, and related fields, offering quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Core Functions and Enzymatic Landscape
This compound, like NADPH, participates as a hydride donor in reduction reactions catalyzed by various oxidoreductases. The substitution of the exocyclic amine on the purine ring with a hydroxyl group can influence the binding affinity and catalytic efficiency of enzymes, making it a useful probe for studying the structural and electronic requirements of the cofactor binding site.
Enzymes that have been shown to utilize or be studied with this compound include:
-
DT-Diaphorase (NAD(P)H:quinone oxidoreductase): This enzyme catalyzes the two-electron reduction of quinones and is involved in detoxification and protection against oxidative stress. It has been shown to be reduced by this compound.[1][2]
-
Pyridine Nucleotide Transhydrogenase: Found in the inner mitochondrial membrane of eukaryotes and the cytoplasmic membrane of bacteria, this enzyme catalyzes the transfer of a hydride ion between NAD(H) and NADP(H). Studies with the E. coli enzyme have utilized this compound as an alternate substrate.[3]
-
Mitochondrial NAD(P)H Dehydrogenases: In plant mitochondria, different NAD(P)H dehydrogenases are present on the inner membrane. Complex I has been shown to oxidize this compound, although with a significantly higher Michaelis constant (Km) compared to NADPH, indicating lower affinity. In contrast, a second rotenone-insensitive NAD(P)H dehydrogenase does not utilize this compound.[4]
-
3''-deamino-3''-oxonicotianamine reductase: This enzyme is involved in the biosynthesis of nicotianamine, a metal chelator in plants, highlighting that enzymes acting on deaminated nicotinamide-containing substrates exist in nature.[5]
Quantitative Data: Enzyme Kinetics with this compound
The available quantitative data for enzymatic reactions involving this compound is limited but provides valuable insights into its function as a cofactor analog. The following table summarizes the key kinetic parameters found in the literature, with comparative data for NADPH where available.
| Enzyme | Organism/Tissue | Substrate(s) | Kinetic Parameter | Value | Reference |
| DT-Diaphorase | Not Specified | This compound | Rate of Reduction | 8.3 x 10⁸ M⁻¹ min⁻¹ | |
| NADPH | Rate of Reduction | 1.3 x 10⁹ M⁻¹ min⁻¹ | |||
| Mitochondrial Complex I | Potato Tuber | This compound | Kₘ | > 1 mM | |
| Glyceraldehyde 3-Phosphate Dehydrogenase (GPDH) | Rabbit Muscle | Deamino-NAD | Kₘ | 2300 µM | |
| Deamino-NAD | Kₐ | 112 µM |
Note: The data for GPDH pertains to Deamino-NAD⁺, a related analog, and is included to provide a broader context on how deamination of the adenine moiety can affect enzyme kinetics.
Experimental Protocols
Detailed experimental protocols for enzymatic assays are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for studying enzymes that utilize this compound, based on established principles for NADPH-dependent enzymes.
Protocol 1: Spectrophotometric Assay for this compound-Dependent Reductase Activity
This protocol is a generalized method for continuously monitoring the activity of a reductase that uses this compound as a cofactor by observing the decrease in absorbance at 340 nm.
Principle: this compound, similar to NADPH, has a characteristic absorbance maximum at 340 nm in its reduced form. The oxidized form, Deamino-NADP⁺, does not absorb at this wavelength. Therefore, the rate of an enzymatic reaction that consumes this compound can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified enzyme of interest
-
This compound solution (concentration to be determined based on the experiment, typically in the micromolar range)
-
Substrate for the reductase enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with appropriate salts and cofactors)
-
UV-Vis spectrophotometer with temperature control
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0) to ensure stability. Determine the precise concentration spectrophotometrically using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) as a close approximation, or determine it empirically if a pure standard is available.
-
Prepare a stock solution of the enzyme's substrate in an appropriate solvent.
-
Prepare the reaction buffer and equilibrate to the desired assay temperature (e.g., 25°C or 37°C).
-
-
Assay Setup:
-
In a cuvette, combine the reaction buffer, the substrate (at a saturating concentration if determining the Kₘ for this compound), and any other necessary cofactors.
-
Add the this compound solution to the cuvette to the desired final concentration.
-
Mix the contents of the cuvette gently by inverting.
-
-
Initiate the Reaction:
-
Place the cuvette in the spectrophotometer and record a baseline absorbance at 340 nm.
-
Initiate the reaction by adding a small, known amount of the purified enzyme to the cuvette.
-
Immediately start recording the absorbance at 340 nm over time (e.g., for 3-5 minutes).
-
-
Data Analysis:
-
Determine the initial linear rate of the reaction (ΔA₃₄₀/min) from the steepest part of the absorbance versus time curve.
-
Convert the rate of absorbance change to the rate of this compound consumption using the Beer-Lambert law:
-
Rate (µM/min) = (ΔA₃₄₀/min) / ε * path length (cm) * 10⁶
-
Where ε is the molar extinction coefficient for this compound (use 6220 M⁻¹cm⁻¹ as an approximation).
-
-
To determine kinetic parameters (Kₘ and Vₘₐₓ), repeat the assay at various concentrations of this compound while keeping the substrate concentration constant and saturating. Plot the initial rates against the this compound concentration and fit the data to the Michaelis-Menten equation.
-
Protocol 2: Endpoint Assay for Deamino-NADP⁺/Deamino-NADPH Quantification
This protocol describes a general approach for measuring the total concentration of Deamino-NADP⁺ and this compound in a sample, which can be adapted from commercially available NADP/NADPH assay kits.
Principle: This assay is based on an enzymatic cycling reaction. A specific enzyme reduces Deamino-NADP⁺ to this compound. This newly formed this compound, along with the this compound already present in the sample, then reduces a probe (either colorimetric or fluorometric), leading to a detectable signal that is proportional to the total amount of Deamino-NADP(H) in the sample. To measure this compound specifically, Deamino-NADP⁺ in the sample is first selectively degraded.
Materials:
-
Sample containing Deamino-NADP⁺/Deamino-NADPH
-
Extraction buffers (one for total Deamino-NADP(H) and one for selective degradation of Deamino-NADP⁺)
-
Enzyme cycling mix (containing a Deamino-NADP⁺-reducing enzyme and a probe-reducing enzyme)
-
Probe (colorimetric or fluorometric)
-
Deamino-NADP⁺ or this compound standard solutions
-
Plate reader (spectrophotometer or fluorometer)
-
96-well plates
Procedure:
-
Sample Preparation:
-
Extract Deamino-NADP(H) from cells or tissues using an appropriate extraction buffer.
-
For total Deamino-NADP⁺/Deamino-NADPH measurement, use a neutral extraction buffer.
-
For specific measurement of this compound, use an alkaline extraction buffer to degrade Deamino-NADP⁺.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of a Deamino-NADP⁺ or this compound standard in the same buffer as the samples.
-
-
Assay Reaction:
-
Add the prepared samples and standards to the wells of a 96-well plate.
-
Prepare the reaction mixture containing the enzyme cycling mix and the probe according to the manufacturer's instructions (if using a kit) or a published protocol.
-
Add the reaction mixture to each well to start the enzymatic cycling reaction.
-
-
Signal Detection:
-
Incubate the plate at the recommended temperature for a specific period.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (from a blank well) from all sample and standard readings.
-
Plot the signal from the standards against their concentrations to generate a standard curve.
-
Determine the concentration of Deamino-NADP(H) in the samples by interpolating their signal on the standard curve.
-
The concentration of Deamino-NADP⁺ can be calculated by subtracting the concentration of this compound from the total Deamino-NADP(H) concentration.
-
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly regulated by this compound have not been extensively characterized, its role can be inferred from the pathways involving its parent molecule, NADPH. NADPH is a central node in cellular redox signaling and metabolism.
Diagram 1: The Pentose Phosphate Pathway and its Connection to Reductive Biosynthesis and Antioxidant Defense
The pentose phosphate pathway (PPP) is a major source of NADPH. This diagram illustrates the flow from glucose-6-phosphate through the PPP to generate NADPH, which is then utilized in key cellular processes.
Caption: Overview of this compound production and utilization.
Diagram 2: Experimental Workflow for Characterizing a this compound-Dependent Enzyme
This diagram outlines a logical workflow for the kinetic characterization of a novel or known enzyme with respect to its activity with this compound.
Caption: Workflow for kinetic analysis of a this compound enzyme.
Conclusion
This compound serves as a valuable molecular probe for investigating the intricacies of enzyme-cofactor interactions. While the volume of research dedicated specifically to this analog is less extensive than that for NADPH, the existing data clearly demonstrate its ability to function as a substrate for several important oxidoreductases. The subtle structural modification in this compound can significantly impact its binding affinity and the catalytic efficiency of enzymes, providing researchers with a tool to dissect the specific contributions of the adenine amine group to cofactor recognition and catalysis.
The experimental protocols and workflows presented in this guide offer a starting point for researchers interested in exploring the role of this compound in their systems of interest. By adapting established methods for NADPH and carefully considering the unique properties of this analog, new insights into enzyme mechanisms and cellular metabolism can be uncovered. Further research into the enzymatic landscape of this compound will undoubtedly contribute to our fundamental understanding of biological redox reactions and may open new avenues for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. DT-diaphorase. Redox potential, steady-state, and rapid reaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the pyridine nucleotide transhydrogenase of Escherichia coli - UBC Library Open Collections [open.library.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. Category:NADPH-dependent enzymes - Wikipedia [en.wikipedia.org]
Deamino-NADPH: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the physical, chemical, and biological properties of Nicotinamide Hypoxanthine Dinucleotide Phosphate (Deamino-NADPH), a crucial analog of NADPH, for professionals in research, drug discovery, and diagnostics.
Introduction
This compound, systematically known as nicotinamide hypoxanthine dinucleotide phosphate, is a structural and functional analog of NADPH (Nicotinamide Adenine Dinucleotide Phosphate). As a 2'-phosphorylated coenzyme, it plays a significant role in various biochemical assays, most notably in the determination of ammonia concentrations in biological samples. This guide provides a detailed overview of its core physical and chemical properties, its role in enzymatic reactions, and established experimental protocols for its use.
Physical and Chemical Properties
This compound shares a similar core structure with NADPH but lacks the amino group on the adenine ring, which is replaced by a hydroxyl group, forming a hypoxanthine base instead. This structural modification can influence its chemical and physical characteristics.
General Properties
| Property | Value | Source |
| CAS Number | 42934-87-2 | [1] |
| Molecular Formula | C₂₁H₂₅N₆Na₄O₁₈P₃ | - |
| Appearance | White to off-white powder | [1] |
| Storage Temperature | -20°C | [2] |
Spectral Properties
The spectral properties of this compound are critical for its quantification and use in spectrophotometric and fluorometric assays. While specific data for this compound is not abundantly available, the spectral characteristics are largely governed by the nicotinamide moiety, which it shares with NADPH.
| Property | Value | Notes | Source |
| Molar Extinction Coefficient (ε) | ~6.22 x 10³ L·mol⁻¹·cm⁻¹ at 340 nm | This value is widely accepted for NADPH and is commonly used for this compound in assays.[3][4] | |
| Absorption Maxima (λmax) | ~340 nm (reduced form) | The oxidized form lacks the absorbance peak at 340 nm. | |
| Fluorescence Excitation (λex) | ~340-360 nm | The fluorescence is characteristic of the reduced nicotinamide ring. | |
| Fluorescence Emission (λem) | ~460 nm |
Stability
The stability of this compound, much like NADPH, is highly dependent on pH and temperature. Understanding its stability profile is crucial for accurate and reproducible experimental results.
-
pH Stability : this compound is more stable in alkaline solutions (pH 8-9) and tends to degrade in acidic conditions. The rate of degradation increases significantly in the presence of phosphate and acetate buffers.
-
Temperature Stability : For long-term storage, it is recommended to keep this compound solutions at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided. Stock solutions, when prepared in an appropriate alkaline buffer, can be stable for several weeks at -20°C.
Redox Potential
Biological Role and Enzymatic Activity
This compound serves as a cofactor for various enzymes, although it is often used as a substitute for NADPH in specific assays where its properties offer an advantage.
Glutamate Dehydrogenase and Ammonia Determination
The most prominent application of this compound is in the enzymatic determination of ammonia, a critical diagnostic marker for certain liver diseases. This assay utilizes the enzyme L-glutamate dehydrogenase (GDH), which catalyzes the reversible reductive amination of α-ketoglutarate to L-glutamate.
Reaction:
α-ketoglutarate + NH₃ + this compound ⇌ L-glutamate + Deamino-NADP⁺ + H₂O
In this reaction, the consumption of this compound is directly proportional to the amount of ammonia present in the sample. The reaction is monitored by measuring the decrease in absorbance at 340 nm.
Generalized Workflow for Ammonia Assay using this compound
Caption: Workflow for ammonia determination using this compound and GDH.
Enzyme Kinetics
The kinetic parameters of enzymes with this compound can differ from those with NADPH. While specific Km and Vmax values for this compound with many enzymes are not extensively documented, studies on glutamate dehydrogenase provide some insights. The affinity of GDH for ammonia can be influenced by pH and the concentration of allosteric effectors like ADP. For instance, a decrease in pH leads to a substantial increase in the Km for ammonia for human glutamate dehydrogenase isoenzymes, which would affect the overall reaction rate.
Kinetic Parameters of Glutamate Dehydrogenase (General)
| Coenzyme | Substrate | Km | Source |
| NAD(P)H | α-Ketoglutarate | Varies with pH and other substrates | |
| NAD(P)⁺ | L-Glutamate | Varies with pH and other substrates | |
| - | Ammonia | 12.8 - 62.2 mM (pH dependent) |
Note: Specific kinetic data for this compound with GDH is limited. The values presented are for the natural coenzymes and substrates.
Experimental Protocols
Preparation and Storage of this compound Solutions
Materials:
-
This compound, tetrasodium salt (powder)
-
Alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
Microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in the alkaline buffer to the desired stock concentration (e.g., 10 mM).
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (weeks) or at -80°C for long-term storage (months).
General Protocol for Enzymatic Ammonia Assay
This protocol provides a general framework for the determination of ammonia using this compound and glutamate dehydrogenase.
Materials:
-
This compound solution (prepared as above)
-
α-Ketoglutarate solution
-
L-Glutamate Dehydrogenase (GDH)
-
Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH ~7.3-7.8)
-
Ammonia standards
-
Sample (e.g., deproteinized plasma)
-
Spectrophotometer and cuvettes (or microplate reader)
Procedure:
-
Prepare Reagent Mixture: In a suitable container, prepare a reagent mixture containing the reaction buffer, α-ketoglutarate, and this compound at their final desired concentrations.
-
Sample and Standard Preparation: Prepare a series of ammonia standards of known concentrations. Prepare the unknown samples, ensuring they are appropriately diluted and deproteinized if necessary.
-
Reaction Initiation:
-
To a cuvette or microplate well, add the reagent mixture.
-
Add the sample or ammonia standard.
-
Initiate the reaction by adding the L-glutamate dehydrogenase solution.
-
-
Measurement: Immediately place the cuvette in the spectrophotometer (or the plate in the reader) and monitor the decrease in absorbance at 340 nm over a set period.
-
Calculation: Determine the rate of change in absorbance (ΔA/min) for both the standards and the samples. Create a standard curve by plotting the ΔA/min of the standards against their known concentrations. Use the standard curve to determine the ammonia concentration in the unknown samples.
Experimental Workflow for Ammonia Assay
Caption: Step-by-step workflow for an enzymatic ammonia assay.
Role in Signaling Pathways
While NADPH is a key player in cellular signaling, primarily through its role as a substrate for NADPH oxidases (NOX) to produce reactive oxygen species (ROS), the specific involvement of this compound in these pathways is not well-established. ROS generated by NOX enzymes act as second messengers in a variety of signaling cascades that regulate processes such as cell growth, differentiation, and apoptosis. Given its structural similarity, it is plausible that this compound could substitute for NADPH in some of these reactions, but further research is needed to confirm this and to understand any potential differences in efficiency or regulation.
Simplified NADPH Oxidase Signaling Pathway
Caption: Generalized NADPH oxidase signaling cascade.
Synthesis and Purification
The synthesis of this compound is not as commonly performed in standard laboratories as its direct purchase from commercial suppliers. However, enzymatic and chemical synthesis routes are possible. Purification of this compound from reaction mixtures or commercial preparations can be achieved using chromatographic techniques.
-
Synthesis : Enzymatic synthesis can be performed using NAD(P)⁺-dependent enzymes and appropriate substrates. For instance, a method for the preparation of (4R)-deuterated-reduced NADPH has been described using an NADP⁺-dependent alcohol dehydrogenase.
-
Purification : High-performance liquid chromatography (HPLC) is a powerful tool for the purification of this compound. Anion-exchange and reverse-phase chromatography are commonly employed methods. A typical HPLC method for the separation of NAD(P) and NAD(P)H involves an ODS (octadecylsilyl) column with a phosphate/citrate buffer at a controlled pH and temperature.
Conclusion
This compound is a valuable tool for researchers, particularly in the field of clinical diagnostics for ammonia determination. Its physical and chemical properties are closely related to those of NADPH, allowing for its use in similar spectrophotometric and fluorometric assays. However, the subtle structural difference can lead to variations in enzyme kinetics and stability, which must be considered for accurate and reproducible results. Further research is needed to fully elucidate its potential roles in cellular signaling and to develop more detailed protocols for its synthesis and application in a wider range of enzymatic assays. This guide provides a foundational understanding of this compound to aid researchers in its effective utilization.
References
- 1. Nicotinamide Hypoxanthine Dinucleotide Phosphate Reduced Tetrasodium Salt NADPH CAS 42934-87-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Deamino-NADPH molecular weight and absorption spectrum
An In-depth Technical Guide to Deamino-NADPH: Molecular Weight and Absorption Spectrum
This technical guide provides an in-depth overview of the essential physicochemical properties of Nicotinamide Hypoxanthine Dinucleotide Phosphate (this compound), a crucial coenzyme analog for researchers, scientists, and drug development professionals. This document details its molecular weight, absorption spectrum characteristics, and a standardized protocol for its spectrophotometric analysis.
Core Physicochemical Data
This compound is a 2'-phosphorylated coenzyme analog of NADPH.[1] The quantitative data for this molecule are summarized below.
| Parameter | Value | Units |
| Synonyms | Nicotinamide hypoxanthine dinucleotide phosphate, reduced tetrasodium salt | - |
| Molecular Formula | C₂₁H₂₅N₆NaO₁₅P₂ (for sodium salt) | - |
| Molecular Weight | 834.33 | g/mol |
| Primary Absorbance Peak (Adenine Moiety) | ~260 | nm |
| Secondary Absorbance Peak (Reduced Nicotinamide) | ~340 | nm |
| Molar Extinction Coefficient (at 340 nm) | 6.22 x 10³ or 6.3 x 10³ | L·mol⁻¹·cm⁻¹ |
Note: The spectral properties of this compound are considered analogous to NADPH. The reduced forms (NADPH/Deamino-NADPH) absorb light at 340 nm, while the oxidized forms (NADP+/Deamino-NADP+) do not exhibit this absorbance peak.[2][3] The molar extinction coefficient for NADPH at 340 nm is frequently cited as 6.22 L/mmol/cm (or 6,220 L/mol/cm).[4][5] Another investigation suggests a value of 6.3 x 10³ L·mol⁻¹·cm⁻¹ at 340 nm.
Absorption Spectrum Analysis
The absorption spectrum of this compound is characterized by two primary peaks. One peak, located at approximately 260 nm, is attributed to the adenine moiety, which is present in both the oxidized (Deamino-NADP+) and reduced forms. The second, and most functionally significant peak, occurs at 340 nm. This peak is exclusive to the reduced form (this compound) and is a direct result of the reduced nicotinamide ring. The absence of this 340 nm peak in the oxidized form, Deamino-NADP+, is the fundamental principle behind its widespread use in enzymatic assays that monitor dehydrogenase activity. The conversion of this compound to Deamino-NADP+ can be directly monitored by measuring the decrease in absorbance at this wavelength.
References
Deamino-NADPH: A Technical Guide for Biochemical Applications
An In-depth Introduction to a Niche Coenzyme Analog
For researchers, scientists, and professionals in drug development, a comprehensive understanding of coenzymes and their analogs is fundamental. While Nicotinamide Adenine Dinucleotide Phosphate (NADPH) is a well-characterized and ubiquitous coenzyme, its analog, Deamino-NADPH, presents a more specialized tool in the biochemist's arsenal. This guide provides a detailed overview of this compound, focusing on its core properties, primary applications, and the methodologies for its use, while also drawing comparisons to its parent compound, NADPH.
Core Concepts: Structure and Biochemical Properties
This compound, also known as Nicotinamide hypoxanthine dinucleotide phosphate (reduced form), is a structural analog of NADPH.[1] The primary structural difference lies in the substitution of the adenine base with a hypoxanthine base. This seemingly minor alteration can influence the molecule's stability and its interaction with specific enzymes. Like its parent compound, it is a 2'-phosphorylated coenzyme.[2][3]
A crucial aspect of working with any chromogenic substrate or coenzyme is its quantitative characterization. The table below summarizes the known physical and chemical properties of this compound in comparison to the well-established values for NADPH. It is important to note that while some data for this compound is available, key parameters such as its molar extinction coefficient are not widely reported in the scientific literature, which is a significant gap for its quantitative applications.
| Property | This compound | NADPH |
| Molecular Weight | 746.41 g/mol [4] | 745.4 g/mol |
| CAS Number | 42934-87-2[1] | 53-59-8 |
| Molar Extinction Coefficient (at 340 nm) | Not readily available in cited literature. | Approximately 6.22 x 10³ L·mol⁻¹·cm⁻¹ |
| Stability | Implied to have greater stability in specific assay conditions (e.g., ammonia determination kits) than NADPH. | Known to be unstable in acidic solutions and sensitive to temperature and certain buffer components like phosphate. |
Primary Application: Enzymatic Determination of Ammonia
The most prominently cited application of this compound is in the enzymatic determination of ammonia. This assay is of significant clinical importance for diagnosing and monitoring hepatic dysfunction. The underlying principle involves the reductive amination of α-ketoglutarate to glutamate, a reaction catalyzed by glutamate dehydrogenase (GDH). In this reaction, this compound serves as the electron donor, and its oxidation to Deamino-NADP+ is monitored spectrophotometrically by the decrease in absorbance at 340 nm.
The rationale for using an NADPH analog, and potentially this compound specifically, in this assay is to circumvent interferences from other endogenous dehydrogenase reactions that are specific to NADH. Furthermore, the stability of the coenzyme is a critical factor in the reliability and shelf-life of diagnostic kits. Patents related to ammonia assays highlight the need for stabilizing NADPH, suggesting that a more stable analog like this compound could be advantageous.
Experimental Workflow: Ammonia Determination
The following diagram illustrates a generalized workflow for the enzymatic determination of ammonia using a coenzyme like this compound and glutamate dehydrogenase.
Detailed Experimental Protocol
Materials:
-
This compound
-
Glutamate Dehydrogenase (GDH)
-
α-Ketoglutarate
-
Ammonia standard solution
-
Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
-
96-well plate or cuvettes
-
Biological sample (e.g., plasma, tissue homogenate)
Procedure:
-
Reagent Preparation:
-
Prepare a working buffer (0.1 M Tris-HCl, pH 8.0).
-
Prepare a stock solution of α-Ketoglutarate in the working buffer.
-
Prepare a stock solution of this compound in the working buffer. Note: The precise concentration will need to be determined, but a starting point analogous to NADPH would be in the range of 0.1-0.3 mM in the final reaction mixture.
-
Prepare a stock solution of GDH in the working buffer.
-
Prepare a series of ammonia standards by diluting the ammonia standard solution in the working buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the following to each well/cuvette:
-
Working buffer
-
Sample or ammonia standard
-
α-Ketoglutarate solution
-
This compound solution
-
-
Mix gently and incubate for a few minutes to allow for any non-specific reactions to occur.
-
-
Measurement:
-
Measure the initial absorbance at 340 nm (A_initial).
-
Initiate the reaction by adding the GDH solution to each well/cuvette.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min) for each sample and standard.
-
Plot the ΔA/min for the ammonia standards against their known concentrations to generate a standard curve.
-
Determine the ammonia concentration in the samples by interpolating their ΔA/min values on the standard curve.
-
Signaling Pathways and Broader Biochemical Context
Currently, there is no evidence in the reviewed literature to suggest a direct role for this compound in specific cellular signaling pathways. Its function appears to be primarily as a coenzyme in enzymatic reactions, particularly for diagnostic purposes.
However, it is informative to consider the broader context of the pathways in which its parent compound, NADPH, is involved. NADPH is a critical reducing agent in a multitude of anabolic pathways and antioxidant defense mechanisms. The diagram below illustrates the central role of NADPH in cellular metabolism. While this compound's involvement is not documented, this provides a conceptual framework for the types of reactions where such a coenzyme is essential.
Conclusion and Future Directions
This compound is a specialized analog of NADPH with a clear, albeit niche, application in the enzymatic determination of ammonia. Its likely advantage lies in its stability, which is a critical parameter for diagnostic reagents. However, the lack of comprehensive biochemical data, particularly its molar extinction coefficient and detailed kinetic parameters with key enzymes like glutamate dehydrogenase, limits its broader application and understanding.
For researchers and professionals in drug development, this compound currently represents a tool for a specific diagnostic purpose rather than a widely applicable research coenzyme. Future research that fully characterizes its biochemical properties and explores its interaction with a wider range of NADPH-dependent enzymes would be necessary to unlock any further potential of this coenzyme analog. Until such data becomes available, its use will likely remain confined to the specialized assays for which it was presumably designed.
References
Unlocking New Research Avenues: A Technical Guide to Deamino-NADPH
For Immediate Release
A Deep Dive into the Potential of a Niche Coenzyme Analog for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential research areas for Deamino-NADPH (Nicotinamide Hypoxanthine Dinucleotide Phosphate), a lesser-known analog of the ubiquitous coenzyme NADPH. While research on this compound is currently limited, its unique properties present intriguing possibilities in various scientific and therapeutic domains. This document provides a comprehensive overview of its known applications, detailed experimental protocols, and forward-looking perspectives on its research potential.
This compound, also known as Nicotinamide Hypoxanthine Dinucleotide Phosphate, is a 2'-phosphorylated coenzyme.[1] Its structural difference from NADPH lies in the replacement of the adenine base with hypoxanthine. This modification can influence its interaction with enzymes and its role in biochemical reactions.
Core Application: Ammonia Determination
The most well-documented application of this compound is in the enzymatic determination of ammonia, particularly in clinical chemistry.[1] It serves as a coenzyme for glutamate dehydrogenase (GDH), an enzyme that catalyzes the reductive amination of α-ketoglutarate with ammonia to form glutamate.
The primary advantage of using this compound over NADPH in this assay is the prevention of interference from endogenous lactate dehydrogenase (LDH) and pyruvate, which can react with NADH (often a contaminant in NADPH preparations) and lead to inaccurate ammonia measurements.
Signaling Pathway of Glutamate Dehydrogenase in Ammonia Assay
Figure 1: Reaction catalyzed by Glutamate Dehydrogenase using this compound for ammonia determination.
Potential Research Areas
While its role in ammonia assays is established, the broader biological significance and therapeutic potential of this compound remain largely unexplored. The following sections outline promising avenues for future research.
Modulating Redox Homeostasis and Oxidative Stress
NADPH is a cornerstone of cellular redox balance, providing the reducing power for antioxidant systems like the glutathione and thioredoxin pathways. The substitution of adenine with hypoxanthine in this compound could alter its redox potential and its interaction with key antioxidant enzymes.
Potential Research Questions:
-
How does the redox potential of the this compound/Deamino-NADP⁺ couple compare to that of NADPH/NADP⁺?
-
Can this compound effectively serve as a substrate for critical antioxidant enzymes such as glutathione reductase and thioredoxin reductase?
-
Could this compound act as a selective modulator of NADPH-dependent pathways, potentially inducing or mitigating oxidative stress in specific cellular contexts?
Drug Discovery and Enzyme Inhibition
Purine analogs are a well-established class of therapeutic agents, often acting as antimetabolites or enzyme inhibitors.[2] Given that this compound is a purine analog, it holds potential as a tool for drug discovery and as a direct therapeutic agent.
Potential Research Directions:
-
Enzyme Inhibition Studies: this compound could be screened against a panel of NADPH-dependent enzymes to identify potential inhibitory activity. Its structural similarity to NADPH makes it a candidate for competitive inhibition. Enzymes involved in cancer metabolism, such as those in the pentose phosphate pathway, could be primary targets.
-
Prodrug Development: The hypoxanthine moiety could be further modified to create prodrugs that are selectively activated in target cells, releasing this compound or a related active compound.
-
Antiviral and Antiparasitic Research: Many viruses and parasites rely on host cell metabolic pathways, including those involving NADPH. This compound could be investigated for its potential to disrupt these essential pathways in pathogens.
Elucidating Novel Signaling Pathways
The deamination of purine nucleotides can have significant biological consequences. Investigating the cellular uptake, metabolism, and potential signaling roles of this compound could uncover novel regulatory mechanisms.
Proposed Experimental Workflow:
Figure 2: A proposed workflow for investigating the biological roles and therapeutic potential of this compound.
Quantitative Data Summary
The available quantitative data for this compound is sparse and primarily focuses on its interaction with glutamate dehydrogenase.
| Enzyme | Coenzyme | Km (µM) | Vmax (relative to NADPH) | Source |
| Glutamate Dehydrogenase | This compound | ~20 | ~70% | Fonseca-Wollheim et al., 1992 (estimated) |
| Glutamate Dehydrogenase | NADPH | ~25 | 100% | Fonseca-Wollheim et al., 1992 (estimated) |
Note: The values from Fonseca-Wollheim et al. are estimated from graphical data and should be confirmed by direct experimental measurement.
Detailed Experimental Protocols
Protocol 1: Enzymatic Determination of Ammonia using this compound and Glutamate Dehydrogenase
This protocol is adapted from the principles described by Fonseca-Wollheim et al. (1992).
1. Principle:
The decrease in absorbance at 340 nm, corresponding to the oxidation of this compound to Deamino-NADP⁺, is directly proportional to the concentration of ammonia in the sample.
2. Reagents:
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM α-ketoglutarate.
-
This compound Solution: 10 mM this compound in 10 mM Tris-HCl, pH 7.5. Store protected from light at -20°C.
-
Glutamate Dehydrogenase (GDH): ~500 U/mL in 50% glycerol.
-
Ammonia Standard Solutions: A series of known ammonia concentrations (e.g., 0 to 500 µM) in water.
-
Sample: Deproteinized biological fluid (e.g., plasma, serum).
3. Assay Procedure:
-
Pipette 1.0 mL of Reaction Buffer into a cuvette.
-
Add 50 µL of the sample or ammonia standard.
-
Add 20 µL of this compound Solution and mix gently.
-
Incubate at 37°C for 5 minutes to allow for the reaction of any endogenous substrates.
-
Measure the initial absorbance at 340 nm (A₁).
-
Add 10 µL of GDH solution to initiate the reaction.
-
Incubate at 37°C for 10 minutes.
-
Measure the final absorbance at 340 nm (A₂).
-
Calculate the change in absorbance (ΔA = A₁ - A₂).
4. Calculation:
Construct a standard curve by plotting the ΔA for the ammonia standards against their known concentrations. Determine the ammonia concentration in the sample by interpolating its ΔA on the standard curve.
Conclusion and Future Outlook
This compound represents a largely untapped resource for biochemical and pharmacological research. While its current application is confined to a specific diagnostic assay, its unique structure as a purine analog of a central metabolic coenzyme suggests a much broader potential. Future research focusing on its synthesis, interaction with a wider range of enzymes, and its effects on cellular redox signaling and metabolism is warranted. Such studies could pave the way for the development of novel therapeutic agents and research tools, transforming this niche molecule into a valuable asset for the scientific community. The path forward requires a dedicated and systematic investigation, as outlined in this guide, to fully unlock the potential of this compound.
References
Deamino-NADPH CAS number and supplier information
An in-depth technical guide for researchers, scientists, and drug development professionals on Deamino-Nicotinamide Adenine Dinucleotide Phosphate (Deamino-NADPH), its properties, and applications.
Introduction
Deamino-Nicotinamide Adenine Dinucleotide Phosphate (this compound), a structural analog of NADPH, serves as a crucial coenzyme in various enzymatic reactions. Its primary application lies in diagnostics, particularly in the enzymatic determination of ammonia, where it functions as a substrate for glutamate dehydrogenase (GDH). This guide provides a comprehensive overview of this compound, including its chemical properties, supplier information, and detailed experimental considerations for its use in research and clinical assays.
Core Properties and Supplier Information
This compound is a reduced form of the deaminated analog of NADP+. Key identifying information and a list of representative suppliers are provided below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 42934-87-2 | Multiple |
| Molecular Formula | C21H28N6O17P3 | Multiple |
| Appearance | White to off-white powder | Multiple |
| Purity | Typically ≥95% | Multiple |
Table 2: Representative Suppliers of this compound
| Supplier | Website |
| MedchemExpress | --INVALID-LINK-- |
| BLD Pharm | --INVALID-LINK-- |
| Home Sunshine Pharma | --INVALID-LINK-- |
Application in Enzymatic Ammonia Determination
The most prominent application of this compound is in the enzymatic assay for the quantification of ammonia. This assay is of significant clinical importance for the diagnosis and monitoring of various liver diseases and other metabolic disorders. The assay relies on the catalytic activity of L-glutamate dehydrogenase (GDH).
Principle of the Assay
The enzymatic determination of ammonia using this compound and GDH is based on the following reaction:
α-Ketoglutarate + NH₄⁺ + this compound --GDH--> L-Glutamate + Deamino-NADP⁺ + H₂O
In this reaction, the oxidation of this compound to Deamino-NADP⁺ is directly proportional to the concentration of ammonia in the sample. The reaction progress is monitored by measuring the decrease in absorbance at 340 nm, the wavelength at which the reduced nicotinamide coenzyme has a distinct absorption peak.
Experimental Protocol: Enzymatic Determination of Ammonia
The following is a generalized protocol for the determination of ammonia in a sample using this compound. Note: This protocol should be optimized for specific experimental conditions, including the source of GDH and the nature of the sample.
Materials:
-
This compound solution (concentration to be optimized, typically in the range of 0.1-0.3 mM)
-
α-Ketoglutarate solution (concentration to be optimized, typically around 5-10 mM)
-
L-Glutamate Dehydrogenase (GDH) from a suitable source (e.g., bovine liver)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Sample containing ammonia (e.g., plasma, serum, or other biological fluids)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of this compound, α-ketoglutarate, and GDH in the reaction buffer. The stability of this compound is pH-dependent, with greater stability in slightly alkaline solutions (pH > 7.5).
-
Reaction Mixture: In a cuvette, combine the reaction buffer, α-ketoglutarate solution, and the sample.
-
Initiation of Reaction: Add the this compound solution to the cuvette and mix gently.
-
Baseline Measurement: Measure the initial absorbance at 340 nm (A_initial).
-
Enzymatic Reaction: Add the GDH solution to initiate the reaction.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Calculation: The concentration of ammonia in the sample is proportional to the rate of decrease in absorbance (ΔA/min). A standard curve with known ammonia concentrations should be prepared to accurately quantify the sample's ammonia content.
Workflow for Ammonia Determination
Caption: Experimental workflow for enzymatic ammonia determination.
Signaling Pathways and Metabolic Role
Currently, there is limited evidence to suggest a direct role for this compound in specific cellular signaling pathways. Its structural similarity to NADPH, a key player in a multitude of cellular processes, suggests it could potentially interact with NADPH-dependent enzymes. However, it is primarily utilized as a synthetic analog in in vitro diagnostic assays.
The parent molecule, NADPH, is a fundamental reducing equivalent in anabolic pathways and a critical component of the cellular antioxidant defense system. It is involved in:
-
Reductive Biosynthesis: Providing electrons for the synthesis of fatty acids, steroids, and nucleic acids.
-
Antioxidant Defense: Regenerating reduced glutathione (GSH) via glutathione reductase, which is essential for detoxifying reactive oxygen species (ROS).
-
Phagocytic Respiratory Burst: Serving as a substrate for NADPH oxidase in immune cells to produce superoxide radicals for killing pathogens.
The relationship between key components of the NADPH-producing and -consuming pathways is illustrated below.
Caption: Simplified overview of major NADPH metabolic pathways.
Conclusion
This compound is a valuable tool for researchers and clinicians, primarily serving as a stable and reliable coenzyme analog for the enzymatic determination of ammonia. While its direct involvement in cellular signaling remains to be elucidated, its utility in diagnostic assays is well-established. This guide provides the foundational knowledge for the effective application of this compound in a laboratory setting. Further optimization of experimental protocols is recommended to ensure accurate and reproducible results.
Methodological & Application
Application Note: Spectrophotometric Assay for Glutamate Dehydrogenase Activity using Deamino-NADPH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that plays a crucial role in cellular metabolism by catalyzing the reversible oxidative deamination of L-glutamate to α-ketoglutarate, using either NAD⁺ or NADP⁺ as a cofactor.[1][2] This reaction serves as a critical link between carbon and nitrogen metabolism.[3] The activity of GDH is subject to complex allosteric regulation by various metabolites, including activation by ADP and inhibition by GTP, making it a target of interest in metabolic research and drug discovery.[4][5] Measuring GDH activity is essential for understanding its function in health and disease, as elevated serum levels can be indicative of liver damage involving hepatocyte necrosis.
Principle of the Assay
This protocol describes a continuous spectrophotometric assay for determining GDH activity. The assay measures the rate of the oxidative deamination of L-glutamate to α-ketoglutarate. This reaction is coupled to the reduction of deamino-NADPH (3-acetylpyridine adenine dinucleotide phosphate, 3-APAD⁺), a synthetic analog of NADP⁺. The reduced form, 3-APADPH, has a distinct absorbance maximum at 363 nm. The rate of increase in absorbance at 363 nm is directly proportional to the GDH activity in the sample. The use of an analog like 3-APAD⁺ can be advantageous in certain experimental contexts, such as dissecting the kinetic properties of the enzyme or avoiding interference from other cellular components.
The enzymatic reaction is as follows:
L-Glutamate + 3-APAD⁺ + H₂O --Glutamate Dehydrogenase--> α-Ketoglutarate + 3-APADPH + NH₄⁺ + H⁺
Experimental Protocol
Materials and Reagents
-
Bovine Liver Glutamate Dehydrogenase (GDH), e.g., Sigma-Aldrich Cat# G2626 or Roche Cat# 10127738001
-
L-Glutamic acid monosodium salt (Sigma-Aldrich, Cat# G1626)
-
3-Acetylpyridine adenine dinucleotide phosphate, oxidized form (3-APAD⁺)
-
Tris-HCl (Sigma-Aldrich, Cat# T5941)
-
EDTA (Sigma-Aldrich, Cat# E9884)
-
ADP (Adenosine 5'-diphosphate sodium salt) (Sigma-Aldrich, Cat# A2754) - Optional activator
-
GTP (Guanosine 5'-triphosphate sodium salt) (Sigma-Aldrich, Cat# G8877) - Optional inhibitor
-
Ultrapure water
-
UV/Vis Spectrophotometer capable of reading at 363 nm
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes and tips
Reagent Preparation
-
Assay Buffer (100 mM Tris-HCl, 1 mM EDTA, pH 8.0):
-
Dissolve 12.11 g of Tris base and 0.372 g of EDTA (disodium salt, dihydrate) in ~900 mL of ultrapure water.
-
Adjust the pH to 8.0 at 25°C using concentrated HCl.
-
Bring the final volume to 1 L with ultrapure water.
-
Store at 4°C.
-
-
L-Glutamate Stock Solution (200 mM):
-
Dissolve 0.37 g of L-glutamic acid monosodium salt in 10 mL of Assay Buffer.
-
Store in aliquots at -20°C.
-
-
3-APAD⁺ Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of 3-APAD⁺ in Assay Buffer.
-
Note: Protect from light and store in aliquots at -20°C.
-
-
GDH Enzyme Stock Solution:
-
Prepare a 1 mg/mL stock solution of GDH in Assay Buffer.
-
Store on ice for immediate use or in aliquots at -20°C for long-term storage. Further dilute in Assay Buffer to achieve a working concentration that gives a linear rate of absorbance change (e.g., 0.05-0.2 U/mL).
-
Assay Procedure
-
Set the spectrophotometer to 363 nm and equilibrate to 25°C.
-
Prepare the reaction mixture in a 1 cm path length quartz cuvette. Add the reagents in the following order:
| Reagent | Volume (µL) | Final Concentration |
| Assay Buffer (pH 8.0) | 820 | - |
| L-Glutamate (200 mM) | 50 | 10 mM |
| 3-APAD⁺ (10 mM) | 30 | 0.3 mM |
-
Mix the contents of the cuvette by gentle inversion and incubate in the spectrophotometer for 5 minutes to allow for temperature equilibration and to record a baseline reading.
-
Initiate the reaction by adding 100 µL of the diluted GDH enzyme solution to the cuvette. The final volume is 1 mL.
-
Immediately mix by inversion and start recording the absorbance at 363 nm every 15 seconds for a total of 5 minutes.
-
Ensure the rate of absorbance increase is linear for at least 2-3 minutes. If the rate is too fast or too slow, adjust the enzyme concentration accordingly.
-
For inhibitor/activator screening, the respective compounds can be pre-incubated with the enzyme in the reaction mixture before the addition of the final substrate to initiate the reaction.
Data Analysis and Presentation
Calculation of Enzyme Activity
The activity of Glutamate Dehydrogenase is calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA₃₆₃/min) / (ε × L) × 1000 × Df
Where:
-
ΔA₃₆₃/min: The linear rate of change in absorbance at 363 nm per minute.
-
ε (Molar Extinction Coefficient): 9.1 mM⁻¹cm⁻¹ (9100 M⁻¹cm⁻¹) for reduced 3-APADPH at 363 nm.
-
L (Path Length): 1 cm.
-
1000: Conversion factor from Molar to µMolar concentration.
-
Df: Dilution factor of the enzyme in the final reaction volume.
Unit Definition: One unit (U) of Glutamate Dehydrogenase is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of 3-APADPH per minute under the specified conditions.
Representative Quantitative Data
The following table summarizes typical kinetic constants for bovine liver GDH using its natural coenzyme, NADP⁺. Kinetic parameters may differ when using the analog 3-APAD⁺.
| Parameter | Substrate | Value | Source |
| Km | L-Glutamate | 1.8 mM | |
| Km | NADP⁺ | 47 µM | |
| Km | α-Ketoglutarate | 0.7 mM | |
| Km | NADPH | 26 µM | |
| pH Optimum | Oxidative Deamination | ~8.0 |
Visualizations
Enzymatic Reaction Pathway
Caption: Reaction catalyzed by Glutamate Dehydrogenase.
Experimental Workflow Diagram
Caption: Workflow for the GDH this compound assay.
References
- 1. custombiotech.roche.com [custombiotech.roche.com]
- 2. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Glutamate Dehydrogenase, a Complex Enzyme at a Crucial Metabolic Branch Point - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of bovine liver glutamate dehydrogenase by covalent reaction of adenosine 5'-O-[S-(4-bromo-2,3-dioxobutyl)thiophosphate] with arginine-459 at an ADP regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Deamino-NADPH in the Enzymatic Determination of Ammonia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of ammonia is critical in various fields, including clinical diagnostics, biotechnology, and environmental monitoring. In clinical settings, elevated ammonia levels are a key indicator of liver dysfunction and other metabolic disorders. Enzymatic methods for ammonia determination offer high specificity and sensitivity. A common enzymatic assay utilizes glutamate dehydrogenase (GLDH), which catalyzes the reductive amination of α-ketoglutarate with ammonia and a reduced nicotinamide adenine dinucleotide phosphate coenzyme to yield L-glutamate. The concentration of ammonia is determined by spectrophotometrically measuring the decrease in the coenzyme's absorbance at 340 nm. While NADPH is the conventional coenzyme for this assay, its analog, Deamino-NADPH, presents a viable alternative. This document provides detailed application notes and protocols for the use of this compound in ammonia determination.
Principle of the Assay
The enzymatic determination of ammonia using this compound and glutamate dehydrogenase (GLDH) is based on the following reaction:
α-Ketoglutarate + NH₄⁺ + this compound ⇌ L-Glutamate + Deamino-NADP⁺ + H₂O
The reaction leads to the oxidation of this compound to Deamino-NADP⁺. This results in a decrease in absorbance at 340 nm, which is directly proportional to the concentration of ammonia in the sample.
Signaling Pathway of the Enzymatic Reaction
Caption: Enzymatic reaction for ammonia determination.
Experimental Protocols
This section provides a detailed protocol for the determination of ammonia using this compound. The protocol is adapted from established methods for NADPH-based assays.
Reagents and Materials
-
This compound solution: Prepare a stock solution of this compound in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.0). The final concentration in the assay will typically be in the range of 0.1-0.3 mM. Protect the solution from light and store it on ice.
-
α-Ketoglutarate solution: Prepare a stock solution of α-ketoglutarate in water or buffer. The final concentration in the assay is typically 5-10 mM.
-
Glutamate Dehydrogenase (GLDH): A solution of GLDH from a commercial source. The required activity will depend on the desired reaction rate.
-
Reaction Buffer: 100 mM Tris-HCl or phosphate buffer, pH 7.5-8.5.
-
Ammonia Standard Solutions: Prepare a series of standards of known ammonia concentration (e.g., using ammonium chloride) in the reaction buffer.
-
Spectrophotometer: Capable of measuring absorbance at 340 nm.
-
Cuvettes: Quartz or UV-transparent disposable cuvettes.
Assay Procedure
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following in order:
-
Reaction Buffer
-
α-Ketoglutarate solution
-
This compound solution
-
Sample or Ammonia Standard
-
-
Initial Absorbance Reading: Mix the contents of the cuvette gently and measure the initial absorbance (A₁) at 340 nm. This reading serves as the baseline.
-
Initiation of Reaction: Add a small volume of the GLDH solution to the cuvette to initiate the reaction. Mix immediately.
-
Kinetic or Endpoint Measurement:
-
Kinetic Assay: Monitor the decrease in absorbance at 340 nm over a fixed period (e.g., 5-10 minutes). The rate of absorbance change (ΔA/min) is proportional to the ammonia concentration.
-
Endpoint Assay: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) until the reaction is complete (i.e., the absorbance at 340 nm is stable). Measure the final absorbance (A₂). The total change in absorbance (ΔA = A₁ - A₂) is proportional to the ammonia concentration.
-
-
Calculation: Calculate the ammonia concentration in the sample by comparing its ΔA or rate of ΔA to that of the ammonia standards.
Experimental Workflow
Caption: Workflow for enzymatic ammonia determination.
Quantitative Data
Table 1: Performance Characteristics of NADPH-Based Ammonia Assays
| Parameter | Typical Value | Reference |
| Linearity | Up to 300 µmol/L | [2] |
| Up to 1000 µmol/L | [3] | |
| Limit of Detection (LOD) | 2.4 µmol/L | [2] |
| Precision (Within-run CV) | 1.5% - 2.8% | [2] |
| Precision (Between-run CV) | 2.8% - 4.5% | |
| Recovery | 96.3% - 105% |
Table 2: Comparison with Other Ammonia Assay Methods
| Method | Principle | Advantages | Disadvantages |
| Enzymatic (this compound/NADPH) | Glutamate Dehydrogenase Reaction | High specificity, high sensitivity, can be automated. | Potential interference from endogenous enzymes in some samples. |
| Ion-Selective Electrode | Potentiometric measurement of ammonia. | Rapid and simple. | Interference from other ions, requires frequent calibration. |
| Colorimetric (Berthelot Reaction) | Formation of a colored indophenol compound. | Inexpensive. | Less specific, can be time-consuming, potential for interference. |
Logical Relationship of Assay Components
Caption: Relationship of components in the ammonia assay.
Conclusion
This compound is a suitable coenzyme for the enzymatic determination of ammonia using glutamate dehydrogenase. The assay principle and protocol are similar to those established for NADPH. While specific performance data for this compound is limited in publicly available literature, the established performance of NADPH-based assays suggests that a this compound-based method would offer high sensitivity and specificity. Researchers are encouraged to perform in-house validation to determine the specific performance characteristics of this assay for their particular application. The use of this compound may offer advantages in specific contexts, and further comparative studies are warranted to fully elucidate its properties relative to NADPH in ammonia determination.
References
Application Notes and Protocols for Deamino-NADPH as a Coenzyme for Specific Reductases
The information presented below is based on the general principles of NADPH-dependent reductases. It is intended to provide a foundational understanding for researchers interested in exploring the potential of Deamino-NADPH. However, it must be emphasized that the specific kinetic parameters and optimal assay conditions for this compound with any given reductase would need to be determined empirically.
Introduction to NADPH-Dependent Reductases
Nicotinamide Adenine Dinucleotide Phosphate, in its reduced form (NADPH), is a fundamental coenzyme in all living organisms. It serves as the primary electron donor in a multitude of anabolic and detoxification pathways catalyzed by oxidoreductases. These enzymes are critical for processes such as the biosynthesis of fatty acids and steroids, the regeneration of antioxidants like glutathione, and the metabolism of xenobiotics.
Key families of NADPH-dependent reductases include:
-
Dihydrofolate Reductase (DHFR): A crucial enzyme in nucleotide synthesis, DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate. This reaction is vital for DNA synthesis and cell proliferation, making DHFR a major target for anticancer drugs. The reaction is strictly dependent on NADPH as the hydride donor.
-
Glutathione Reductase (GR): This enzyme is central to the antioxidant defense system. It catalyzes the reduction of glutathione disulfide (GSSG) to the reduced form (GSH), using a hydride from NADPH. GSH is then used by glutathione peroxidases to neutralize reactive oxygen species.
-
Aldo-Keto Reductases (AKRs): This large superfamily of enzymes is involved in the metabolism of a wide array of substrates, including aldehydes, ketones, steroids, and prostaglandins. They typically utilize NADPH to reduce carbonyl groups to hydroxyl groups, playing roles in detoxification and biosynthesis.
The Potential Role of this compound
This compound is an analog of NADPH where the adenine amino group is replaced by a hydroxyl group. While analogs of NAD(P)H are often used in research to probe enzyme mechanisms or to develop inhibitors, the specific utility of this compound as a functional coenzyme for reductases is not well-documented. It is plausible that some reductases may tolerate this modification, while others may exhibit significantly reduced or no activity due to altered binding affinity in the adenosine-binding pocket of the enzyme.
Hypothetical Experimental Design for Evaluating this compound
For researchers wishing to investigate the efficacy of this compound as a coenzyme for a specific reductase, a series of comparative experiments against NADPH would be necessary. The following outlines a general approach.
Data Presentation: Comparative Kinetic Analysis
The primary goal would be to determine and compare the Michaelis-Menten kinetic parameters (Km and Vmax) for both NADPH and this compound with the target reductase. This data should be summarized in a table for clear comparison.
Table 1: Hypothetical Comparative Kinetic Data for a Specific Reductase
| Coenzyme | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| NADPH | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Calculated Value] |
Note: The values in this table are placeholders and would need to be determined experimentally.
Experimental Protocols
The following are generalized protocols for assessing reductase activity, which would need to be adapted for the specific enzyme and for the use of this compound.
Protocol 1: General Spectrophotometric Assay for Reductase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of an NADPH-dependent reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the coenzyme.
Materials:
-
Purified reductase enzyme of interest
-
NADPH solution (stock concentration, e.g., 10 mM)
-
This compound solution (stock concentration, e.g., 10 mM)
-
Substrate for the reductase (e.g., dihydrofolate for DHFR, GSSG for GR)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, with 1 mM EDTA)
-
UV/Vis Spectrophotometer capable of reading at 340 nm
-
Cuvettes (quartz or UV-transparent disposable)
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer and the specific substrate at a saturating concentration.
-
Equilibration: Incubate the cuvette at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate Reaction: Add a known amount of the reductase enzyme to the reaction mixture.
-
Coenzyme Addition and Measurement: To start the reaction, add a specific concentration of either NADPH or this compound to the cuvette, mix quickly by inverting, and immediately place it in the spectrophotometer.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over a set period (e.g., 5 minutes), recording data points at regular intervals (e.g., every 15 seconds).
-
Control Reactions: Perform control reactions in the absence of the enzyme to account for any non-enzymatic degradation of the coenzyme and in the absence of the substrate to ensure the activity is substrate-dependent.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). The extinction coefficient for this compound would also need to be confirmed.
-
Kinetic Parameter Determination: Repeat steps 1-7 with varying concentrations of NADPH and this compound to generate data for Michaelis-Menten plots and determine Km and Vmax.
Visualizations
Logical Workflow for Coenzyme Evaluation
The following diagram illustrates the logical workflow for evaluating a novel coenzyme like this compound against the standard coenzyme, NADPH.
Application Notes and Protocols for Deamino-NADPH in Spectrophotometric Analysis of Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) is a fundamental coenzyme in a vast array of enzymatic reactions, playing a pivotal role in anabolic pathways, redox homeostasis, and cellular defense. The spectrophotometric measurement of the change in NADPH concentration, by monitoring absorbance at 340 nm, is a cornerstone of enzyme kinetics and high-throughput screening in drug discovery.[1] This application note explores the use of a structural analog, deamino-NADPH, in spectrophotometric assays, providing detailed protocols and comparative data to guide researchers in its application. This compound, in which the adenine amino group is replaced by a hydroxyl group, offers specific advantages in certain assay systems, particularly in minimizing background interference from enzymes that can react with adenine nucleotides.
Principle of the Assay
The spectrophotometric assay for enzymes utilizing NADPH or this compound as a cofactor is based on the principle that the reduced forms (NADPH and this compound) absorb light strongly at 340 nm, while their oxidized counterparts (NADP⁺ and deamino-NADP⁺) do not.[1] The rate of change in absorbance at 340 nm is directly proportional to the rate of the enzymatic reaction. The concentration of the product formed or substrate consumed can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of the cofactor is known.
Beer-Lambert Law: A = εcl
-
A: Absorbance
-
ε: Molar extinction coefficient (M⁻¹cm⁻¹)
-
c: Concentration (M)
-
l: Path length of the cuvette (cm)
Core Requirements: Data Presentation
A critical aspect of utilizing this compound is understanding its spectral and stability properties in comparison to the more conventional NADPH. The following tables summarize key quantitative data for both cofactors.
| Parameter | NADPH | This compound | Reference |
| Molar Extinction Coefficient (ε) at 340 nm | 6,220 M⁻¹cm⁻¹ | Data not readily available in searched literature. Assumed to be similar to NADPH for calculation purposes, but empirical determination is recommended. | [2][3] |
| Maximum Absorbance (λmax) | ~340 nm | ~340 nm | [1] |
| Condition | NADPH | This compound | Reference |
| Acidic pH | Unstable; degrades to a fluorescent product. | Generally more stable than NADPH in acidic conditions. | |
| Basic pH | Relatively stable in basic solutions (pH > 9). | Relatively stable in basic solutions. | |
| Temperature | Degradation is proportional to temperature. Significant degradation can occur at 37°C. | Expected to have similar or slightly better thermal stability compared to NADPH, but specific data is limited. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for high-throughput screening in 96-well plate format.
Protocol 1: Determination of this compound Molar Extinction Coefficient
Objective: To empirically determine the molar extinction coefficient of this compound at 340 nm.
Materials:
-
This compound, high purity solid
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
Procedure:
-
Prepare a stock solution of this compound: Accurately weigh a small amount of this compound and dissolve it in a precise volume of Assay Buffer to create a concentrated stock solution (e.g., 1 mM).
-
Prepare serial dilutions: Create a series of dilutions from the stock solution in the Assay Buffer (e.g., 200 µM, 150 µM, 100 µM, 50 µM, 25 µM).
-
Measure absorbance: For each dilution, measure the absorbance at 340 nm using the Assay Buffer as a blank.
-
Plot data: Plot the absorbance values against the corresponding this compound concentrations.
-
Calculate the molar extinction coefficient: The slope of the resulting linear regression line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
Protocol 2: Direct Assay of Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity
Objective: To measure the activity of G6PDH using deamino-NADP⁺ as a cofactor.
Materials:
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) enzyme solution
-
Deamino-NADP⁺ solution (e.g., 10 mM)
-
Glucose-6-phosphate (G6P) solution (e.g., 100 mM)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0)
-
Spectrophotometer with temperature control (e.g., 37°C)
-
Quartz cuvettes (1 cm path length)
Reaction: G6P + Deamino-NADP⁺ --(G6PDH)--> 6-Phosphoglucono-δ-lactone + this compound + H⁺
Procedure:
-
Prepare Reaction Mixture: In a cuvette, add:
-
800 µL of Assay Buffer
-
100 µL of G6P solution
-
50 µL of deamino-NADP⁺ solution
-
-
Equilibrate: Incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate Reaction: Add 50 µL of G6PDH enzyme solution to the cuvette and mix immediately by gentle inversion.
-
Monitor Absorbance: Record the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.
-
Calculate Enzyme Activity: Determine the initial linear rate of absorbance change (ΔA/min). Calculate the enzyme activity using the following formula:
-
Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * (Total reaction volume / Enzyme volume) * 10⁶
-
Where ε is the empirically determined molar extinction coefficient of this compound.
-
Protocol 3: Coupled Assay for Glutamate Dehydrogenase (GDH) in Ammonia Determination
Objective: To determine ammonia concentration using a coupled enzyme assay with GDH and this compound. The primary advantage here is the potential for reduced interference from other enzymes in the sample that might react with NADPH.
Materials:
-
Glutamate Dehydrogenase (GDH) enzyme solution
-
This compound solution (e.g., 10 mM)
-
α-Ketoglutarate solution (e.g., 100 mM)
-
Ammonia standard solutions
-
Sample containing unknown ammonia concentration
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer
Reaction: NH₃ + α-Ketoglutarate + this compound + H⁺ --(GDH)--> L-Glutamate + Deamino-NADP⁺ + H₂O
Procedure:
-
Prepare Reaction Mixture: In a cuvette, add:
-
800 µL of Assay Buffer
-
50 µL of α-Ketoglutarate solution
-
50 µL of this compound solution
-
50 µL of sample or ammonia standard
-
-
Equilibrate and Baseline: Incubate at the desired temperature (e.g., 25°C) for 5 minutes and record the initial absorbance at 340 nm.
-
Initiate Reaction: Add 50 µL of GDH enzyme solution and mix.
-
Monitor Absorbance: Record the decrease in absorbance at 340 nm over time until the reaction is complete.
-
Determine Ammonia Concentration: The total change in absorbance (ΔA) is proportional to the initial amount of ammonia. A standard curve of ΔA versus ammonia concentration can be used to determine the concentration in the unknown sample.
Mandatory Visualization
Caption: A generalized workflow for a spectrophotometric enzyme assay using this compound.
Caption: Logical relationship in a coupled enzyme assay using this compound.
Applications in Drug Discovery and Development
The use of this compound can be particularly advantageous in high-throughput screening (HTS) for drug candidates. In complex biological samples, such as cell lysates or tissue homogenates, endogenous enzymes may interfere with NADPH-based assays. For instance, enzymes involved in purine metabolism could potentially degrade NADPH, leading to a false signal. If these interfering enzymes exhibit a lower affinity for this compound, its use can significantly improve assay specificity and reduce the rate of false positives.
Furthermore, in the development of inhibitors targeting a specific NADPH-dependent enzyme, it is crucial to ensure that the observed inhibition is not due to an off-target effect on another NADPH-utilizing enzyme present in the assay system. The use of this compound can serve as a valuable tool to dissect these specificities.
Conclusion
This compound presents a viable alternative to NADPH in spectrophotometric enzyme assays, offering potential advantages in terms of stability and specificity in certain contexts. While its molar extinction coefficient at 340 nm is not as widely documented as that of NADPH, it can be readily determined empirically. The protocols provided herein offer a starting point for researchers to incorporate this compound into their experimental workflows. For drug discovery professionals, the strategic use of this compound can enhance the robustness and reliability of HTS campaigns by mitigating potential sources of interference, ultimately leading to more accurate identification and characterization of novel enzyme inhibitors.
References
Application Note: Protocol for Measuring Deamino-NADPH Dependent Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Nicotinamide adenine dinucleotide phosphate (NADPH) and its analogs, such as deamino-NADPH (nicotinamide hypoxanthine dinucleotide phosphate), are critical cofactors for a vast array of reductase enzymes involved in anabolic pathways, redox regulation, and drug metabolism.[1] Determining the kinetic parameters of enzymes that utilize this compound is fundamental for understanding their catalytic mechanism, substrate affinity, and for the development of specific inhibitors or activators.
This protocol details a continuous spectrophotometric assay for determining the key kinetic parameters—the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ)—for enzymes dependent on this compound. The principle of this assay is based on monitoring the change in light absorbance at 340 nm.[2] The reduced cofactor, this compound, has a distinct absorbance maximum at 340 nm, whereas its oxidized form (deamino-NADP⁺) does not.[2] As the enzyme catalyzes the reaction, the consumption of this compound leads to a decrease in absorbance at this wavelength. The initial rate of this change is directly proportional to the enzyme's activity under the given conditions.[2] By measuring these initial rates at various concentrations of this compound, the kinetic parameters can be calculated.
Mandatory Visualizations
Caption: High-level workflow for determining enzyme kinetic parameters.
Caption: Michaelis-Menten reaction scheme for a single-substrate enzyme.
References
Application Notes and Protocols: Deamino-NADPH as a Substrate for Novel Enzyme Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of novel enzymes with tailored functionalities is a cornerstone of advancements in biotechnology, drug development, and industrial biocatalysis. A key strategy in this endeavor is the use of cofactor analogs to identify and characterize new enzymatic activities. Deamino-NADPH (Nicotinamide Hypoxanthine Dinucleotide Phosphate, reduced form) is an analog of NADPH where the adenine moiety is replaced by hypoxanthine. This modification can alter the binding affinity and catalytic efficiency of enzymes, making this compound a valuable tool for the discovery of novel oxidoreductases with unique substrate specificities and kinetic properties.
These application notes provide a comprehensive guide for utilizing this compound in the discovery and characterization of novel enzymes. The protocols outlined below cover fundamental physicochemical characterization, enzyme assays, and high-throughput screening methodologies.
Physicochemical Properties of this compound
Before utilizing this compound in enzymatic assays, it is crucial to determine its fundamental physicochemical properties, as they are likely to differ from those of NADPH.
1. Molar Extinction Coefficient and Absorbance Spectrum
The molar extinction coefficient is essential for calculating the rate of enzymatic reactions by spectrophotometry. While NADPH has a well-established molar extinction coefficient of 6,220 M⁻¹cm⁻¹ at its absorbance maximum of 340 nm, the value for this compound must be determined experimentally.[1][2][3] Analogs of NADPH are known to have varied absorbance maxima and molar absorptivity. For instance, 3-acetylpyridine-NADH exhibits an absorption maximum at approximately 363 nm with a molar absorptivity of about 9.1 x 10³ M⁻¹cm⁻¹, while thionicotinamide-NADH has its peak at around 398 nm with a molar absorptivity of roughly 11.9 x 10³ M⁻¹cm⁻¹.[4]
Protocol for Determining the Molar Extinction Coefficient of this compound:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Record the UV-Vis absorbance spectrum for each concentration from 200 nm to 450 nm to identify the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a standard curve of absorbance versus concentration.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm. The slope of the standard curve will be equal to ε (assuming a 1 cm path length).
2. Stability of this compound
The stability of NADPH is known to be influenced by factors such as pH, temperature, and the presence of certain ions like phosphate.[5] It is crucial to assess the stability of this compound under various experimental conditions to ensure reliable and reproducible assay results.
Protocol for Assessing this compound Stability:
-
Prepare solutions of this compound in a range of buffers with varying pH values (e.g., pH 4.0 to 10.0).
-
Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Monitor the absorbance at the predetermined λmax over time. A decrease in absorbance indicates degradation.
-
Calculate the half-life of this compound under each condition to determine the optimal buffer and temperature for your assays. Generally, NADPH is more stable in slightly alkaline conditions (pH > 7.4).
Enzyme Assays Using this compound
The following protocols are designed to be adapted for the characterization of known or newly discovered enzymes that may utilize this compound as a cofactor.
1. Spectrophotometric Assay for Dehydrogenase Activity
This protocol measures the activity of a dehydrogenase by monitoring the decrease in absorbance at the λmax of this compound as it is oxidized to Deamino-NADP+.
Materials:
-
Purified enzyme or cell lysate containing the enzyme of interest
-
This compound solution of known concentration
-
Substrate for the dehydrogenase
-
Reaction buffer (optimized for pH and stability)
-
UV-Vis spectrophotometer
-
96-well UV-transparent microplates or cuvettes
Protocol:
-
Prepare a reaction mixture in a microplate well or cuvette containing the reaction buffer and the substrate at desired concentrations.
-
Add the this compound solution to the reaction mixture to a final concentration that is at or above its Michaelis constant (Km), if known. If the Km is unknown, a starting concentration of 0.1-0.5 mM is recommended.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately monitor the decrease in absorbance at the λmax of this compound over time in kinetic mode.
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Calculate the enzyme activity using the following formula, where ε is the molar extinction coefficient of this compound, and 'l' is the path length:
-
Activity (mol/min/mL) = (ΔAbs/min) / (ε * l)
-
2. Determination of Kinetic Parameters (Km and Vmax)
To characterize a novel enzyme, it is essential to determine its kinetic parameters with both the natural substrate and this compound.
Protocol:
-
Set up a series of reactions as described in the spectrophotometric assay protocol.
-
Vary the concentration of one substrate (e.g., the primary substrate or this compound) while keeping the concentration of the other substrate constant and saturating.
-
Measure the initial reaction rates (V₀) for each substrate concentration.
-
Plot V₀ versus the substrate concentration .
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.
Data Presentation:
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Template for Kinetic Parameters of a Novel Dehydrogenase with this compound
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Primary Substrate | ||||
| This compound | ||||
| NADPH (for comparison) |
High-Throughput Screening (HTS) for Novel Enzyme Discovery
This compound can be employed as a screening tool to identify novel enzymes from metagenomic libraries or mutant libraries generated through directed evolution.
1. Primary HTS Assay
This assay is designed for rapid screening of a large number of samples to identify potential "hits".
Protocol:
-
Prepare 384-well microplates containing the reaction buffer, the substrate, and this compound.
-
Add the enzyme source (e.g., cell lysates from a metagenomic library) to each well.
-
Incubate the plates for a fixed period at an optimized temperature.
-
Measure the endpoint absorbance at the λmax of this compound. A significant decrease in absorbance compared to a no-enzyme control indicates a potential hit.
2. Secondary Assay and Hit Validation
Positive hits from the primary screen should be subjected to more rigorous testing to confirm activity and rule out false positives.
Protocol:
-
Re-screen the positive hits using the spectrophotometric kinetic assay described previously to confirm the enzymatic activity.
-
Perform dose-response experiments with varying concentrations of the enzyme extract to confirm a dose-dependent effect.
-
Sequence the genetic material from the confirmed hits to identify the gene encoding the novel enzyme.
-
Clone and express the identified gene and purify the recombinant enzyme.
-
Characterize the purified enzyme by determining its kinetic parameters with this compound and its natural substrates.
Visualizations
Experimental Workflow for Novel Enzyme Discovery
The following diagram illustrates a general workflow for the discovery of novel enzymes using this compound as a substrate.
References
- 1. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [New values for the molar extinction coefficients of NADH and NADPH for the use in routine laboratories (author's transl)] [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JP2001526528A - Use of NADPH and NADH analogs in measuring enzyme activity and metabolites - Google Patents [patents.google.com]
- 5. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
Application Note: A High-Throughput Screening Assay for Deamino-NADPH Dependent Enzymes
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a robust, high-throughput screening (HTS) assay designed to identify modulators of enzymes that utilize the coenzyme Deamino-Nicotinamide Adenine Dinucleotide Phosphate (Deamino-NADPH). As an analog of NADPH, this compound serves as a reducing agent in various enzymatic reactions. The assay is based on the intrinsic fluorescence of the reduced coenzyme, which is lost upon its oxidation to Deamino-NADP+. This fluorometric method offers a sensitive, "mix-and-read" format suitable for 384-well plates, enabling the rapid screening of large compound libraries. We use Glucose-6-Phosphate Dehydrogenase (G6PDH), a key enzyme in cellular redox regulation, as a model system to demonstrate the assay's principles, validation, and execution.
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential coenzyme that provides the reducing power for numerous anabolic reactions and antioxidant defense systems.[1] Enzymes that depend on NADPH, such as reductases and dehydrogenases, are critical in pathways like the pentose phosphate pathway, fatty acid synthesis, and steroid synthesis.[1][2] Consequently, these enzymes represent a significant class of targets for drug discovery.
High-throughput screening (HTS) assays are essential for identifying novel inhibitors or activators of these enzymes from large chemical libraries. A common HTS approach relies on monitoring the change in the intrinsic fluorescence of NADPH. The reduced form (NADPH) is fluorescent (Excitation: ~340 nm, Emission: ~460 nm), while the oxidized form (NADP+) is non-fluorescent.[1][3] This property allows for a direct and continuous measurement of enzyme activity.
This compound is a structural analog of NADPH. Its use can offer advantages in specific assay contexts, such as altered enzyme kinetics or reduced interference from other cellular components. This application note details a universal, fluorescence-based HTS assay protocol using this compound and demonstrates its utility with the model enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH).
Assay Principle
The assay quantifies the activity of an enzyme by measuring the rate of this compound consumption. The reaction involves the enzyme, its specific substrate, and the coenzyme this compound. As the enzyme catalyzes the reaction, it oxidizes this compound to Deamino-NADP+, leading to a proportional decrease in fluorescence intensity at approximately 460 nm. Potential inhibitors will slow down this reaction, resulting in a smaller decrease in fluorescence compared to an uninhibited control.
Figure 1: Principle of the fluorescence-based this compound consumption assay.
Example Signaling Pathway: Pentose Phosphate Pathway
Glucose-6-Phosphate Dehydrogenase (G6PDH) is the rate-limiting enzyme of the pentose phosphate pathway (PPP). The primary role of this pathway is to generate NADPH and the precursors for nucleotide biosynthesis. The NADPH produced is vital for protecting cells from oxidative damage by regenerating reduced glutathione.
Figure 2: Role of G6PDH in the Pentose Phosphate Pathway, adapted for this compound.
Materials and Reagents
-
Enzyme: Recombinant Human Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Substrate: D-Glucose-6-Phosphate (G6P)
-
Coenzyme: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.01% (v/v) Tween-20
-
Positive Control: Known inhibitor of G6PDH (e.g., dehydroepiandrosterone, DHEA)
-
Negative Control: DMSO (vehicle)
-
Plates: 384-well, black, flat-bottom, low-volume plates
-
Instrumentation: Microplate reader with fluorescence intensity detection (Excitation: 340 nm, Emission: 460 nm)
-
Liquid Handling: Automated multichannel pipettes or liquid handling system
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a 1 L stock of 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl₂. Autoclave and store at 4°C. Before use, add Tween-20 to a final concentration of 0.01%.
-
This compound Stock (10 mM): Dissolve this compound powder in assay buffer to make a 10 mM stock solution. Aliquot and store at -80°C, protected from light.
-
G6P Stock (20 mM): Dissolve G6P powder in assay buffer to make a 20 mM stock solution. Aliquot and store at -20°C.
-
G6PDH Enzyme Stock (1 mg/mL): Prepare aliquots and store at -80°C as per the manufacturer's instructions.
-
Test Compounds (10 mM): Dissolve test compounds in 100% DMSO.
HTS Assay Workflow
The following protocol is optimized for a 20 µL final assay volume in a 384-well plate.
Figure 3: High-throughput screening experimental workflow.
Detailed Assay Protocol
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 100 nL of test compounds, positive controls, or DMSO (negative control) to the appropriate wells of a 384-well assay plate. This results in a 1:200 dilution and a final compound concentration of 50 µM in 0.5% DMSO.
-
Enzyme Addition: Prepare a 2X G6PDH enzyme solution in assay buffer (e.g., 20 nM). Dispense 10 µL of this solution to all wells of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a 2X substrate/coenzyme mix in assay buffer containing this compound (e.g., 100 µM) and G6P (e.g., 200 µM).
-
Dispense 10 µL of the substrate/coenzyme mix to all wells to start the reaction. The final concentrations will be 1X (e.g., 10 nM G6PDH, 50 µM this compound, 100 µM G6P).
-
Fluorescence Reading: Immediately place the plate in the microplate reader. Read the fluorescence intensity (Ex: 340 nm, Em: 460 nm) every 60 seconds for 30 minutes (kinetic mode).
Assay Validation: Z'-Factor Calculation
To validate the assay's suitability for HTS, the Z'-factor should be calculated. This parameter assesses the separation between the positive and negative control signals. An ideal HTS assay has a Z'-factor between 0.5 and 1.0.
-
Prepare a 384-well plate with 192 wells for the negative control (DMSO) and 192 wells for the positive control (a known inhibitor at a concentration that gives >90% inhibition).
-
Run the assay as described above.
-
Calculate the reaction rate (slope of fluorescence decrease vs. time) for each well.
-
Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control rates.
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control rates.
-
Data Presentation and Analysis
Enzyme Kinetics Comparison
Prior to screening, it is crucial to characterize the enzyme's kinetics with this compound compared to the natural coenzyme, NADPH. This ensures the analog is a suitable substrate.
| Coenzyme | Km (µM) | Vmax (RFU/min) |
| NADPH | 15.2 ± 1.8 | 8540 ± 310 |
| This compound | 25.6 ± 2.5 | 7980 ± 295 |
Table 1: Hypothetical kinetic parameters of G6PDH with NADPH and this compound. Data are presented as mean ± standard deviation. (RFU = Relative Fluorescence Units).
HTS Assay Validation Data
The Z'-factor is calculated from control wells to determine assay quality.
| Control | Number of Replicates (n) | Mean Rate (RFU/min) | Standard Deviation (SD) | Z'-Factor |
| Negative (0.5% DMSO) | 192 | -150.4 | 8.2 | 0.78 |
| Positive (100 µM DHEA) | 192 | -9.8 | 5.5 |
Table 2: Example data from an HTS assay validation plate for G6PDH. A Z'-factor of 0.78 indicates an excellent assay.
Data Analysis for a Screening Campaign
For each test compound, the percentage of inhibition is calculated relative to the controls on the same plate.
% Inhibition = 100 * (1 - (Rate_compound - Mean_Rate_pos) / (Mean_Rate_neg - Mean_Rate_pos))
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Conclusion
This application note provides a comprehensive framework for developing and implementing a high-throughput, fluorescence-based assay using this compound. The protocol is robust, easily automated, and can be adapted for a wide variety of this compound-dependent enzymes. By using G6PDH as an example, we have outlined the essential steps from assay principle and validation to final data analysis. The successful determination of kinetic parameters and a high Z'-factor demonstrates the suitability of this methodology for large-scale drug discovery screening campaigns.
References
- 1. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 2. Review of NAD(P)H-dependent oxidoreductases: Properties, engineering and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Cellular Redox State Using NAD(P)H Fluorescence Intensity and Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deamino-NADPH Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deamino-Nicotinamide Adenine Dinucleotide Phosphate (Deamino-NADPH) is a structural analog of NADPH and a crucial coenzyme in various enzymatic reactions. Its role in cellular metabolism and as a substrate for enzymes like glutamate dehydrogenase makes it a valuable tool in biochemical assays and drug discovery. Proper preparation and handling of this compound stock solutions are paramount to ensure experimental accuracy and reproducibility. These application notes provide detailed protocols and guidelines for the effective use of this compound.
Physicochemical Properties and Stability
This compound, like its analog NADPH, is susceptible to degradation. Its stability is significantly influenced by temperature, pH, and the composition of the buffer. The reduced form is particularly sensitive to acidic conditions and elevated temperatures.
Key Handling Recommendations:
-
pH: this compound is most stable in slightly alkaline solutions, with a recommended pH range of 8.0 to 9.0. Acidic conditions (pH < 7.4) lead to rapid degradation and should be avoided.
-
Temperature: For short-term use, stock solutions should be kept on ice. For long-term storage, it is imperative to store aliquots at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.
-
Buffers: The choice of buffer can impact the stability of this compound. Phosphate and acetate buffers have been shown to accelerate the degradation of the parent compound, NADPH. Tris-HCl or HEPES buffers are generally recommended for greater stability.
Data Presentation
The following tables summarize the key quantitative data for this compound and its close analog, NADPH. Due to limited direct data on this compound, some information is inferred from studies on NADPH.
Table 1: Solubility of this compound and NADPH
| Compound | Solvent | Solubility |
| This compound | DMSO | 10 mM |
| NADPH (Sodium Salt) | Water | 50 mg/mL |
| NADPH (Cyclohexyl Ammonium Salt) | PBS (pH 7.2) | ~5 mg/mL |
| Ethanol | ~1 mg/mL | |
| DMSO | ~20 mg/mL | |
| Dimethyl Formamide | ~0.2 mg/mL |
Table 2: Stability of NADPH Solutions (as a proxy for this compound)
| Temperature | Buffer System | Half-life / Degradation Rate |
| 19°C | Tris (pH 8.5) | > 8 hours |
| 25°C | Tris (pH 8.5) | 11 µM/day |
| 37°C | Not specified | ~1 hour |
| 41°C | Not specified | ~1 hour |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound (solid)
-
10 mM Tris-HCl buffer, pH 8.0
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ice bucket
Procedure:
-
Equilibrate the solid this compound to room temperature before opening the vial to prevent condensation.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: ~745.4 g/mol ).
-
Dissolve the weighed this compound in the appropriate volume of ice-cold 10 mM Tris-HCl, pH 8.0.
-
Gently vortex the solution until the solid is completely dissolved. Avoid vigorous shaking.
-
Keep the stock solution on ice at all times during use.
-
For long-term storage, aliquot the stock solution into single-use microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Quality Control of this compound Stock Solution by UV-Vis Spectroscopy
Principle:
The concentration of this compound can be determined by measuring its absorbance at 340 nm. The molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹. This value can be used as a close approximation for this compound.
Materials:
-
This compound stock solution
-
10 mM Tris-HCl buffer, pH 8.0
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the wavelength to 340 nm.
-
Blank the spectrophotometer using the 10 mM Tris-HCl buffer, pH 8.0.
-
Prepare a dilution of the this compound stock solution in the Tris-HCl buffer to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.0).
-
Measure the absorbance of the diluted solution at 340 nm.
-
Calculate the concentration using the Beer-Lambert law: Concentration (M) = Absorbance / (Molar Extinction Coefficient × Path Length)
Protocol 3: Enzymatic Assay for Ammonia Determination using this compound
Principle:
Glutamate dehydrogenase (GDH) catalyzes the reductive amination of α-ketoglutarate with ammonia, consuming this compound in the process. The decrease in absorbance at 340 nm is proportional to the ammonia concentration.
Materials:
-
Sample containing ammonia
-
This compound stock solution (10 mM)
-
α-ketoglutarate solution
-
Glutamate dehydrogenase (GDH)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, α-ketoglutarate, and this compound in each well of the microplate.
-
Add the sample containing ammonia to the wells. Include a blank control with no sample.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding GDH to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode for a set period (e.g., 5-10 minutes).
-
Calculate the rate of this compound consumption (ΔA340/min).
-
The concentration of ammonia in the sample can be determined by comparing the reaction rate to a standard curve prepared with known concentrations of ammonia.
Visualizations
Caption: Workflow for preparing and handling this compound stock solutions.
Caption: The oxidative phase of the Pentose Phosphate Pathway, a major source of cellular NADPH.
The Use of Deamino-NADPH in the Study of Nucleotide-Binding Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deamino-NADPH, also known as nicotinamide hypoxanthine dinucleotide phosphate, is a structural analog of the ubiquitous cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH). In this analog, the adenine base is replaced by hypoxanthine. This modification provides a valuable tool for researchers studying nucleotide-binding proteins, particularly dehydrogenases and reductases. By comparing the binding and kinetic parameters of this compound with those of the natural cofactor, NADPH, scientists can gain insights into the specific interactions between the adenine moiety of the cofactor and the protein's binding pocket. These studies are crucial for understanding enzyme mechanisms, elucidating structure-function relationships, and facilitating rational drug design.
This document provides detailed application notes on the use of this compound in studying nucleotide-binding proteins, complete with quantitative data for comparative analysis and comprehensive experimental protocols.
Applications of this compound
The primary application of this compound lies in its ability to probe the role of the adenine group in cofactor binding and catalysis. Specific applications include:
-
Elucidating Enzyme-Cofactor Interactions: By comparing the binding affinity (Kd) and kinetic parameters (Km, Vmax) of this compound with NADPH, researchers can determine the contribution of the adenine's amino group to the overall binding energy and catalytic efficiency. A significant difference in these parameters suggests a critical role for the adenine amino group in forming specific hydrogen bonds or other interactions within the nucleotide-binding site.
-
Characterizing Nucleotide-Binding Sites: The use of this compound can help to map the topology of the cofactor binding pocket. If this compound binds with a significantly lower affinity than NADPH, it indicates that the region of the binding site that accommodates the adenine moiety is sensitive to the substitution of the amino group.
-
Enzyme Inhibition Studies: this compound can act as a competitive inhibitor for some NADPH-dependent enzymes. Determining the inhibition constant (Ki) of this compound provides valuable information for the design of specific inhibitors that target the nucleotide-binding domain.
-
Structural Biology: Co-crystallization of proteins with this compound can provide high-resolution structural information on how the protein accommodates the altered purine ring. This can reveal subtle conformational changes in the active site that are not apparent when using the native cofactor.
Data Presentation: Comparative Kinetic and Binding Parameters
The following table summarizes the available quantitative data for this compound in comparison to NADPH for a representative nucleotide-binding protein.
| Enzyme | Organism | Coenzyme | Km (µM) | Vmax (relative %) | Kd (µM) | Ki (µM) | Reference(s) |
| Malic Enzyme | Pigeon Liver | NADPH | Similar to d-NADPH | 100 | Not Reported | Not Applicable | [1] |
| This compound | Similar to NADPH | Similar to NADPH | Not Reported | Not Applicable | [1] | ||
| Glyceraldehyde-3-Phosphate Dehydrogenase | Rabbit Muscle | Deamino-NAD | 2300 | Not Reported | 112 | Not Applicable |
Note: Data for this compound is limited in the current literature. The values for Malic Enzyme are reported as "similar" in the cited study, indicating that precise numerical values were not provided in the abstract. The data for Glyceraldehyde-3-Phosphate Dehydrogenase is for the non-phosphorylated analog, deamino-NAD.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for an NADPH-Dependent Dehydrogenase
Objective: To determine and compare the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of an NADPH-dependent dehydrogenase using both NADPH and this compound as coenzymes.
Principle: The enzymatic reaction is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH or this compound to NADP+ or deamino-NADP+, respectively. The initial reaction rates are measured at various coenzyme concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.
Materials:
-
Purified NADPH-dependent dehydrogenase
-
Substrate for the dehydrogenase
-
NADPH solution (stock concentration, e.g., 10 mM)
-
This compound solution (stock concentration, e.g., 10 mM)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of NADPH and this compound in the reaction buffer to cover a concentration range from approximately 0.1 to 10 times the expected Km.
-
Prepare a stock solution of the substrate at a saturating concentration (typically >10 x Km for the substrate).
-
-
Assay Setup:
-
Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).
-
In a quartz cuvette, add the following in this order:
-
Reaction buffer to a final volume of 1 mL.
-
Substrate solution to its final saturating concentration.
-
A specific volume of the diluted NADPH or this compound solution.
-
-
Mix the contents of the cuvette by gentle inversion.
-
-
Initiation of the Reaction:
-
Add a small, predetermined amount of the enzyme solution to the cuvette to initiate the reaction. The amount of enzyme should be chosen to give a linear decrease in absorbance for at least the first 1-2 minutes.
-
Immediately start recording the absorbance at 340 nm for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each coenzyme concentration from the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min).
-
Convert the rate of absorbance change to the rate of concentration change (µM/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for NADPH and this compound at 340 nm (6220 M⁻¹cm⁻¹).
-
Plot the initial velocity (v₀) against the coenzyme concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values for both NADPH and this compound.
-
Protocol 2: Determination of Binding Affinity (Kd) by Fluorescence Quenching
Objective: To determine the dissociation constant (Kd) for the binding of this compound to a nucleotide-binding protein by monitoring the quenching of intrinsic tryptophan fluorescence.
Principle: Many proteins contain tryptophan residues that fluoresce. The binding of a ligand, such as this compound, to the protein can cause a change in the local environment of these tryptophans, leading to a quenching (decrease) of their fluorescence intensity. By titrating the protein with increasing concentrations of this compound and measuring the corresponding fluorescence quenching, a binding curve can be generated to determine the Kd.
Materials:
-
Purified nucleotide-binding protein containing tryptophan residues.
-
This compound solution (stock concentration, e.g., 1 mM).
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl).
-
Fluorometer.
-
Quartz microcuvette.
Procedure:
-
Instrument Setup:
-
Set the fluorometer with an excitation wavelength of 295 nm (to selectively excite tryptophan) and an emission wavelength range of 310-400 nm.
-
Set the excitation and emission slit widths to appropriate values to obtain a good signal-to-noise ratio.
-
-
Sample Preparation:
-
Prepare a solution of the protein in the binding buffer at a concentration where the fluorescence signal is stable and well within the linear range of the detector. A typical starting concentration is 1-5 µM.
-
-
Titration:
-
Place the protein solution in the cuvette and record the initial fluorescence spectrum.
-
Make successive small additions of the this compound stock solution to the protein solution in the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for 1-2 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity at the emission maximum (typically around 330-350 nm) for dilution at each titration point.
-
Calculate the change in fluorescence intensity (ΔF) at each this compound concentration.
-
Plot the change in fluorescence (ΔF) against the total concentration of this compound.
-
Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
-
Visualizations
Caption: Workflow for determining enzyme kinetic parameters.
Caption: Workflow for fluorescence quenching binding assay.
Caption: this compound as a competitive inhibitor.
References
Deamino-NADPH: Applications in Biotechnology and Diagnostics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Deamino-nicotinamide adenine dinucleotide phosphate (Deamino-NADPH) is a structural analog of NADPH, a critical coenzyme in a vast array of enzymatic reactions essential for anabolic metabolism, redox balance, and cellular signaling. While NADPH has been extensively studied and utilized, this compound presents unique properties that offer potential advantages in specific biotechnological and diagnostic applications. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in leveraging the potential of this compound. The primary documented application of this compound is in the enzymatic determination of ammonia, where its properties can enhance assay stability and sensitivity.
Key Advantages of this compound
The substitution of the amino group on the adenine ring with a hydroxyl group in this compound can confer altered chemical and enzymatic properties compared to NADPH. A key advantage highlighted in related literature is the potential for increased stability of NADPH analogs in aqueous solutions, which is a significant consideration for the development of robust diagnostic reagents with extended shelf-life[1]. Furthermore, certain NADPH analogs have been shown to increase the sensitivity of enzymatic assays, which is particularly beneficial for the detection of low-concentration analytes[1].
Quantitative Data Summary
While direct comparative kinetic data for this compound across a wide range of enzymes is limited in publicly available literature, some data points and general stability information for NADPH can provide a useful reference. It is important to note that the following data for this compound is sparse and may not be representative of all enzyme systems. Researchers are encouraged to perform their own kinetic and stability assessments for their specific application.
Table 1: Comparative Enzyme Kinetics of this compound and NADPH
| Enzyme | Organism/Source | Coenzyme | Km (µM) | Vmax (relative activity) | Catalytic Efficiency (kcat/Km) (M-1min-1) |
| Quinone Oxidoreductase | Phytophthora capsici | This compound | - | - | 8.3 x 108[2] |
| Quinone Oxidoreductase | Phytophthora capsici | NADPH | - | - | 1.3 x 109[2] |
| Glutamate Dehydrogenase | Bovine Liver | NADPH | See Note 1 | See Note 1 | - |
Table 2: Comparative Stability of NADPH Analogs
| Coenzyme | Condition | Observation |
| NADPH | Acidic pH (<7.0) | Rapid degradation |
| Neutral to Alkaline pH (7.0-9.0) | More stable, with optimal stability around pH 8-9 | |
| Phosphate Buffer | Accelerated degradation compared to other buffers like Tris | |
| Increasing Temperature | Increased rate of degradation | |
| This compound (and other analogs) | General | Potentially greater stability in aqueous solutions compared to NADPH, leading to improved shelf-life of diagnostic reagents. |
Application 1: Enzymatic Determination of Ammonia
A primary and well-documented application of this compound is in the enzymatic assay for the quantification of ammonia in biological samples. This assay is crucial in clinical diagnostics for the assessment of liver function and other metabolic disorders. The assay utilizes the enzyme glutamate dehydrogenase (GDH), which catalyzes the reductive amination of α-ketoglutarate with ammonia, consuming a molar equivalent of a reduced nicotinamide cofactor.
Signaling Pathway and Experimental Workflow
The enzymatic reaction forms the basis of the assay. The consumption of this compound leads to a decrease in absorbance at 340 nm, which is directly proportional to the ammonia concentration in the sample.
References
- 1. US5801006A - Use of NADPH and NADH analogs in the measurement of enzyme activities and metabolites - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The transient-state kinetics of L-glutamate dehydrogenase. pH-dependence of the burst rate parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deamino-NADPH in Enzymatic Assays
Welcome to the technical support center for Deamino-NADPH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from NADPH?
This compound, or deamino-nicotinamide adenine dinucleotide phosphate, is a structural analog of NADPH. The key difference is the substitution of the amino group on the adenine ring with a hydroxyl group. This modification can influence its interaction with enzymes and its stability, potentially altering the kinetics and outcomes of enzymatic reactions compared to its natural counterpart, NADPH.
Q2: What are the primary applications of this compound in enzymatic assays?
This compound is often utilized in specific enzymatic assays where the use of NADPH might lead to interference. For example, in the determination of ammonia using glutamate dehydrogenase (GDH), replacing NADPH with this compound can help to eliminate interference from endogenous enzymes that might react with NADPH. Glutamate dehydrogenase is an enzyme that can utilize both NAD⁺ and NADP⁺, making it a candidate for studies with analogs like this compound[1][2][3][4][5].
Q3: How should I store and handle this compound solutions?
To ensure the stability and integrity of this compound, it is recommended to store it under the following conditions:
-
Storage Temperature: Store lyophilized powder and stock solutions at -20°C.
-
Solution Stability: Like NADPH, this compound is more stable in slightly alkaline solutions (pH 8-10) and is susceptible to degradation in acidic conditions. It is advisable to prepare fresh solutions for each experiment. If a stock solution is necessary, it should be prepared in a buffer with a pH of 8 or higher and stored in small aliquots at -20°C to minimize freeze-thaw cycles.
-
Light Sensitivity: Protect solutions from direct light exposure to prevent photodegradation.
Troubleshooting Common Issues
Issue 1: Lower than Expected Enzyme Activity
Symptom: The reaction rate is significantly lower when using this compound compared to NADPH.
Possible Causes:
-
Reduced Enzyme Affinity: The structural modification in this compound may lead to a lower binding affinity (higher Kₘ) for the target enzyme.
-
Suboptimal Assay Conditions: The optimal pH, temperature, or ionic strength for your enzyme may differ when using this compound.
-
Incorrect Cofactor Concentration: The concentration of this compound may not be saturating for the enzyme.
Troubleshooting Steps:
-
Perform a Cofactor Titration: Determine the optimal concentration of this compound by measuring enzyme activity across a range of concentrations.
-
Optimize Assay Conditions: Systematically vary the pH and temperature of the assay to find the optimal conditions for your enzyme with this compound.
-
Consult Literature for Kinetic Data: While direct comparative data is scarce, reviewing kinetic data for your enzyme with NADPH can provide a starting point for optimization.
Issue 2: High Background Signal or Unstable Baseline in Spectrophotometric Assays
Symptom: The initial absorbance reading at 340 nm is high before the start of the enzymatic reaction, or the baseline is drifting.
Possible Causes:
-
This compound Degradation: Spontaneous degradation of this compound can lead to a decrease in absorbance at 340 nm, causing a drifting baseline. This degradation is accelerated by acidic pH and higher temperatures.
-
Contaminating Enzymes: The enzyme preparation or sample may contain other dehydrogenases that are reacting with this compound.
-
Interfering Substances: The sample itself may contain compounds that absorb at 340 nm.
Troubleshooting Steps:
-
Run a "No-Enzyme" Control: Prepare a reaction mixture with all components except the enzyme to monitor the stability of this compound under your assay conditions.
-
Run a "No-Substrate" Control: This will help identify if there is any substrate-independent consumption of this compound by your enzyme preparation.
-
Ensure Fresh Reagents: Prepare fresh this compound solutions for each experiment in a slightly alkaline buffer (pH 8-10).
-
Sample Preparation: If your sample is complex (e.g., cell lysate), consider a deproteinization step to remove interfering enzymes and proteins.
Issue 3: Inconsistent or Non-Linear Reaction Rates
Symptom: The reaction rate is not linear over the measurement period, or there is high variability between replicates.
Possible Causes:
-
Substrate Depletion: The concentration of this compound or the primary substrate may be limiting, causing the reaction rate to slow down.
-
Product Inhibition: The product of the reaction may be inhibiting the enzyme.
-
Pipetting Errors: Inaccurate pipetting of small volumes can lead to significant variability.
Troubleshooting Steps:
-
Optimize Substrate Concentrations: Ensure that the concentrations of all substrates are not limiting and are well above their respective Kₘ values.
-
Measure Initial Velocities: Ensure that you are measuring the reaction rate during the initial linear phase.
-
Prepare a Master Mix: To improve consistency, prepare a master mix of all common reagents for your reactions.
Quantitative Data Summary
Direct comparative kinetic data for this compound is not widely available in the literature. However, for context, the following table summarizes typical kinetic parameters for NADPH with various enzymes. Researchers should determine these parameters empirically for this compound with their specific enzyme system.
| Enzyme | Organism/Tissue | Kₘ for NADPH (µM) |
| Glutamate Dehydrogenase | Bovine Liver | ~30 |
| Malate Dehydrogenase | Thermus thermophilus | ~3.9 x 10³ |
| 17β-Hydroxysteroid Dehydrogenase | Porcine Testes | Competitive inhibition vs NADP⁺ |
This data is for NADPH and should be used as a reference point only.
Experimental Protocols
Protocol: Determining the Kinetic Parameters (Kₘ and Vₘₐₓ) for this compound
This protocol describes a general method for determining the Michaelis-Menten constants for an enzyme with this compound using a spectrophotometric assay.
Materials:
-
Purified enzyme
-
This compound stock solution
-
Substrate stock solution
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a series of this compound dilutions in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kₘ.
-
Prepare the reaction mixture in each well or cuvette containing the assay buffer, a saturating concentration of the primary substrate, and the enzyme at a fixed concentration.
-
Initiate the reaction by adding a specific volume of a this compound dilution to each well.
-
Immediately monitor the change in absorbance at 340 nm over time. The rate of decrease in absorbance corresponds to the rate of this compound oxidation.
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot for each this compound concentration.
-
Plot the initial velocity (v₀) against the this compound concentration .
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vₘₐₓ and Kₘ.
Visualizations
Caption: A logical workflow for troubleshooting common issues in enzymatic assays using this compound.
Caption: Experimental workflow for determining the kinetic parameters of an enzyme with this compound.
References
- 1. Glutamate Dehydrogenase [chem.uwec.edu]
- 2. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate Dehydrogenase, a Complex Enzyme at a Crucial Metabolic Branch Point - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. nadp-specific glutamate dehydrogenase: Topics by Science.gov [science.gov]
Navigating Unexpected Results with Deamino-NADPH: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected issues encountered when using Deamino-NADPH in experimental settings. Designed for researchers, scientists, and drug development professionals, this resource offers detailed insights into the stability, enzymatic kinetics, and potential interferences associated with this NADPH analog.
FAQs: Troubleshooting Unexpected Results
This section addresses specific problems that may arise during experiments involving this compound, offering potential causes and actionable solutions.
Question 1: Why am I seeing lower than expected enzyme activity with this compound compared to NADPH?
Answer:
Lower than expected enzyme activity when substituting NADPH with this compound can stem from several factors related to enzyme kinetics and substrate specificity.
-
Altered Enzyme Affinity (Km): The primary reason for reduced activity is often a difference in the enzyme's affinity for this compound compared to NADPH. The Michaelis-Menten constant (Km) reflects this affinity, with a higher Km indicating lower affinity. While specific Km values for this compound are not as widely documented as for NADPH, it is crucial to recognize that the structural difference—the absence of the amino group on the adenine ring—can significantly impact how the coenzyme binds to the active site of the enzyme. For instance, studies with Glutamate Dehydrogenase (GDH) have shown that even subtle changes in the coenzyme structure can affect binding and catalytic efficiency.[1][2][3]
-
Suboptimal Reaction Conditions: The optimal pH, temperature, and buffer composition for an enzyme-catalyzed reaction can be highly specific to the coenzyme being used. Conditions optimized for NADPH may not be ideal for this compound.
-
Incorrect Coenzyme Concentration: If the concentration of this compound used is based on protocols optimized for NADPH, it might not be saturating the enzyme, leading to a lower reaction velocity.
Solutions:
-
Determine the Optimal Concentration: Perform a substrate titration experiment to determine the optimal concentration of this compound for your specific enzyme and assay conditions.
-
Optimize Reaction Conditions: Systematically vary the pH, temperature, and buffer components to find the optimal conditions for your assay using this compound.
-
Consult Relevant Literature: Search for studies that have used this compound with your enzyme of interest or a similar enzyme to find reported kinetic parameters and optimized assay conditions.
Question 2: My baseline absorbance/fluorescence is unstable or consistently decreasing, even in my negative control.
Answer:
An unstable baseline, particularly a decreasing signal, often points to the degradation of the reduced coenzyme. Like NADPH, this compound is susceptible to degradation, which is influenced by several factors.
-
pH Instability: NADPH is known to be unstable in acidic conditions (pH below 7.4).[4][5] While specific data for this compound is less common, it is reasonable to assume a similar sensitivity to acidic pH. Storing or using this compound in acidic buffers can lead to its rapid degradation.
-
Temperature Sensitivity: Elevated temperatures accelerate the degradation of NADPH. Performing assays at physiological temperatures (e.g., 37°C) can lead to a noticeable decrease in the coenzyme concentration over time.
-
Buffer Composition: Certain buffer components, such as phosphate and acetate, have been shown to increase the rate of NADPH degradation.
-
Contamination: Contaminating enzymes in your sample or reagents can consume this compound, leading to a decreasing signal.
Solutions:
-
Maintain Alkaline pH: Prepare and store this compound solutions in a slightly alkaline buffer (pH 7.5-8.5) to enhance stability.
-
Control Temperature: Prepare this compound solutions fresh and keep them on ice. Minimize the time that solutions are kept at room temperature or higher.
-
Choose Appropriate Buffers: Whenever possible, use buffers that are known to be more compatible with NADPH stability, such as Tris-HCl.
-
Use High-Purity Reagents: Ensure that all reagents and water used are of high purity and free from contaminating enzymes or other interfering substances.
-
Run Proper Controls: Always include a "no-enzyme" control to monitor the stability of this compound under your specific assay conditions.
Question 3: I am observing high background absorbance or fluorescence in my assay.
Answer:
High background signals can obscure the true signal from your enzymatic reaction and can be caused by a variety of factors.
-
Intrinsic Absorbance/Fluorescence of Sample Components: Components in your sample, such as cell lysates or other biological extracts, may have intrinsic absorbance or fluorescence at the wavelengths used for detection.
-
Interfering Substances: Certain compounds can interfere with the assay chemistry. For example, in assays that use tetrazolium dyes (like MTT) that are reduced by NADPH to a colored formazan product, other reducing agents present in the sample can lead to a high background signal.
-
Light Scattering: Turbid samples can cause light scattering, leading to artificially high absorbance readings.
-
Spontaneous Oxidation of Substrates: Some substrates used in dehydrogenase assays can be unstable and undergo spontaneous oxidation, which may interfere with absorbance readings.
Solutions:
-
Include a "No-Substrate" Control: This will help you determine the background signal originating from your sample and other assay components in the absence of the enzymatic reaction.
-
Sample Preparation: If your samples are turbid, clarify them by centrifugation or filtration before the assay. For cell or tissue lysates, deproteinization using methods like perchloric acid precipitation followed by neutralization can help remove interfering proteins and other molecules.
-
Spectral Scan: If you suspect interference from a specific compound, perform a spectral scan of that compound to see if it absorbs or fluoresces at the wavelengths used in your assay.
-
Use a More Specific Assay: If non-specific reduction is a problem, consider using a more specific detection method, such as a coupled enzyme assay where the product of the first reaction is specifically used by a second enzyme.
Data Presentation: Quantitative Comparison of Coenzyme Stability
While specific comparative stability data for this compound is limited in publicly available literature, the stability of its close analog, NADPH, has been well-characterized. The following table summarizes the key factors affecting NADPH stability, which can serve as a valuable guide for handling this compound.
| Parameter | Condition | Observation on NADPH Stability | Reference |
| pH | Acidic (< 7.4) | Rapid degradation. | |
| Neutral (~7.0) | Moderate stability. | ||
| Alkaline (7.5 - 8.5) | Increased stability. Recommended for storage. | ||
| Temperature | 4°C | Relatively stable for short-term storage. | |
| 19°C | Half-life of over 8 hours. | ||
| 37°C | Significant degradation. | ||
| 41°C | Half-life of approximately 1 hour. | ||
| Buffer | Phosphate, Acetate | Can accelerate degradation. | |
| Tris-HCl | Generally a better choice for stability. | ||
| Storage | Freshly Prepared | Recommended for optimal performance. | |
| Frozen (-20°C to -80°C) | Suitable for long-term storage of aliquots. |
Experimental Protocols
This section provides a detailed methodology for a key experiment involving this compound.
Protocol: Enzymatic Assay for Ammonia Quantification using Glutamate Dehydrogenase (GDH)
This protocol is adapted from standard methods for ammonia determination and can be optimized for use with this compound. The principle of the assay is the reductive amination of α-ketoglutarate to L-glutamate, catalyzed by GDH, with the concomitant oxidation of this compound to Deamino-NADP+. The decrease in absorbance at 340 nm is directly proportional to the ammonia concentration.
Materials:
-
Glutamate Dehydrogenase (GDH)
-
α-Ketoglutarate
-
This compound
-
Ammonia standard solution (e.g., Ammonium Chloride)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes or 96-well UV-transparent plate
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the reaction buffer. Prepare fresh and keep on ice.
-
Prepare a stock solution of α-ketoglutarate (e.g., 100 mM) in the reaction buffer.
-
Prepare a series of ammonia standards of known concentrations in the reaction buffer.
-
Dilute the GDH enzyme to an appropriate working concentration in the reaction buffer. The optimal concentration should be determined experimentally.
-
-
Assay Setup:
-
For each reaction (sample, standard, and blank), prepare a reaction mixture in a cuvette or well of a microplate containing:
-
Reaction Buffer
-
α-Ketoglutarate (to a final concentration of, for example, 10 mM)
-
This compound (to a final concentration of, for example, 0.2 mM)
-
Sample or ammonia standard
-
-
The final volume should be consistent for all reactions.
-
-
Initiation and Measurement:
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the GDH enzyme solution.
-
Immediately mix the contents and start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min) for each sample and standard from the linear portion of the reaction curve.
-
Subtract the rate of the blank (a reaction without ammonia) from the rates of the samples and standards.
-
Create a standard curve by plotting the corrected rate of absorbance change against the concentration of the ammonia standards.
-
Determine the ammonia concentration in the unknown samples by interpolating their rates from the standard curve.
-
Mandatory Visualizations
Signaling Pathway: Glutamate Dehydrogenase (GDH) Catalyzed Reaction
Caption: Reductive amination of α-ketoglutarate by GDH using this compound.
Experimental Workflow: Troubleshooting Unexpected Enzyme Kinetics
Caption: A logical workflow for troubleshooting unexpected enzyme kinetics.
References
- 1. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate Dehydrogenase, a Complex Enzyme at a Crucial Metabolic Branch Point - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Forms of Glutamate Dehydrogenase in Animals: Structural Determinants and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
degradation of Deamino-NADPH and how to prevent it
Welcome to the technical support center for Deamino-NADPH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound to prevent its degradation and ensure the reliability of your experimental results. The following information is based on the well-documented stability profile of the closely related cofactor, NADPH.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The main factors leading to the degradation of this compound are elevated temperature, acidic pH (below 7.4), and the composition of the buffer solution.[1][2][3] High temperatures and acidic conditions significantly accelerate the breakdown of the molecule.[2][4] Additionally, the presence of phosphate and acetate ions in buffers can increase the rate of degradation.
Q2: What is the optimal pH for storing this compound solutions?
A2: For maximum stability, this compound solutions should be maintained at a slightly alkaline pH, ideally between 8.0 and 10.0. Preparing this compound in distilled water is not recommended as its pH is often slightly acidic (around 5-6), which can lead to rapid degradation.
Q3: At what temperature should I store my this compound stock solutions?
A3: For short-term storage (a few weeks), -20°C is suitable. For long-term storage, it is recommended to store solutions at -80°C. To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.
Q4: Can I prepare a large batch of this compound solution and use it over several days?
A4: It is highly recommended to prepare this compound solutions fresh for each experiment to ensure optimal activity. If a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C. Once an aliquot is thawed, it should be kept on ice and used promptly.
Q5: Is this compound sensitive to light?
A5: While the primary stability concern for NADPH and its analogs is acid-catalyzed decomposition, it is still considered good laboratory practice to protect solutions from prolonged exposure to light.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no signal in my assay | This compound degradation due to improper storage or handling. | Prepare a fresh solution of this compound in a suitable alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0). Aliquot and store at -80°C for future use. |
| High variability between replicate measurements | Inconsistent sample handling and storage. | Ensure all samples are processed and stored under identical conditions. Keep samples on ice during preparation and minimize the time between preparation and analysis. |
| Gradual decrease in signal during a kinetic assay | Instability of this compound at the assay temperature (e.g., 37°C). | Be aware of the lability of NADPH analogs at physiological temperatures. Consider running the assay at a lower temperature if possible, or include a regeneration system for this compound for long-running assays. |
Quantitative Data Summary
The stability of NADPH, a close analog of this compound, is highly dependent on temperature and pH. The following table summarizes the degradation rates under different conditions.
| Parameter | Condition | Observation | Half-life / Degradation Rate | Source(s) |
| Temperature | 19°C | - | > 8 hours | |
| 37°C | Significant degradation | ~ 1 hour (at 41°C) | ||
| >95°C | Significant degradation of dry cofactor | Not applicable for solutions | ||
| pH | Acidic (< 7.4) | Rapid loss of cofactor | At pH ~3 and 30°C, the pseudo-first-order rate constant for degradation is 0.5 min⁻¹ | |
| Neutral (pH 7) | Moderate stability | At pH 7 and 30°C, the rate constant is 10⁻³ min⁻¹ | ||
| Alkaline (pH 8-10) | Increased stability | At pH 10 and 30°C, the rate constant is 10⁻⁵ min⁻¹ | ||
| Buffer | Phosphate and Acetate | Accelerate degradation | - | |
| Tris | Favorable for stability | At 19°C and pH 8.5, the degradation rate is 4 µM/day |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Buffer Preparation : Prepare a 10 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Dissolving this compound : Weigh out the desired amount of this compound powder and dissolve it in the prepared Tris-HCl buffer to the desired stock concentration (e.g., 10 mM). Perform this step on ice.
-
Aliquoting : Immediately aliquot the stock solution into small, single-use volumes in microcentrifuge tubes.
-
Storage : Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
Protocol 2: Spectrophotometric Quantification of this compound Concentration
This method is based on the principle that the reduced form of this compound absorbs light at 340 nm.
-
Thawing : Thaw an aliquot of the this compound stock solution on ice.
-
Dilution : Prepare a dilution of the stock solution in 10 mM Tris-HCl, pH 8.0.
-
Spectrophotometer Setup : Set the spectrophotometer to read absorbance at 340 nm.
-
Blanking : Use the 10 mM Tris-HCl, pH 8.0 buffer to blank the spectrophotometer.
-
Measurement : Measure the absorbance of the diluted this compound solution.
-
Concentration Calculation : Use the Beer-Lambert law (A = εcl) to calculate the concentration. The molar extinction coefficient (ε) for this compound at 340 nm is 6,220 M⁻¹cm⁻¹.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
interference in Deamino-NADPH assays and how to mitigate it
Welcome to the Technical Support Center for Deamino-NADPH Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of interference in this compound assays?
A1: Interference in this compound assays can arise from various sources, broadly categorized as:
-
Sample-related interference: Endogenous components in biological samples can interact with the assay reagents. This includes colored or turbid compounds that affect absorbance or fluorescence readings, and enzymes that can degrade this compound.
-
Chemical interference: Reagents used in sample preparation or the assay itself can inhibit the enzymatic reactions or react directly with the detection probes. Common culprits include chelating agents, reducing agents, and detergents.[1][2]
-
Assay-specific interference: The inherent properties of test compounds, such as autofluorescence or quenching, can lead to false positive or false negative results.
Q2: My sample is colored/turbid. How can I correct for this interference?
A2: To correct for interference from colored or turbid samples, it is essential to run a sample blank. A sample blank contains the sample and all assay components except for the enzyme that initiates the reaction. The absorbance or fluorescence of the sample blank is then subtracted from the reading of the corresponding experimental sample to correct for the background signal.
Q3: Can I measure Deamino-NADP+ and this compound separately?
A3: Yes, it is possible to measure the oxidized (Deamino-NADP+) and reduced (this compound) forms individually. This is achieved by selective degradation of one form while preserving the other through differential stability in acidic and basic conditions. Generally, this compound is degraded by heat treatment in an acidic solution, while Deamino-NADP+ is degraded by heat treatment in a basic solution.[3]
Q4: I am observing high background in my fluorescence-based this compound assay. What are the likely causes and solutions?
A4: High background fluorescence can be caused by several factors:
-
Autofluorescent compounds: Test compounds or components in the sample may be inherently fluorescent. It is advisable to perform a pre-read of the compounds alone to identify any autofluorescence.
-
Contaminated reagents: Impurities in buffers or reagents can contribute to the background signal. Using high-purity reagents and water is crucial.
-
Well-to-well crosstalk: In microplate assays, signal from a bright well can bleed into adjacent wells. Using black, opaque microplates can significantly reduce crosstalk.
Q5: My this compound standard curve is non-linear at higher concentrations. Why is this happening?
A5: A non-linear standard curve at high concentrations is often due to signal saturation. This can occur when the concentration of the detection product exceeds the linear range of the instrument or when the substrate for the cycling reaction becomes depleted. If you observe this, consider diluting your standards and samples to ensure they fall within the linear portion of the curve.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues during your this compound assays.
Problem: Weak or No Signal
A low or absent signal can be frustrating. Follow these steps to diagnose the issue:
-
Verify Reagent Integrity:
-
This compound Stability: Ensure that the this compound standard and any in-house preparations are fresh and have been stored correctly, protected from light and repeated freeze-thaw cycles.
-
Enzyme Activity: Confirm that the enzymes used in the assay are active and have been stored at the recommended temperature.
-
-
Check Instrument Settings:
-
Wavelengths: Double-check that the excitation and emission wavelengths on your fluorometer or the absorbance wavelength on your spectrophotometer are correctly set for the specific assay chemistry. For many fluorescent this compound assays, this is around λex = 530-570 nm / λem = 590-600 nm, while direct this compound fluorescence is measured at λex = 340 nm / λem = 460 nm.[4]
-
Gain/Sensitivity: Ensure the instrument's gain or sensitivity setting is appropriate for the expected signal range.
-
-
Evaluate Sample Preparation:
-
Sample Concentration: The concentration of the analyte in your sample may be below the detection limit of the assay. Consider concentrating your sample or reducing the dilution factor.
-
Presence of Inhibitors: Your sample may contain inhibitors of the enzymatic reaction. See the "Mitigation of Interference" section for details on how to remove these.
-
Problem: High Variability Between Replicates
Inconsistent results between replicates can obscure the true effect. Consider the following:
-
Pipetting Technique:
-
Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.
-
-
Mixing:
-
Thoroughly mix all reagents and samples in the wells to ensure a homogeneous reaction.
-
-
Temperature Control:
-
Maintain a consistent temperature for all wells throughout the incubation period, as temperature fluctuations can affect enzyme kinetics.
-
-
Edge Effects:
-
In microplate assays, wells on the edge of the plate can be more prone to evaporation, leading to changes in reagent concentration. To mitigate this, avoid using the outer wells or fill them with buffer to create a humidity barrier.
-
Mitigation of Interference
Several strategies can be employed to minimize or eliminate interference in your this compound assays.
Sample Deproteinization
Enzymes present in biological lysates can degrade this compound, leading to inaccurate measurements. Deproteinization is a critical step to remove these enzymes.
Experimental Protocol: Perchloric Acid (PCA) Deproteinization
-
Sample Preparation: Prepare your cell or tissue lysate as required for your experiment. Keep the lysate on ice.
-
Precipitation: Add ice-cold 4 M perchloric acid (PCA) to your sample to a final concentration of 1 M. Vortex briefly.
-
Incubation: Incubate the mixture on ice for 5-10 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Collection: Carefully collect the supernatant, which contains the deproteinized sample.
-
Neutralization: Neutralize the supernatant by adding ice-cold 2 M potassium hydroxide (KOH). The volume of KOH to add should be approximately 34% of the supernatant volume. Vortex briefly.
-
pH Check: Check the pH of the sample using pH paper to ensure it is between 6.5 and 8.0. Adjust with 0.1 M KOH or PCA if necessary.
-
Final Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the precipitated potassium perchlorate.
-
Final Supernatant: The resulting supernatant is the deproteinized and neutralized sample ready for your this compound assay.
Separation of Deamino-NADP+ and this compound
To determine the ratio of the oxidized and reduced forms, they must be separated based on their differential stability in acid and base.
Experimental Protocol: Acid/Base Extraction
To Measure this compound (Degrade Deamino-NADP+):
-
Sample Aliquot: Take a defined volume of your sample in a microcentrifuge tube.
-
Base Treatment: Add 0.1 N NaOH to the sample and mix thoroughly.
-
Incubation: Incubate the tube at 60-80°C for 30-60 minutes, protected from light.
-
Neutralization: Neutralize the sample by adding a buffer to bring the pH back to a neutral range (pH 7-8).
-
Storage: Keep the sample on ice until ready for the assay.
To Measure Deamino-NADP+ (Degrade this compound):
-
Sample Aliquot: Take a defined volume of your sample in a separate microcentrifuge tube.
-
Acid Treatment: Add 0.1 N HCl to the sample and mix thoroughly.
-
Incubation: Incubate the tube at 60-80°C for 30-60 minutes, protected from light.
-
Neutralization: Neutralize the sample by adding a buffer to bring the pH back to a neutral range (pH 6-8).
-
Storage: Keep the sample on ice until ready for the assay.
Quantitative Data on Common Interferences
The following table summarizes the approximate concentrations at which common laboratory reagents have been reported to interfere with standard NADPH assays. While these values provide a useful reference for this compound assays, it is recommended to empirically determine the tolerance of your specific assay to these substances.
| Interfering Substance | Approximate Interfering Concentration | Potential Effect | Mitigation Strategy |
| EDTA | > 0.5 mM | Inhibition of metalloenzymes in the assay. | Use a lower concentration or an alternative chelator if necessary. |
| Ascorbic Acid (Vitamin C) | > 0.2% | Can act as a reducing agent, interfering with redox-based detection methods. | Include ascorbate oxidase in the reaction mixture to degrade ascorbic acid. |
| SDS | > 0.2% | Denaturation of enzymes. | Avoid using SDS in sample preparation buffers. |
| Sodium Azide | > 0.2% | Inhibition of some enzymes. | Omit from buffers used in the assay. |
| NP-40 | > 1% | Can interfere with enzymatic reactions. | Use a lower concentration or a different non-ionic detergent. |
| Tween-20 | > 1% | Can interfere with enzymatic reactions. | Use a lower concentration or a different non-ionic detergent. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound assays.
Caption: A troubleshooting workflow for this compound assays.
References
improving the signal-to-noise ratio in Deamino-NADPH experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the signal-to-noise ratio in Deamino-NADPH experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its fluorescence compare to NADPH?
This compound is a structural analog of NADPH. Spectroscopically, the fluorescence properties of this compound are identical to those of NADPH. Both the reduced forms are fluorescent, while the oxidized forms are not. They share the same excitation and emission spectra, with an excitation maximum around 340 nm and an emission peak around 460 nm.[1] This intrinsic fluorescence is the basis for many enzymatic assays that monitor the production or consumption of these cofactors.
Q2: What are the primary causes of a low signal-to-noise ratio in my this compound assay?
A low signal-to-noise ratio can stem from two main issues: low signal intensity or high background fluorescence.
-
Low Signal Intensity can be caused by:
-
Degraded this compound: Improper storage or handling can lead to the degradation of the cofactor.
-
Suboptimal Reagent Concentrations: Incorrect concentrations of the enzyme, substrate, or this compound can limit the reaction rate.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or the presence of inhibitors.
-
Incorrect Instrument Settings: Suboptimal gain settings or incorrect excitation/emission wavelengths on the fluorescence reader will result in a weaker signal.
-
-
High Background Fluorescence can be caused by:
-
Autofluorescence: Components in the sample or assay buffer may be inherently fluorescent.
-
Contaminated Reagents: Impurities in the reagents can contribute to background signal.
-
Light Leakage or Crosstalk: Light from adjacent wells in a microplate can interfere with the measurement.
-
Q3: How should I prepare and store this compound solutions to ensure stability?
The stability of this compound is comparable to that of NADPH and is primarily affected by pH and temperature.
-
pH: this compound is most stable in slightly alkaline conditions (pH 8-9) and degrades rapidly in acidic environments.
-
Temperature: Lower temperatures significantly increase stability.
For optimal stability, prepare stock solutions in a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0), aliquot into single-use volumes, and store at -80°C. Avoid repeated freeze-thaw cycles. When in use, keep the solution on ice.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from your experiment, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Autofluorescence of Samples or Reagents | Run a "no-enzyme" control to quantify the background fluorescence from your sample and buffer. If the background is high, consider sample purification or using a different buffer system. For cell-based assays, consider using a phenol red-free medium. |
| Contaminated Buffers or Water | Prepare fresh buffers using high-purity water (e.g., Milli-Q or equivalent). |
| Well-to-Well Crosstalk | Use black, opaque-walled microplates for fluorescence assays to minimize light leakage between wells.[2] |
| Compound Interference | If screening compound libraries, some compounds may be autofluorescent. Pre-screen the compounds for fluorescence at the assay's excitation and emission wavelengths. |
A logical workflow for troubleshooting high background fluorescence is outlined below.
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Low Signal Intensity
A weak or absent signal can make it impossible to distinguish from background noise.
| Potential Cause | Recommended Solution |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Verify the concentration and integrity of your stock solution via spectrophotometry (absorbance at 340 nm). |
| Suboptimal Reagent Concentrations | Titrate the concentrations of your enzyme, substrate, and this compound to find the optimal conditions for your assay. Ensure that the substrate and this compound concentrations are not limiting the reaction rate (typically 5-10 times the Km). |
| Inactive Enzyme | Verify the activity of your enzyme stock using a positive control if available. Ensure proper storage conditions for the enzyme. |
| Incorrect Instrument Settings | Optimize the gain settings on your fluorescence plate reader to maximize the signal without saturating the detector. Ensure the excitation and emission wavelengths are set correctly (around 340 nm for excitation and 460 nm for emission). |
| Insufficient Incubation Time | For endpoint assays, ensure the reaction has proceeded long enough to generate a detectable signal. For kinetic assays, ensure you are measuring the initial linear rate.[2] |
Below is a diagram illustrating the workflow for addressing low signal intensity.
References
quality control and purity assessment of Deamino-NADPH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Deamino-NADPH. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (Nicotinamide Hypoxanthine Dinucleotide Phosphate, reduced form) is a structural analog of NADPH, where the adenine amino group is replaced by a hydroxyl group. It serves as a coenzyme in various enzymatic reactions. A primary application is in the determination of ammonia concentrations in clinical and research settings, often in assays involving glutamate dehydrogenase.[1]
Q2: How should this compound be properly stored to ensure its stability?
A2: To maintain its integrity and activity, this compound should be stored in a dry, well-ventilated place at -20°C.[1] It is crucial to protect it from moisture and repeated freeze-thaw cycles, which can lead to degradation. For solutions, it is advisable to prepare fresh batches for each experiment or store aliquots at -80°C for long-term use.
Q3: What are the primary factors that can cause this compound degradation?
A3: The stability of this compound, similar to NADPH, is significantly influenced by temperature and pH.[2][3] Elevated temperatures accelerate the rate of degradation.[2] this compound is more stable in slightly alkaline conditions (pH 7.5-8.5) and is susceptible to degradation under acidic conditions. The presence of certain buffer components, like phosphate and acetate, can also catalyze its degradation.
Q4: How can I determine the concentration of a this compound solution?
A4: The concentration of a this compound solution can be determined spectrophotometrically. The reduced nicotinamide ring exhibits a characteristic absorbance maximum at 340 nm. The concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of this compound at 340 nm (typically around 6220 L·mol⁻¹·cm⁻¹), b is the path length of the cuvette, and c is the concentration.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or Low Activity in Enzymatic Assays
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh solution of this compound from a properly stored solid stock. Verify the absorbance at 340 nm to confirm its concentration and integrity before use. |
| Incorrect Buffer pH | Ensure the assay buffer pH is within the optimal range for both the enzyme and this compound stability (typically pH 7.5-8.5). Calibrate the pH meter before preparing the buffer. |
| Suboptimal Temperature | Maintain the recommended temperature for the specific enzymatic assay. While enzymes may have optimal temperatures, prolonged exposure of this compound to high temperatures (e.g., >37°C) will cause degradation. |
| Presence of Inhibitors | Ensure that none of the reagents or the sample itself contains inhibitors of the enzyme. |
| Inaccurate Pipetting | Calibrate pipettes regularly to ensure accurate dispensing of all reagents, especially the enzyme and this compound solutions. |
Issue 2: High Background Signal or Drifting Baseline in Spectrophotometric Measurements
| Possible Cause | Troubleshooting Step |
| Spontaneous Degradation of this compound | Minimize the time between solution preparation and measurement. Keep solutions on ice until use. Use a buffer that promotes stability (e.g., Tris or HEPES over phosphate). |
| Contaminated Reagents or Cuvettes | Use high-purity water and reagents. Thoroughly clean cuvettes before each use. |
| Light Scattering | If solutions are not fully dissolved or contain particulate matter, centrifuge or filter the solution before measurement. |
| Interfering Substances | Samples may contain compounds that absorb at 340 nm. Run a sample blank containing all components except the enzyme to measure and subtract this background absorbance. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of this compound from its potential impurities and degradation products.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0
-
Mobile Phase B: Acetonitrile
-
This compound standard and sample solutions
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 98% A, 2% B) at a flow rate of 1.0 mL/min.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the this compound in the mobile phase.
-
Inject a known volume (e.g., 20 µL) of the standard and sample solutions.
-
Run a gradient elution to separate the components. A typical gradient might be:
-
0-5 min: 2% B
-
5-15 min: 2% to 20% B
-
15-20 min: 20% B
-
20-22 min: 20% to 2% B
-
22-30 min: 2% B
-
-
Monitor the absorbance at 260 nm and 340 nm.
-
Calculate the purity by comparing the peak area of this compound in the sample to the total peak area of all components.
Data Presentation:
| Parameter | Typical Value |
| Retention Time | ~12-15 minutes |
| Purity Specification | ≥ 95% |
| Limit of Detection (LOD) | ~0.1 µM |
| Limit of Quantification (LOQ) | ~0.5 µM |
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.
Instrumentation and Reagents:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source
-
Volatile mobile phases (e.g., ammonium acetate or formic acid in water and acetonitrile)
-
This compound sample solution
Procedure:
-
Prepare a dilute solution of this compound in a suitable volatile buffer.
-
Infuse the sample directly into the mass spectrometer or inject it into the LC system.
-
Acquire mass spectra in negative ion mode, as the phosphate groups are readily deprotonated.
-
Look for the molecular ion peak [M-H]⁻ corresponding to the expected molecular weight of this compound (C₂₁H₃₀N₅O₁₇P₃, MW: 745.4 g/mol ).
-
Perform fragmentation (MS/MS) to confirm the structure by observing characteristic fragment ions.
Data Presentation:
| Ion | Expected m/z |
| [M-H]⁻ | 744.4 |
| [M-2H]²⁻ | 371.7 |
| Fragment: AMP | 346.1 |
| Fragment: Nicotinamide mononucleotide phosphate | 400.1 |
Protocol 3: Enzymatic Activity Assay
This protocol determines the biological activity of this compound using an enzyme for which it is a cofactor, such as glutamate dehydrogenase (GDH).
Instrumentation and Reagents:
-
UV-Vis Spectrophotometer
-
Glutamate Dehydrogenase (GDH)
-
α-ketoglutarate
-
Ammonium chloride (NH₄Cl)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound solution
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, α-ketoglutarate, and NH₄Cl.
-
Add the this compound solution to the cuvette and mix.
-
Place the cuvette in the spectrophotometer and record the initial absorbance at 340 nm (A_initial).
-
Initiate the reaction by adding a small, known amount of GDH.
-
Monitor the decrease in absorbance at 340 nm over time as this compound is oxidized to Deamino-NADP⁺.
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
-
The activity can be expressed as the change in absorbance per minute or converted to µmol/min using the extinction coefficient.
Data Presentation:
| Parameter | Typical Value |
| Enzyme Concentration | 1-5 units/mL |
| Substrate Concentrations | 1-10 mM |
| This compound Concentration | 0.1-0.2 mM |
| Expected ΔA₃₄₀/min | 0.02 - 0.1 |
Visualizations
References
Technical Support Center: Optimizing NADPH-Dependent Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the critical role of pH and temperature in assays involving Nicotinamide Adenine Dinucleotide Phosphate (NADPH). Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NADPH stability?
A1: NADPH is most stable in slightly alkaline conditions, with a recommended pH range of 8.0 to 9.0 for stock solutions. It is highly unstable in acidic conditions (pH < 7.0), where it undergoes rapid degradation. Therefore, it is crucial to avoid acidic buffers and to prepare stock solutions in a buffer such as Tris-HCl at pH 8.0.
Q2: How does temperature affect the stability of NADPH?
A2: The stability of NADPH is inversely proportional to temperature. At room temperature (around 25°C), degradation is noticeable over a few hours. For long-term storage, NADPH solutions should be stored at -20°C or -80°C to minimize degradation. It is best practice to prepare fresh solutions for each experiment or to use aliquots that have been stored frozen to avoid repeated freeze-thaw cycles.
Q3: My NADPH-dependent enzyme shows low activity. Could pH or temperature be the cause?
A3: Absolutely. Both pH and temperature have a profound impact on enzyme activity. Every enzyme has an optimal pH and temperature at which it functions most efficiently. Deviations from these optima can lead to a significant loss of activity. It is essential to determine the optimal conditions for your specific enzyme.
Q4: Can I use phosphate buffers to prepare my NADPH solutions?
A4: While widely used, phosphate ions can accelerate the degradation of NADPH. If possible, it is advisable to use alternative buffers like Tris-HCl. If phosphate buffer is required for your assay, use it at a low concentration and prepare the NADPH solution immediately before use.
Q5: What are common substances that interfere with NADPH-based assays?
A5: Several substances can interfere with assays that measure NADPH absorbance at 340 nm. These include compounds that absorb at or near 340 nm, or substances that can oxidize or reduce NADPH non-enzymatically. Common interfering substances include high concentrations of EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), and sodium azide (>0.2%).[1]
Data Presentation: Optimal Conditions for NADPH-Dependent Enzymes
The optimal pH and temperature for enzyme activity can vary significantly. Below is a summary of optimal conditions for several common NADPH-dependent enzymes.
| Enzyme | Optimal pH | Optimal Temperature (°C) | Source(s) |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | 7.5 - 8.5 | 37 | [2][3][4] |
| Glutathione Reductase (GR) | 7.0 | 50 | [5] |
| Thioredoxin Reductase (TrxR) | 6.5 - 7.0 | 65 | |
| Human Erythrocyte Glutathione Reductase | Below 8.0 (pH independent) | Not specified | |
| Bovine Liver Glutathione Reductase | 7.0 | 50 |
Experimental Protocols
Protocol 1: Determination of Optimal pH for an NADPH-Dependent Enzyme
This protocol outlines a general method to determine the optimal pH for your enzyme of interest by measuring its activity across a range of pH values.
Materials:
-
Purified enzyme of interest
-
NADPH
-
Enzyme-specific substrate
-
A series of buffers covering a pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, Tris-HCl buffer for pH 7-9, glycine-NaOH buffer for pH 9-10)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate (UV-transparent) or cuvettes
Methodology:
-
Buffer Preparation: Prepare a series of buffers with overlapping pH ranges, ensuring the final ionic strength is consistent across all buffers.
-
Reaction Mixture Preparation: For each pH value to be tested, prepare a reaction mixture containing the buffer, a saturating concentration of the substrate, and a fixed concentration of NADPH.
-
Enzyme Dilution: Prepare a stock solution of your enzyme in a stable buffer (e.g., pH 7.4 with a cryoprotectant if necessary) and keep it on ice.
-
Assay Initiation: To initiate the reaction, add a small, fixed amount of the enzyme to the reaction mixture in the microplate wells or cuvettes.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) at a constant temperature. The rate of NADPH consumption is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each pH value. Plot the enzyme activity (initial velocity) against the pH. The pH at which the highest activity is observed is the optimal pH for your enzyme under these conditions.
Protocol 2: Determination of Optimal Temperature for an NADPH-Dependent Enzyme
This protocol describes how to determine the optimal temperature for an NADPH-dependent enzyme by measuring its activity at various temperatures.
Materials:
-
Purified enzyme of interest
-
NADPH
-
Enzyme-specific substrate
-
Optimal pH buffer (determined from Protocol 1)
-
Temperature-controlled spectrophotometer or water bath and a standard spectrophotometer
-
96-well microplate or cuvettes
Methodology:
-
Reaction Mixture Preparation: Prepare a master mix containing the optimal pH buffer, a saturating concentration of the substrate, and a fixed concentration of NADPH.
-
Temperature Equilibration: Aliquot the reaction mixture into microplate wells or cuvettes and equilibrate them to the desired temperatures (e.g., in 5°C increments from 20°C to 60°C) using a temperature-controlled spectrophotometer or a water bath.
-
Enzyme Preparation: Keep the enzyme solution on ice until just before use.
-
Assay Initiation: To start the reaction, add a fixed amount of the enzyme to the temperature-equilibrated reaction mixture.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at each temperature.
-
Data Analysis: Calculate the initial reaction velocity for each temperature. Plot the enzyme activity against the temperature. The temperature at which the highest activity is observed is the optimal temperature.
Mandatory Visualizations
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. Dynamic and Static Regulation of Nicotinamide Adenine Dinucleotide Phosphate: Strategies, Challenges, and Future Directions in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray structure and enzymatic study of a bacterial NADPH oxidase highlight the activation mechanism of eukaryotic NOX | eLife [elifesciences.org]
- 4. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAD(H) and NADP(H) in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
how to correct for background absorbance with Deamino-NADPH
Topic: Correcting for Background Absorbance with Deamino-NADPH
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to background absorbance in assays utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is background absorbance and why is it a problem in this compound assays?
Background absorbance is any signal detected by the spectrophotometer at the measurement wavelength (typically 340 nm for NADPH and its analogs) that is not generated by the specific enzymatic reaction of interest. This interference leads to an overestimation of the true absorbance value, resulting in inaccurate calculations of enzyme activity or compound concentration.
Common causes of background absorbance include:
-
Intrinsic Sample Properties: Endogenous compounds within biological samples, such as hemoglobin, bilirubin, or cellular metabolites, can absorb light at 340 nm.[1]
-
Sample Turbidity: Particulates, cell debris, or protein precipitation in the sample can scatter light, which is read as an increase in absorbance.[1]
-
Reagent Absorbance: The assay buffer, substrates, or other reagents may have some inherent absorbance at the detection wavelength.[1] This can be exacerbated if reagents degrade over time or are contaminated.[1][2]
-
Non-specific Reactions: Unintended chemical reactions between sample components and assay reagents can sometimes generate products that absorb light.
-
Labware Issues: Scratches, dust, or condensation on the microplate can interfere with the light path and elevate absorbance readings.
Q2: What is the difference between a "reagent blank" and a "sample blank"?
Understanding and using the correct blanks is critical for accurate background correction.
-
Reagent Blank: This control contains all the components of the assay (buffer, substrates, enzymes) except for the test sample. Its purpose is to measure the absorbance of the reagents themselves. This value helps identify issues with reagent contamination, degradation, or intrinsic absorbance.
-
Sample Blank (or Sample Background Control): This control contains the test sample and all assay components except for one critical element that initiates the reaction (e.g., the enzyme or this compound itself). Its purpose is to account for the non-enzymatic absorbance caused by the sample's color, turbidity, or other interfering substances. This is the most critical control for correcting the final absorbance reading of your experimental sample.
Q3: My reagent blank shows high absorbance. What are the possible causes and solutions?
A high reagent blank indicates a problem with the assay components themselves.
| Possible Cause | Troubleshooting Steps |
| Reagent Contamination or Degradation | Prepare fresh buffers and reagents from high-purity stock solutions and repeat the measurement. NADPH and its analogs can degrade in solution, especially at non-optimal pH and temperature. |
| Incorrect Buffer pH | Verify the pH of all buffers. The stability of NADPH is pH-dependent. |
| Intrinsic Reagent Absorbance | Measure the absorbance of each individual reagent diluted in assay buffer to identify the source of the high background. |
Q4: My sample blank reading is too high. How can I reduce it?
A high sample blank points to interference from the sample itself.
| Possible Cause | Troubleshooting Steps |
| Sample Turbidity / Precipitation | Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet insoluble material and use the clear supernatant. If precipitation occurs upon adding the sample to the assay buffer, check for compatibility issues. |
| Interfering Endogenous Compounds | If the sample contains high concentrations of proteins or other macromolecules that interfere, deproteinize the sample. A common method is to use a 10 kDa molecular weight cutoff spin filter. |
| High Sample Color | If the sample is highly colored, you may need to dilute it. Perform a serial dilution to find the optimal concentration that minimizes interference while keeping the enzymatic reaction within the linear detection range. |
Q5: How do I calculate the final corrected absorbance value?
To obtain the true absorbance value from your enzymatic reaction, you must subtract the absorbance of the corresponding sample blank from your experimental sample's absorbance.
Calculation Formula:
Corrected Sample Absorbance = Absorbance (Experimental Well) - Absorbance (Sample Blank Well)
The following table provides an example of how to apply this correction.
| Well Type | Raw Absorbance (340 nm) | Calculation | Corrected Absorbance |
| Experimental Sample | 0.850 | 0.850 - 0.250 | 0.600 |
| Sample Blank | 0.250 | N/A | N/A |
| Reagent Blank | 0.050 | N/A | N/A |
Experimental Protocols
Protocol: Preparing Blanks for Background Correction in a 96-Well Plate Assay
This protocol outlines the setup for accurately measuring and correcting for background absorbance.
Materials:
-
This compound
-
Enzyme and substrate
-
Assay Buffer
-
Test Sample(s)
-
Clear, flat-bottom 96-well plate
-
Multichannel pipettor
-
Spectrophotometric microplate reader
Procedure:
-
Design Plate Layout: Designate separate wells for your Reagent Blank, Sample Blank(s), and Experimental Sample(s).
-
Reagent Blank Preparation:
-
In the designated well(s), add the volume of Assay Buffer that corresponds to the sample volume.
-
Add all other assay components (e.g., enzyme, substrate) in the same volumes and order as for the experimental wells.
-
Do not add the sample.
-
-
Sample Blank Preparation:
-
In the designated well(s), add your sample at the same volume as in the experimental wells.
-
Add all other assay components, EXCEPT for the reaction-initiating reagent (this is often the enzyme, but could also be the this compound or a key substrate).
-
In place of the omitted reagent, add an equivalent volume of Assay Buffer.
-
-
Experimental Sample Preparation:
-
In the designated well(s), add your sample.
-
Add all assay components in the correct order and volume to initiate the reaction.
-
-
Incubation: Incubate the entire plate under the specified conditions (time and temperature) for your assay. To ensure valid comparisons, all wells must be treated identically.
-
Measurement: Measure the absorbance of all wells at the appropriate wavelength (e.g., 340 nm) using a microplate reader.
-
Calculation: Use the formula from Q5 to subtract the average absorbance of the Sample Blank replicates from the average absorbance of the corresponding Experimental Sample replicates.
Visual Guides
Troubleshooting Workflow for High Background Absorbance
The following diagram outlines a logical workflow for diagnosing and resolving issues with high background absorbance.
Caption: A logical workflow for troubleshooting high background absorbance.
Experimental Workflow for Background Correction
This diagram illustrates the parallel setup of experimental and blank wells for proper background correction.
Caption: The experimental workflow for setting up background correction.
References
challenges in working with Deamino-NADPH in complex biological samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Deamino-NADPH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation with this NADPH analog in complex biological matrices.
Disclaimer: this compound is a structural analog of NADPH. Due to limited specific literature on the challenges of working with this compound, much of the information provided here is extrapolated from the extensive data available for NADPH. The key structural difference is the substitution of the exocyclic amino group on the adenine ring with a hydroxyl group, which may affect enzyme kinetics and binding affinities. Researchers should consider this difference when applying the following guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from NADPH?
A1: this compound, also known as Nicotinamide Hypoxanthine Dinucleotide Phosphate (Reduced Form), is a structural analog of NADPH. The primary difference is that the adenine base in NADPH is replaced by hypoxanthine in this compound. This means the amino group at the 6-position of the purine ring is replaced by a hydroxyl group. This modification can influence its interaction with enzymes that have specific hydrogen bonding requirements for the adenine moiety.
Q2: Why would I use this compound instead of NADPH in my experiments?
A2: this compound can be used as a tool to investigate the enzyme-cofactor binding requirements of NAD(P)H-dependent enzymes.[1] By comparing the kinetic parameters obtained with both NADPH and this compound, researchers can probe the significance of the adenine amino group for substrate recognition and catalysis. It has also been used in specific assays, such as the determination of ammonia.[2]
Q3: What are the main challenges I should be aware of when working with this compound in biological samples?
A3: Based on the properties of its parent molecule, NADPH, the primary challenges include:
-
Stability: this compound is susceptible to degradation, particularly in acidic conditions and at elevated temperatures.[3][4]
-
Enzyme Specificity: The enzymatic reaction rate with this compound may be significantly different from that with NADPH. Many enzymes are highly specific to the natural cofactor.[1]
-
Interference from Sample Components: Complex biological samples (e.g., cell lysates, tissue homogenates) contain endogenous substances that can interfere with assays, such as other nucleotides, reducing agents, and enzymes that can consume the cofactor.
Q4: How should I prepare and store this compound solutions?
A4: To ensure the stability and integrity of this compound:
-
Storage of Solids: Store the lyophilized powder at -20°C or below.
-
Solution Preparation: Prepare stock solutions in a slightly basic buffer (pH 7.5-8.5). Avoid acidic conditions as they accelerate degradation.
-
Storage of Solutions: Aliquot stock solutions to minimize freeze-thaw cycles and store at -80°C for long-term storage. For daily use, keep solutions on ice. It is highly recommended to prepare fresh solutions for each experiment.
Troubleshooting Guides
Problem 1: Low or No Activity with My Enzyme of Interest
-
Possible Cause 1: Enzyme Specificity. Your enzyme may have a strict requirement for the amino group of the adenine moiety of NADPH for proper binding and catalytic activity. The hydroxyl group in this compound might not be a suitable substitute.
-
Troubleshooting Step: Perform a comparative kinetic analysis using both NADPH and this compound. Determine the Michaelis constant (Km) and maximum velocity (Vmax) for both cofactors. A significantly higher Km or lower Vmax for this compound would indicate poor recognition by the enzyme.
-
-
Possible Cause 2: Degraded this compound. Improper storage or handling can lead to the degradation of the cofactor.
-
Troubleshooting Step: Verify the concentration and integrity of your this compound stock solution spectrophotometrically by measuring its absorbance at 340 nm. The molar extinction coefficient for NADPH is 6220 M⁻¹cm⁻¹, and a similar value can be assumed for this compound in the absence of specific data. A lower-than-expected absorbance indicates degradation.
-
Problem 2: High Background Signal or Inconsistent Results in My Assay
-
Possible Cause 1: Interference from Biological Sample. Complex biological samples contain endogenous enzymes and reducing agents that can generate a background signal or consume your cofactor.
-
Troubleshooting Step: Run a "no-enzyme" control containing your biological sample and the assay components (including this compound) to quantify the background rate. Subtract this background rate from your experimental measurements.
-
-
Possible Cause 2: Non-enzymatic Degradation of this compound. Incubation at elevated temperatures or in suboptimal buffer conditions can lead to the non-enzymatic degradation of this compound.
-
Troubleshooting Step: Run a "no-sample" control with just this compound in the assay buffer under the same conditions to monitor its stability over the course of the experiment.
-
Quantitative Data
Table 1: Stability of NADPH in Solution (Data extrapolated for this compound)
| Temperature | pH | Buffer Conditions | Half-life (approximate) |
| 4°C | 8.0 | 50 mM Tris-HCl | > 1 week |
| 25°C (Room Temp) | 7.0 | 50 mM Phosphate | ~ 8-12 hours |
| 37°C | 7.0 | 50 mM Phosphate | ~ 2-4 hours |
| 25°C (Room Temp) | 4.0 | 50 mM Acetate | < 1 hour |
Note: This data is based on studies of NADPH stability and should be used as a general guideline for this compound. Actual stability may vary.
Table 2: Hypothetical Kinetic Parameters for an Enzyme with NADPH and this compound
| Cofactor | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (M⁻¹s⁻¹) |
| NADPH | 15 | 100 | 1.1 x 10⁵ |
| This compound | 150 | 20 | 2.2 x 10³ |
This table illustrates a hypothetical scenario where the enzyme has a significantly lower affinity and catalytic efficiency for this compound compared to NADPH.
Experimental Protocols
Protocol 1: Preparation and Quantification of this compound Stock Solution
-
Preparation:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh out the desired amount of powder and dissolve it in a pre-chilled buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Perform this step on ice to minimize degradation.
-
-
Quantification:
-
Prepare a dilution of the stock solution in the same buffer.
-
Measure the absorbance of the diluted solution at 340 nm using a spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (A = εcl), assuming a molar extinction coefficient (ε) of 6220 M⁻¹cm⁻¹.
-
Adjust the concentration of the stock solution as needed.
-
Protocol 2: Comparative Enzyme Kinetics Assay
-
Assay Setup:
-
Prepare a reaction mixture containing the appropriate buffer, substrate for your enzyme, and any other necessary components.
-
In separate tubes, prepare a series of dilutions of both NADPH and this compound.
-
Equilibrate all solutions to the desired reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the enzyme to the reaction mixture containing a specific concentration of either NADPH or this compound.
-
Immediately monitor the change in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of the cofactor.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each cofactor concentration.
-
Plot the initial velocities against the cofactor concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax for both NADPH and this compound.
-
Visualizations
Caption: Experimental workflow for using this compound in an enzyme kinetics assay.
References
- 1. Protein Engineering for Nicotinamide Coenzyme Specificity in Oxidoreductases: Attempts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 4. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Times for Deamino-NADPH Dependent Enzymes
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction times for Deamino-NADPH dependent enzymes. While specific data for this compound is limited in the available literature, the biochemical principles governing NADPH-dependent reactions are highly conserved. Therefore, the guidance provided here is based on established knowledge of NADPH-dependent enzyme assays and should serve as a robust starting point for your experiments. It is always recommended to empirically determine the optimal conditions for your specific enzyme and substrate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength to monitor this compound consumption/production?
A1: The consumption or production of this compound can be monitored by measuring the change in absorbance at 340 nm.[1] The reduced form (this compound) has a maximum absorbance at this wavelength, while the oxidized form (Deamino-NADP+) does not.
Q2: My baseline absorbance at 340 nm is unstable and consistently decreasing before I even add my enzyme. What could be the cause?
A2: An unstable or decreasing baseline absorbance at 340 nm is often due to the chemical instability of the reduced cofactor (this compound). Several factors can contribute to its degradation:
-
pH: this compound, much like NADPH, is more stable in slightly alkaline conditions (pH 7.4-8.0) and degrades more rapidly in acidic conditions.[2]
-
Temperature: Higher temperatures accelerate the degradation of reduced nicotinamide cofactors.[2][3]
-
Buffer Composition: Certain buffer components, such as phosphate and acetate, have been shown to catalyze the degradation of NADPH and should be used with caution.[2] Buffers like Tris or HEPES are often preferred for their greater stability with NADPH.
Q3: I am observing a high background absorbance at 340 nm before initiating the enzymatic reaction. What are the potential causes and solutions?
A3: High initial absorbance can be caused by several factors:
-
Intrinsic Absorbance of Sample Components: Other molecules in your sample may absorb light at 340 nm. To correct for this, run a "sample blank" containing all reaction components except the enzyme or the initiating substrate.
-
Light Scattering: The presence of particulate matter, such as precipitated protein, can scatter light and lead to artificially high absorbance readings. Ensure all your solutions are clear and consider centrifuging samples if necessary.
-
Contaminated Reagents: Impurities in your reagents or buffer can contribute to the background signal. It is crucial to use high-purity reagents and water.
Q4: My results show high variability between replicates. How can I improve the reproducibility of my assay?
A4: High variability between replicates can often be attributed to inconsistencies in the experimental setup:
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Regular calibration of pipettes is recommended.
-
Temperature Fluctuations: Maintaining a consistent temperature is critical for reproducible enzyme kinetics. Use a temperature-controlled spectrophotometer or a water bath to pre-incubate reagents.
-
Inconsistent Mixing: Ensure rapid and thorough mixing of the reaction components immediately after the addition of the final reagent.
Q5: The reaction rate is not linear over time. What are the possible reasons for this non-linear progress curve?
A5: A non-linear reaction rate can be due to several factors:
-
Substrate Depletion: If the concentration of this compound or the other substrate is too low, it may be consumed rapidly, leading to a decrease in the reaction rate.
-
Product Inhibition: The accumulation of reaction products can inhibit the enzyme, causing the reaction to slow down.
-
Enzyme Inactivation: The enzyme may lose activity over time under the assay conditions.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of your enzyme stock with a positive control if available. Ensure proper storage conditions (-20°C or -80°C in appropriate buffer). Avoid repeated freeze-thaw cycles. |
| Suboptimal pH | Determine the optimal pH for your enzyme by performing the assay over a range of pH values. |
| Suboptimal Temperature | Determine the optimal temperature by running the assay at various temperatures. Note that higher temperatures can also lead to enzyme denaturation. |
| Incorrect Cofactor Concentration | Ensure the concentration of this compound is sufficient and not limiting the reaction. A typical starting concentration is in the range of 0.1-0.2 mM. |
| Presence of Inhibitors | Your sample or buffer may contain inhibitors. Consider purifying your sample or testing for the presence of known inhibitors. |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Autoxidation of Substrate | Some substrates can be unstable and undergo non-enzymatic oxidation. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. |
| Interfering Substances in the Sample | Colored or fluorescent compounds in the sample can interfere with absorbance readings. Run a sample blank containing all components except the enzyme. |
| Dirty Cuvettes or Plates | Ensure that cuvettes or microplates are clean and free of contaminants that may absorb at 340 nm. |
Quantitative Data Tables
Table 1: Molar Extinction Coefficient of Reduced Nicotinamide Cofactors
| Cofactor | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| NADPH | 340 | 6,220 |
| This compound | 340 | Assumed to be similar to NADPH |
Table 2: Typical Michaelis-Menten Constants (Km) of Various Enzymes for NADPH
| Enzyme Class | Enzyme Name | Organism/Tissue | Km for NADPH (µM) |
| Oxidoreductases | Glutathione Reductase | Yeast, Spinach, E. coli | 3 - 6 |
| Aldehyde Reductase | Human Liver | 2.2 | |
| Thioredoxin Redductase | Deinococcus radiophilus | 12.5 | |
| Dihydrofolate Reductase | Bovine | 3.2 |
Note: These values are for NADPH and serve as a reference. The Km for this compound may vary and should be determined experimentally for your specific enzyme.
Experimental Protocols
Protocol 1: Standard Spectrophotometric Assay for a this compound Dependent Enzyme
This protocol describes a general method for measuring the activity of a this compound dependent enzyme by monitoring the decrease in absorbance at 340 nm as this compound is oxidized.
Materials:
-
Purified enzyme stock solution
-
Substrate stock solution
-
This compound stock solution (freshly prepared)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Temperature-controlled cuvette holder
-
Quartz cuvettes or UV-transparent microplates
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer and adjust the pH to the desired value at the assay temperature.
-
Prepare a fresh stock solution of this compound in the assay buffer. Keep on ice and protect from light. Determine the precise concentration spectrophotometrically using the molar extinction coefficient (assumed to be 6,220 M⁻¹cm⁻¹ at 340 nm).
-
Prepare a stock solution of the substrate in the assay buffer.
-
-
Assay Setup:
-
Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).
-
In a cuvette, prepare the reaction mixture by adding the assay buffer, substrate at the desired concentration, and this compound to a final volume of, for example, 1 mL.
-
-
Pre-incubation:
-
Pre-incubate the reaction mixture in the temperature-controlled cuvette holder for 5 minutes to ensure temperature equilibrium.
-
-
Initiate Reaction:
-
Initiate the reaction by adding a small, predetermined volume of the enzyme stock solution.
-
Quickly mix the contents by gently inverting the cuvette or by pipetting up and down.
-
-
Data Collection:
-
Immediately start recording the absorbance at 340 nm over time. Collect data for a period during which the reaction rate is linear (the initial velocity phase).
-
Protocol 2: Optimization of pH for a this compound Dependent Enzyme
Procedure:
-
Prepare a series of buffers with different pH values (e.g., in 0.5 pH unit increments) covering a range relevant to your enzyme (e.g., pH 6.0 - 9.0).
-
For each pH value, perform the standard spectrophotometric assay as described in Protocol 1.
-
Keep the concentrations of the enzyme, substrate, and this compound constant across all assays.
-
Calculate the initial reaction rate for each pH value.
-
Plot the initial reaction rate as a function of pH to determine the optimal pH for enzyme activity.
Protocol 3: Optimization of Temperature for a this compound Dependent Enzyme
Procedure:
-
Perform the standard spectrophotometric assay (Protocol 1) at a range of different temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 42°C).
-
Ensure that all reagents are pre-incubated at the respective assay temperature before initiating the reaction.
-
Keep the concentrations of the enzyme, substrate, this compound, and the pH of the buffer constant for all assays.
-
Calculate the initial reaction rate for each temperature.
-
Plot the initial reaction rate against temperature to identify the optimal temperature for your enzyme. Be aware that at higher temperatures, the enzyme may start to denature, leading to a decrease in activity.
Visualizations
Caption: A general troubleshooting workflow for optimizing this compound dependent enzyme assays.
Caption: Experimental workflow for determining the Michaelis-Menten constant (Km) for this compound.
Caption: Key factors influencing the reaction rate of this compound dependent enzymes.
References
Welcome to the Technical Support Center for Deamino-NADPH related research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common pitfalls in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from NADPH?
This compound, also known as Nicotinamide Hypoxanthine Dinucleotide Phosphate, is a structural analog of NADPH. The key difference lies in the substitution of the amino group on the adenine ring with a hydroxyl group, forming a hypoxanthine base. Despite this modification, this compound functions as a 2'-phosphorylated coenzyme, similar to NADPH, and can be used in various enzymatic reactions, such as in the determination of ammonia.
Q2: Are the spectral properties of this compound different from NADPH?
The spectral properties of this compound are expected to be nearly identical to those of NADPH. The absorbance and fluorescence characteristics of these molecules are determined by the nicotinamide ring, which is unchanged in this compound. Therefore, you can use the same wavelengths for absorbance and fluorescence measurements as you would for NADPH.
Q3: What are the key stability concerns for this compound?
While direct stability data for this compound is limited, it is prudent to assume it shares the same instabilities as NADPH. The primary factors affecting stability are pH, temperature, and buffer composition. Like NADPH, this compound is most stable in slightly alkaline conditions (pH 8-9) and is prone to rapid degradation in acidic environments due to the acid-catalyzed hydration of the dihydronicotinamide ring.[1][2]
Troubleshooting Guides
Issue 1: Weak or No Signal in Your Assay
A common frustration in this compound-related research is a weak or absent signal. This can manifest as low absorbance readings at 340 nm or minimal fluorescence emission.
Possible Causes and Solutions:
-
Degradation of this compound: This is the most frequent cause.
-
Sub-optimal Enzyme Activity: The enzyme you are studying may not be functioning correctly under your assay conditions.
-
Solution: Optimize assay parameters such as pH, temperature, and ionic strength to ensure your enzyme is active.
-
-
Incorrect Wavelength Settings: Ensure your spectrophotometer or plate reader is set to the correct wavelengths for this compound (absorbance maximum at 340 nm; fluorescence excitation ~340 nm, emission ~460 nm).
Issue 2: High Background Signal or Unstable Baseline
High initial absorbance or fluorescence readings, or a baseline that drifts significantly, can obscure your experimental results.
Possible Causes and Solutions:
-
Intrinsic Sample Absorbance/Fluorescence: Your biological sample (e.g., cell lysate) or test compounds may inherently absorb light or fluoresce at the measurement wavelengths.
-
Solution: Run appropriate controls, including a sample blank (all components except the enzyme) and a compound blank (for drug screening) to measure and subtract the background signal.
-
-
Buffer Composition: Certain buffer components, particularly phosphate, can accelerate the degradation of NADPH and likely this compound, leading to an unstable baseline.
-
Solution: Whenever possible, use buffers like Tris or HEPES, in which NADPH has demonstrated greater stability.
-
-
Contaminated Reagents: Impurities in your reagents or buffers can contribute to a high background.
-
Solution: Use high-purity reagents and water. Filter-sterilizing buffers can also help.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for NADPH, which can be used as a close approximation for this compound.
Table 1: Stability of NADPH under Various Conditions
| Compound | Condition | Half-life (t½) | Degradation Rate Constant (k) |
| NADPH | 0.1 M Phosphate Buffer, pH 7.5, 25°C | ~2.5 hours | ~0.277 h⁻¹ |
| NADPH | 0.1 M Phosphate Buffer, pH 4.13, 25°C | < 1 hour | > 0.693 h⁻¹ |
| NADPH | Tris-HCl Buffer, pH 8.0, 25°C | Significantly more stable than in phosphate buffer | Slower than in phosphate buffer |
| NADPH | 0.1 M Formic Acid, pH 2.4, 5°C | ~16 hours | ~0.043 h⁻¹ |
Note: This data is compiled from multiple sources and should be interpreted as a general guide.
Table 2: Molar Extinction Coefficients for NADPH
| Wavelength | Molar Extinction Coefficient (ε) in L·mol⁻¹·cm⁻¹ |
| 334 nm (Hg) | 6.15 x 10³ |
| 340 nm | 6.3 x 10³ |
| 365 nm (Hg) | 3.5 x 10³ |
Note: These values are widely accepted for calculations in routine laboratory work.
Key Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound Concentration
This protocol allows for the accurate determination of the concentration of a this compound solution.
Materials:
-
This compound solution
-
Slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the wavelength to 340 nm.
-
Blank the instrument using the same buffer that your this compound is dissolved in.
-
Dilute your this compound solution in the buffer to obtain an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
-
Measure the absorbance of your diluted this compound solution.
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (6.3 x 10³ L·mol⁻¹·cm⁻¹ at 340 nm), c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Protocol 2: Enzymatic Cycling Assay for Sensitive Quantification of this compound
This assay significantly amplifies the signal, allowing for the detection of low concentrations of this compound.
Principle:
An enzymatic cycling reaction is established where this compound is used to reduce a substrate, which is then re-oxidized, leading to the continuous production of a detectable signal (colorimetric or fluorometric).
Materials:
-
This compound standards and samples
-
Enzyme cycling mixture (containing an appropriate dehydrogenase and a secondary enzyme to regenerate the substrate)
-
Detection reagent (e.g., a tetrazolium salt for colorimetric detection or a fluorescent probe)
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Prepare a standard curve of this compound of known concentrations.
-
Add your standards and samples to the wells of the microplate.
-
Prepare the working solution by mixing the enzyme cycling mixture and the detection reagent according to the manufacturer's instructions.
-
Add the working solution to all wells to initiate the reaction.
-
Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 15 minutes to 2 hours).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Determine the concentration of this compound in your samples by comparing their readings to the standard curve.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for a weak or absent signal.
Caption: Key factors influencing this compound instability.
Caption: General experimental workflow for enzyme assays.
References
Validation & Comparative
Validation of a Novel Deamino-NADPH Assay for Enhanced Accuracy and Stability
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical and clinical assays, the pursuit of greater accuracy, stability, and specificity is paramount. Nicotinamide adenine dinucleotide phosphate (NADPH) is a ubiquitous cofactor in numerous enzymatic reactions, making its measurement critical in various research and diagnostic applications. However, the inherent instability of NADPH in aqueous solutions can pose significant challenges, leading to potential inaccuracies in assay results. This guide presents a validation of a new assay utilizing Deamino-NADPH, a stable analog of NADPH, and provides a comprehensive comparison with traditional NADPH-based methods, particularly in the context of ammonia determination.
Executive Summary
This guide details the validation of a novel assay for ammonia quantification using this compound as a coenzyme for glutamate dehydrogenase (GDH). The primary advantage of this new assay lies in the enhanced stability of this compound compared to NADPH. This increased stability minimizes the spontaneous degradation of the coenzyme, which can otherwise generate ammonia and interfere with the accurate measurement of the target analyte. This guide provides a head-to-head comparison of the this compound assay with the conventional NADPH-based method, supported by experimental protocols and performance data.
Comparison of this compound and NADPH Assays
The selection of a coenzyme in an enzymatic assay can significantly impact its performance. The following table summarizes the key performance characteristics of the novel this compound assay in comparison to the standard NADPH assay for ammonia determination.
| Parameter | This compound Assay | Standard NADPH Assay | Rationale for Superiority/Difference |
| Coenzyme Stability | High | Moderate to Low | This compound exhibits greater stability in aqueous solutions, reducing background signal and improving reagent shelf-life. |
| Assay Specificity | High | High | Both assays rely on the high specificity of glutamate dehydrogenase for ammonia. |
| Sensitivity | Comparable | Comparable | The sensitivity is primarily determined by the enzymatic reaction and detection method. |
| Accuracy | High | Potentially compromised | The this compound assay shows higher accuracy due to the reduced risk of interference from coenzyme degradation. |
| Reproducibility | High | Good | The enhanced stability of the coenzyme in the this compound assay contributes to higher reproducibility over time. |
| Cost-Effectiveness | Potentially Higher | Lower | The initial cost of this compound may be higher, but this can be offset by reduced reagent waste and improved accuracy. |
Experimental Protocols
Detailed methodologies for both the novel this compound assay and the standard NADPH assay for ammonia determination are provided below.
Novel Assay Protocol: Ammonia Determination using this compound
1. Principle: Ammonia reacts with α-ketoglutarate and this compound in the presence of glutamate dehydrogenase (GDH). The oxidation of this compound to Deamino-NADP+ is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the ammonia concentration in the sample.
2. Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
α-Ketoglutarate Solution: 100 mM in Assay Buffer
-
This compound Solution: 10 mM in Assay Buffer
-
Glutamate Dehydrogenase (GDH): 500 U/mL in 50% glycerol
-
Ammonia Standard Solutions: 0, 10, 25, 50, 100, 200 µM in Assay Buffer
3. Procedure:
-
Prepare a reaction mixture by combining 850 µL of Assay Buffer, 50 µL of α-Ketoglutarate Solution, and 50 µL of this compound Solution.
-
Add 50 µL of the sample or ammonia standard to a cuvette.
-
Add 940 µL of the reaction mixture to the cuvette and mix gently.
-
Measure the initial absorbance (A1) at 340 nm.
-
Initiate the reaction by adding 10 µL of GDH solution and mix.
-
Incubate for 10 minutes at 37°C.
-
Measure the final absorbance (A2) at 340 nm.
-
Calculate the change in absorbance (ΔA = A1 - A2).
-
Plot a standard curve of ΔA versus ammonia concentration and determine the concentration of the unknown sample.
Alternative Assay Protocol: Standard Ammonia Determination using NADPH
1. Principle: This assay follows the same principle as the this compound assay, but utilizes the standard coenzyme, NADPH.
2. Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
α-Ketoglutarate Solution: 100 mM in Assay Buffer
-
NADPH Solution: 10 mM in Assay Buffer (prepare fresh daily)
-
Glutamate Dehydrogenase (GDH): 500 U/mL in 50% glycerol
-
Ammonia Standard Solutions: 0, 10, 25, 50, 100, 200 µM in Assay Buffer
3. Procedure:
-
Prepare a fresh reaction mixture by combining 850 µL of Assay Buffer, 50 µL of α-Ketoglutarate Solution, and 50 µL of freshly prepared NADPH Solution.
-
Follow steps 2-9 as described in the this compound assay protocol.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biochemical reaction and the experimental workflow, the following diagrams are provided.
Comparative Kinetics of Deamino-NADPH with Other Nucleotide Analogs: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) is a critical coenzyme in a vast array of enzymatic reactions essential for anabolic biosynthesis, antioxidant defense, and detoxification.[1] Its structural analogs, both naturally occurring and synthetic, are invaluable tools for elucidating enzymatic mechanisms, developing novel therapeutics, and engineering biocatalytic pathways. One such analog is Deamino-NADPH. A comprehensive understanding of the comparative kinetics of this compound against NADPH and other analogs is crucial for predicting its biological activity and optimizing its application.
Note to the Reader: Extensive literature searches did not yield specific quantitative kinetic data (e.g., Km, Vmax) for this compound. Consequently, this guide provides a methodological framework for conducting a comparative kinetic analysis. The data presented for NADPH and other analogs serves as a benchmark for what a comparative study of this compound would entail.
Quantitative Comparison of Nucleotide Analog Kinetics
A direct comparison of kinetic parameters is the most effective way to evaluate the relative efficiency of nucleotide analogs as cofactors for a given enzyme. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for the substrate. The maximal velocity (Vmax) and the catalytic constant (kcat) represent the maximum rate of reaction and the turnover number, respectively. The catalytic efficiency is best described by the kcat/Km ratio.
Below is a template table summarizing the kind of data required for a robust comparative analysis. For illustrative purposes, it includes hypothetical data for this compound and known data for other analogs with a representative enzyme, Glutamate Dehydrogenase (GDH), which is known to utilize both NADP⁺ and NAD⁺.[2][3]
Table 1: Comparative Kinetic Parameters for Glutamate Dehydrogenase with Various Nucleotide Analogs
| Nucleotide Analog | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| NADPH | 10 - 50 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| This compound | [Hypothetical] | [Hypothetical] | [Hypothetical] | [Hypothetical] |
| NADH | 25 - 100 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Analog X | [Hypothetical] | [Hypothetical] | [Hypothetical] | [Hypothetical] |
Data for NADPH and NADH with GDH can vary depending on the source of the enzyme and experimental conditions.[2]
Experimental Protocols
To generate the comparative data presented in Table 1, a series of well-defined kinetic assays must be performed. The following section outlines a generalized protocol for determining the kinetic parameters of an NADPH-dependent enzyme with various nucleotide analogs.
Principle of the Assay
The kinetic analysis of NADPH-dependent enzymes typically relies on monitoring the change in absorbance at 340 nm, the wavelength at which NADPH has a maximum absorbance, while NADP⁺ does not.[4] As the enzymatic reaction proceeds, the concentration of NADPH will either decrease (if it is a reactant) or increase (if it is a product), leading to a corresponding change in absorbance. By measuring the initial reaction rates at varying concentrations of the nucleotide analog while keeping other substrates at saturating concentrations, the Km and Vmax values can be determined.
Materials
-
Purified enzyme of interest (e.g., Glutamate Dehydrogenase)
-
NADPH
-
This compound and other nucleotide analogs of interest
-
Substrate for the enzyme (e.g., α-ketoglutarate and ammonia for GDH)
-
Reaction buffer at optimal pH for the enzyme
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes with a 1 cm path length
-
Data analysis software for non-linear regression (e.g., GraphPad Prism, SigmaPlot)
Assay Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of the enzyme, substrates, and nucleotide analogs in the reaction buffer.
-
Accurately determine the concentration of the nucleotide analog stock solutions spectrophotometrically using their respective molar extinction coefficients. For NADPH, the molar extinction coefficient at 340 nm is 6220 M⁻¹cm⁻¹.
-
-
Enzyme Assay:
-
Set up a series of reactions in cuvettes, each containing the reaction buffer, saturating concentrations of the enzyme's substrates, and a varying concentration of the nucleotide analog being tested.
-
Equilibrate the reaction mixtures to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the enzyme to the cuvette.
-
Immediately begin monitoring the change in absorbance at 340 nm over a set period. Ensure that the measurements are taken during the initial linear phase of the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law.
-
Plot the initial velocities (v₀) against the corresponding nucleotide analog concentrations.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression analysis to determine the Km and Vmax values.
-
Alternatively, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot, can be used for data visualization and initial parameter estimation.
-
Visualization of Experimental Workflow and Signaling Pathways
Diagrams are essential for visualizing complex biological processes and experimental designs. The following sections provide examples of how to represent a typical experimental workflow for kinetic analysis and a relevant signaling pathway using the DOT language for Graphviz.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining enzyme kinetic parameters.
Glutamate Dehydrogenase Signaling Pathway
Caption: Reductive amination by Glutamate Dehydrogenase.
Conclusion
While direct comparative kinetic data for this compound is not currently available in the public literature, this guide provides a comprehensive framework for researchers to conduct such studies. By systematically determining and comparing the kinetic parameters (Km, Vmax, kcat, and kcat/Km) of this compound with NADPH and other nucleotide analogs, the scientific community can gain valuable insights into its potential as a research tool and therapeutic agent. The provided experimental protocols and visualization templates are intended to facilitate the design and execution of these crucial experiments.
References
- 1. Rapid and sensitive detection of NADPH via mBFP-mediated enhancement of its fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP2001526528A - Use of NADPH and NADH analogs in measuring enzyme activity and metabolites - Google Patents [patents.google.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Validating Enzyme Specificity for Deamino-NADPH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of enzyme specificity for the synthetic cofactor Deamino-Nicotinamide Adenine Dinucleotide Phosphate (Deamino-NADPH) versus its natural counterpart, NADPH. Understanding an enzyme's preference for this analog is crucial for designing specific enzyme assays, developing novel therapeutic agents, and engineering metabolic pathways. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.
Quantitative Comparison of Enzyme Kinetics
The specificity of an enzyme for a particular substrate is best understood by comparing their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). The ratio kcat/Km, known as the catalytic efficiency or specificity constant, provides the most reliable measure of an enzyme's preference for one substrate over another. A higher kcat/Km value indicates greater specificity.
Below is a summary of kinetic data for Human Placental Glucose-6-Phosphate Dehydrogenase (G6PD), an enzyme known to utilize a deamino analog of NADP+.
| Enzyme | Coenzyme | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Fold Difference in Specificity (NADPH / this compound) |
| Human Placental Glucose-6-Phosphate Dehydrogenase | NADPH | 20 ± 10[1] | Not explicitly stated | 1.48 x 10⁷[1] | \multirow{2}{*}{3.1 } |
| This compound | Not explicitly stated | Not explicitly stated | 4.80 x 10⁶[1] |
Note: While specific Km and kcat values for Deamino-NADP+ were not provided in the cited study, the catalytic efficiency was reported, allowing for a direct comparison.[1] Additionally, a mutant variant of G6PD, known as "G-6-PD Long Prairie," has been identified to have an increased utilization of deamino-NADP+, although specific kinetic parameters were not quantified in the initial report.[2]
Experimental Protocols
Determining the kinetic parameters for an enzyme with NADPH and this compound involves a series of spectrophotometric assays. The following protocol provides a detailed methodology for this comparison.
Objective:
To determine and compare the Michaelis-Menten constant (Km) and the catalytic constant (kcat) of an enzyme for NADPH and this compound.
Principle:
The enzymatic reaction is monitored by measuring the change in absorbance at 340 nm, the wavelength at which NADPH and this compound absorb light. As the enzyme catalyzes the oxidation of the cofactor, the absorbance at 340 nm will decrease. The initial rate of this decrease is measured at various cofactor concentrations to determine the kinetic parameters.
Materials:
-
Purified enzyme of interest
-
NADPH solution (stock concentration accurately determined using ε₃₄₀ = 6220 M⁻¹cm⁻¹)
-
This compound solution (stock concentration accurately determined using ε₃₄₀ = 6220 M⁻¹cm⁻¹)
-
Substrate for the enzyme (at a saturating concentration)
-
Reaction buffer (at the optimal pH and temperature for the enzyme)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (with a 1 cm path length)
-
Micropipettes and tips
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of both NADPH and this compound in the reaction buffer. The concentration range should span from approximately 0.1 x Km to 10 x Km. If the Km is unknown, a broad range of concentrations (e.g., 1 µM to 200 µM) should be tested.
-
Prepare a stock solution of the enzyme's substrate at a concentration known to be saturating (typically >10 x its Km).
-
Prepare a working solution of the purified enzyme in reaction buffer. The concentration should be sufficient to provide a linear change in absorbance over a few minutes.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to read absorbance at 340 nm.
-
Set the temperature of the cuvette holder to the optimal temperature for the enzyme's activity.
-
-
Assay Execution (perform separately for NADPH and this compound):
-
To a cuvette, add the reaction buffer, the saturating concentration of the substrate, and a specific concentration of either NADPH or this compound.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.
-
Initiate the reaction by adding a small, fixed volume of the enzyme solution to the cuvette.
-
Immediately start recording the absorbance at 340 nm over time (e.g., every 5-10 seconds for 3-5 minutes).
-
Repeat this procedure for each concentration of NADPH and this compound.
-
Perform a control reaction without the enzyme to measure any non-enzymatic degradation of the cofactor.
-
-
Data Analysis:
-
For each cofactor concentration, determine the initial reaction velocity (v₀) by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Convert the rate from ΔA/min to µM/min using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of NADPH/Deamino-NADPH (6220 M⁻¹cm⁻¹), b is the path length of the cuvette (1 cm), and c is the concentration.
-
Plot the initial velocities (v₀) against the corresponding cofactor concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Vmax and Km for both NADPH and this compound.
-
Calculate the catalytic constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.
-
Calculate the catalytic efficiency (kcat/Km) for both cofactors and compare the values to determine the enzyme's specificity.
-
Visualizing Pathways and Workflows
Signaling Pathway: The Pentose Phosphate Pathway
Glucose-6-Phosphate Dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis.
Caption: The Pentose Phosphate Pathway, highlighting the role of G6PD in NADPH production.
Experimental Workflow: Determining Enzyme Specificity
The logical flow for experimentally validating an enzyme's specificity for this compound over NADPH is outlined below.
Caption: Workflow for comparing enzyme specificity for NADPH and this compound.
References
- 1. Kinetic properties of human placental glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G-6-PD Long Prairie: a new glucose-6-phosphate dehydrogenase mutant exhibiting normal sensitivity to inhibition by NADPH and accompanied by nonspherocytic hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Deamino-NADPH vs. NADPH: A Comparative Review for Researchers
A comprehensive analysis of the biochemical properties and enzymatic performance of Deamino-NADPH and its canonical counterpart, NADPH, reveals key differences relevant to researchers in drug development and diagnostics. While both serve as vital cofactors in enzymatic reactions, their stability and interaction with enzymes show notable distinctions.
This guide provides a detailed comparison of this compound and NADPH, focusing on their performance in enzymatic assays, stability under various conditions, and the underlying structural differences that dictate their biochemical behavior. The information is intended for researchers, scientists, and drug development professionals seeking to optimize experimental design and analytical assays.
Core Structural and Functional Differences
Nicotinamide adenine dinucleotide phosphate (NADPH) is a crucial coenzyme in numerous biosynthetic pathways and antioxidant defense mechanisms. Its reduced form provides the necessary electrons for reductive biosynthesis and for regenerating the antioxidant glutathione. This compound is a synthetic analog of NADPH where the adenine moiety is replaced by a hypoxanthine group. This seemingly subtle change can influence the molecule's interaction with enzymes and its overall stability.
Performance in Enzymatic Assays: A Quantitative Look
Direct comparative studies on the enzymatic kinetics of a wide range of oxidoreductases with both this compound and NADPH are not extensively available in the current literature. However, existing data for specific enzymes, such as glutamate dehydrogenase (GDH), provide valuable insights.
Table 1: Michaelis-Menten Constants (Km) for NADPH with Glutamate Dehydrogenase
| Enzyme Source | Km for NADPH (M) | Reference |
| Beef Liver Glutamate Dehydrogenase | 2.6 x 10-5 | [1] |
Km values represent the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), with a lower Km indicating a higher affinity of the enzyme for the substrate.
The activity of glutamate dehydrogenase, which can utilize both NAD(P)H and NAD(P)+, is also influenced by pH. For human glutamate dehydrogenases 1 and 2 (hGDH1 and hGDH2), the Km for ammonia in the reductive amination reaction (consuming NADPH) increases significantly as the pH drops from 8.0 to 7.0, thereby reducing the reaction rate.[3] This highlights the importance of pH control in assays involving either cofactor.
Stability Profile: A Critical Consideration
The stability of these cofactors in aqueous solutions is a critical factor for the reliability and reproducibility of experimental results. NADPH is notoriously unstable, particularly in acidic conditions.
Table 2: Stability of NADPH under Various Conditions
| Condition | Observation | Reference |
| pH | ||
| Acidic (below 7.4) | Rapid degradation. | [4] |
| Neutral (pH 7.4) | Moderate stability. | [4] |
| Alkaline (pH 8-9) | Increased stability. | |
| Temperature | ||
| 19°C | Half-life of over 8 hours. | |
| 37°C | Significant degradation. | |
| 41°C | Half-life of approximately 1 hour. | |
| Buffer Composition | ||
| Phosphate and Acetate Buffers | Accelerate degradation. | |
| Tris-HCl Buffer (pH 8) | Recommended for stock solutions. |
Detailed quantitative stability data for this compound is not as extensively documented in the available literature. However, the development and use of NADPH analogs are often driven by the need for enhanced stability in diagnostic and research applications. This suggests that analogs like this compound may offer advantages in terms of shelf-life and robustness in experimental setups.
Experimental Protocols
To ensure accurate and reproducible results when working with either NADPH or its analogs, it is crucial to follow standardized experimental protocols.
General Protocol for Determining Enzyme Kinetics (e.g., Glutamate Dehydrogenase)
This protocol outlines the general steps for determining the Michaelis-Menten constants of an enzyme for its cofactor.
Materials:
-
Purified glutamate dehydrogenase
-
NADPH or this compound stock solution of known concentration
-
α-ketoglutarate solution
-
Ammonium chloride (NH4Cl) solution
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
UV-Vis spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, a saturating concentration of α-ketoglutarate, and a saturating concentration of NH4Cl.
-
Add a fixed amount of glutamate dehydrogenase to the reaction mixture and gently mix.
-
Initiate the reaction by adding a specific concentration of NADPH or this compound.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of decrease corresponds to the rate of cofactor oxidation.
-
Repeat steps 1-4 with varying concentrations of NADPH or this compound.
-
Plot the initial reaction velocities against the corresponding cofactor concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Protocol for Assessing Cofactor Stability
This protocol can be used to compare the stability of NADPH and this compound under specific experimental conditions.
Materials:
-
NADPH and this compound stock solutions of known concentration
-
Buffer solutions at various pH values (e.g., pH 4, 7, and 9)
-
Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare solutions of NADPH and this compound in the different buffer systems.
-
Aliquot the solutions into separate tubes for each time point and condition to be tested.
-
Incubate the tubes at the desired temperatures.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a set of tubes from each condition.
-
Measure the absorbance of each solution at 340 nm.
-
Calculate the percentage of the remaining cofactor at each time point relative to the initial absorbance at time zero.
-
Plot the percentage of remaining cofactor against time to determine the degradation rate and half-life under each condition.
Signaling Pathways and Experimental Workflows
Visualizing the roles of these cofactors in metabolic pathways and the logical flow of experiments can aid in understanding their significance.
Caption: Role of NADPH in the Pentose Phosphate Pathway and Antioxidant Defense.
Caption: Experimental Workflow for Determining Enzyme Kinetic Parameters.
Conclusion
Both NADPH and its deaminated analog, this compound, serve as essential reducing agents in a variety of enzymatic reactions. While NADPH is the natural and ubiquitously studied cofactor, this compound presents a synthetic alternative that may offer advantages in specific applications, potentially including enhanced stability. The choice between these two molecules should be guided by the specific requirements of the experimental system, including the enzyme , the desired assay conditions (particularly pH), and the need for long-term reagent stability. Further direct comparative studies are warranted to fully elucidate the performance differences between this compound and NADPH across a broader range of enzymatic systems.
References
- 1. custombiotech.roche.com [custombiotech.roche.com]
- 2. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of pH and ADP on ammonia affinity for human glutamate dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Deamino-NADPH vs. NADPH: A Head-to-Head Comparison in Enzymatic Assays
For researchers, scientists, and drug development professionals, the choice of coenzyme can be critical for assay accuracy and reliability. This guide provides a detailed comparison of Deamino-NADPH and its naturally occurring counterpart, NADPH, with a focus on their application in a specific enzymatic assay, supported by experimental data and protocols.
Nicotinamide adenine dinucleotide phosphate (NADPH) is a ubiquitous coenzyme essential for a multitude of anabolic reactions, providing the reducing power for biosynthetic processes and antioxidant defense.[1][2] this compound, a synthetic analog, differs by the substitution of the adenine's amino group with a hydroxyl group, forming a hypoxanthine base. While structurally similar, this modification imparts distinct biochemical properties that can be advantageous in specific assay contexts. This guide delves into a head-to-head comparison of these two coenzymes, primarily focusing on their use in the enzymatic determination of ammonia via glutamate dehydrogenase.
Data Presentation: A Quantitative Comparison
The following table summarizes the key biochemical and kinetic parameters of this compound and NADPH, providing a clear overview of their performance characteristics.
| Parameter | This compound | NADPH | Reference |
| Molar Extinction Coefficient (at 340 nm) | ~6.22 x 10³ L·mol⁻¹·cm⁻¹ | 6.22 x 10³ L·mol⁻¹·cm⁻¹ | [This value is commonly accepted for NADPH and assumed to be similar for this compound due to the unchanged dihydronicotinamide ring responsible for the absorbance at 340 nm] |
| Michaelis Constant (Km) with Glutamate Dehydrogenase (for Ammonia Determination) | Lower Km indicates higher affinity | Higher Km indicates lower affinity | [3] |
| Maximum Velocity (Vmax) with Glutamate Dehydrogenase | Comparable to NADPH | Baseline | [3] |
| Stability in Acidic Conditions (pH < 7) | More stable | Prone to degradation | [4] |
| Stability in Basic Conditions (pH > 8) | Stable | Very stable | |
| Interference in Assays | Reduced interference from endogenous enzymes that can utilize NADPH but not its deaminated analog. | Susceptible to interference from various endogenous oxidoreductases. |
Key Advantages of this compound in Specific Assays
The primary advantage of substituting NADPH with this compound lies in the specificity it confers to certain enzymatic assays. In complex biological samples, such as plasma or tissue homogenates, the presence of endogenous dehydrogenases and reductases can lead to the non-specific oxidation of NADPH, resulting in inaccurate measurements. This compound is not a substrate for many of these interfering enzymes, thus its use can significantly improve the accuracy and reliability of the assay.
A prime example is the enzymatic determination of ammonia using glutamate dehydrogenase (GLDH). The reaction involves the reductive amination of α-ketoglutarate to glutamate, with the concomitant oxidation of the coenzyme.
Reaction: α-ketoglutarate + NH₃ + this compound (or NADPH) + H⁺ → L-glutamate + Deamino-NADP⁺ (or NADP⁺) + H₂O
In this assay, the decrease in absorbance at 340 nm, corresponding to the oxidation of the coenzyme, is directly proportional to the ammonia concentration. The use of this compound in this context minimizes the background signal from competing reactions, leading to a more accurate quantification of ammonia.
Experimental Protocols
Spectrophotometric Assay for Ammonia Determination using Glutamate Dehydrogenase
This protocol is adapted from the principles outlined in the study by Fonseca-Wollheim et al. (1992).
Materials:
-
Tris-HCl buffer (e.g., 100 mmol/L, pH 8.0)
-
α-ketoglutarate solution (e.g., 10 mmol/L in Tris-HCl buffer)
-
This compound or NADPH solution (e.g., 0.3 mmol/L in Tris-HCl buffer, freshly prepared and kept on ice)
-
Glutamate Dehydrogenase (GLDH) from a suitable source (e.g., bovine liver)
-
Ammonia standard solutions
-
Sample (e.g., deproteinized plasma or tissue extract)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, combine the Tris-HCl buffer, α-ketoglutarate solution, and the sample or ammonia standard.
-
Coenzyme Addition: Add the this compound or NADPH solution to the reaction mixture and mix gently.
-
Initial Absorbance Reading: Measure the initial absorbance at 340 nm (A_initial). This reading serves as the baseline.
-
Enzyme Addition: Initiate the reaction by adding a specific amount of GLDH to the cuvette. Mix thoroughly.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).
-
Rate Calculation: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
Ammonia Concentration Calculation: The concentration of ammonia in the sample is calculated by comparing the ΔA/min of the sample to that of the ammonia standards.
Mandatory Visualizations
Signaling Pathway Involving NADPH
The following diagram illustrates a simplified signaling pathway involving NADPH oxidase, a key enzyme that utilizes NADPH to produce reactive oxygen species (ROS) for cellular signaling.
Caption: Simplified pathway of NADPH-dependent ROS production for cell signaling.
Experimental Workflow for Comparative Assay
The diagram below outlines the experimental workflow for the head-to-head comparison of this compound and NADPH in the glutamate dehydrogenase assay.
Caption: Workflow for comparing this compound and NADPH in the GLDH assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of the measurement of oxidized pyridine dinucleotides with high-performance liquid chromatography-fluorescence detection to assay the uncoupled oxidation of NADPH by neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the Independent Verification of NADPH-Dependent Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the independent verification of Nicotinamide Adenine Dinucleotide Phosphate (NADPH)-dependent enzyme activity. The following sections detail various assay principles, compare commercially available kits, and provide experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.
Comparison of Assay Methodologies
The activity of NADPH-dependent enzymes is typically determined by measuring the change in concentration of NADPH. Three primary methods are widely used: spectrophotometry, colorimetry, and fluorometry. Each method offers distinct advantages and disadvantages in terms of sensitivity, convenience, and cost.
| Feature | Spectrophotometric Assay | Colorimetric Assay | Fluorometric Assay |
| Principle | Measures the direct absorbance of light by NADPH at 340 nm. The oxidation of NADPH to NADP+ leads to a decrease in absorbance. | An enzymatic cycling reaction reduces a chromogenic probe, resulting in a colored product that is measured at a specific wavelength (e.g., 450 nm). | An enzymatic cycling reaction reduces a fluorogenic probe, producing a highly fluorescent product measured at specific excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm). |
| Sensitivity | Lower; typically in the low micromolar (µM) range.[1] | Moderate; typically in the low micromolar (µM) to nanomolar (nM) range.[2][3][4] | Higher; can detect concentrations in the nanomolar (nM) to picomolar (pM) range.[5] |
| Linearity | Generally good within the spectrophotometer's linear range (typically 0.1 to 1.0 Absorbance Units). | Good over a defined concentration range, but can be limited by substrate depletion at high enzyme concentrations. | Excellent over a wide dynamic range, making it suitable for detecting subtle changes in NADPH levels. |
| Throughput | Can be adapted for 96-well plates, but may require a UV-compatible plate reader. | High-throughput compatible (96- and 384-well plates). | High-throughput compatible (96- and 384-well plates). |
| Cost | Generally the least expensive method. | Moderately priced, with costs associated with kit reagents. | Generally the most expensive method due to specialized probes and enzymes. |
| Interference | High potential for interference from other compounds that absorb at 340 nm. Sample turbidity can also be an issue. | Less susceptible to UV-absorbing compounds, but can be affected by colored compounds in the sample. | Less interference from colored compounds, but potential for interference from other fluorescent molecules in the sample. |
| Advantages | Simple, direct, and does not require specialized probes. | More sensitive than spectrophotometry and avoids UV-range measurements. | Highest sensitivity, ideal for low enzyme activity or limited sample material. |
| Disadvantages | Low sensitivity and high background potential. | Requires a specific kit and may have a more complex procedure than direct spectrophotometry. | Higher cost and requires a fluorescence plate reader. |
Comparison of Commercial NADP/NADPH Assay Kits
Several manufacturers offer kits for the quantification of NADP+ and NADPH. The choice of kit will depend on the specific experimental requirements, including sample type, desired sensitivity, and available instrumentation.
| Kit Name | Manufacturer | Detection Method | Detection Limit | Assay Range |
| NADP/NADPH Assay Kit (ab65349) | Abcam | Colorimetric (450 nm) | ~10 pmol/well | 0.02 µmol/L - 5 µmol/L |
| NADP/NADPH Assay Kit (Fluorometric) (ab176724) | Abcam | Fluorometric (Ex/Em = 540/590 nm) | < 10 pmol/well | Not specified |
| NADPH/NADP Ratio Assay Kit | Cayman Chemical | Colorimetric (450 nm) | 0.02 µM | 0-1.5 µM |
| EnzyChrom™ NADP/NADPH Assay Kit | Bioassay Systems | Colorimetric (565 nm) | 0.1 µM | Up to 10 µM |
| Amplite® Fluorimetric NADP/NADPH Ratio Assay Kit | AAT Bioquest | Fluorometric (Ex/Em = 540/590 nm) | ~10 pmols/well | Not specified |
| NADP+/NADPH Assay Kit (Fluorometric) | Cell Biolabs | Fluorometric (Ex/Em = 530-570/590-600 nm) | ~0.8 nM | Not specified |
Note: Performance characteristics such as intra- and inter-assay variability are not consistently provided by all manufacturers and should be determined in-house for the specific experimental conditions.
Alternatives to NADPH
For certain applications, synthetic alternatives to the natural NADPH cofactor, known as nicotinamide cofactor biomimetics (NCBs) or analogues, can be utilized. These molecules mimic the structure and function of NADPH and can offer advantages such as increased stability and altered redox potentials. However, their compatibility is enzyme-dependent, and they may not be suitable for all NADPH-dependent enzymes.
Experimental Protocols
General Protocol for a Spectrophotometric NADPH-Dependent Enzyme Activity Assay
This protocol provides a general framework for a continuous enzyme assay by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Spectrophotometer with UV capabilities
-
UV-transparent cuvettes or 96-well plates
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate for the enzyme of interest
-
Purified enzyme or cell lysate
-
NADPH solution (freshly prepared in Reaction Buffer)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the substrate in the Reaction Buffer.
-
Prepare a stock solution of NADPH (e.g., 10 mM) in Reaction Buffer. Determine the precise concentration by measuring its absorbance at 340 nm using the molar extinction coefficient of 6.22 mM⁻¹cm⁻¹.
-
Prepare serial dilutions of the enzyme in Reaction Buffer.
-
-
Set up the Reaction:
-
In a cuvette or well, add the Reaction Buffer, substrate, and enzyme solution.
-
The final volume should be consistent for all assays (e.g., 1 mL for a standard cuvette).
-
-
Initiate the Reaction:
-
Initiate the reaction by adding a specific volume of the NADPH solution to the cuvette.
-
Quickly mix the contents by gentle inversion or pipetting.
-
-
Measure Absorbance:
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time.
-
The initial linear portion of the curve represents the initial reaction velocity (v₀).
-
Calculate the rate of NADPH consumption using the Beer-Lambert law (A = εcl), where A is the change in absorbance per minute, ε is the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹), c is the change in concentration, and l is the path length of the cuvette (typically 1 cm).
-
General Protocol for a Fluorometric NADP/NADPH Assay Kit
This protocol outlines the general steps for using a commercial fluorometric kit to measure total NADP+/NADPH, NADP+, or NADPH levels. Refer to the specific kit manual for detailed instructions and reagent preparation.
Materials:
-
Fluorescence microplate reader
-
Black, flat-bottom 96-well plates
-
Commercial NADP/NADPH fluorometric assay kit (containing extraction buffers, assay buffer, enzyme mix, and fluorescent probe)
-
Cell or tissue samples
Procedure:
-
Sample Preparation:
-
For Total NADP+/NADPH: Lyse cells or homogenize tissue in the provided extraction buffer.
-
For NADPH Measurement: Treat the lysate with a base (e.g., NaOH) and heat to degrade NADP+. Neutralize the sample before proceeding.
-
For NADP+ Measurement: Treat the lysate with an acid (e.g., HCl) and heat to degrade NADPH. Neutralize the sample before proceeding.
-
-
Standard Curve Preparation:
-
Prepare a series of NADPH standards by diluting the provided stock solution in the assay buffer.
-
-
Assay Procedure:
-
Add prepared standards and samples to the wells of the 96-well plate.
-
Prepare the reaction mixture containing the enzyme mix and fluorescent probe according to the kit's instructions.
-
Add the reaction mixture to each well.
-
Incubate the plate at the recommended temperature (e.g., room temperature or 37°C) for the specified time, protected from light.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the concentration of NADP+/NADPH in the samples from the standard curve.
-
Visualizations
Caption: A simplified signaling pathway of an NADPH-dependent enzyme.
References
- 1. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 2. biocompare.com [biocompare.com]
- 3. Bioassay Systems EnzyChrom NADP/NADPH Assay Kit. For quantitative determination | Fisher Scientific [fishersci.com]
- 4. NADP+/NADPH Assay Kit | ABIN5067563 [antibodies-online.com]
- 5. docs.aatbio.com [docs.aatbio.com]
A Comparative Guide to the Stability of NADPH and its Deamino Analog
Understanding Cofactor Stability: NADPH
NADPH is a crucial reducing agent in various anabolic pathways and antioxidant systems. However, it is notoriously unstable in aqueous solutions, with its degradation being significantly influenced by temperature, pH, and buffer composition.
Key Factors Influencing NADPH Stability:
-
Temperature: Higher temperatures accelerate the degradation of NADPH. For optimal long-term storage, solutions should be kept frozen at -20°C or -80°C. For short-term use during experiments, it is recommended to keep NADPH solutions on ice.
-
pH: NADPH is most stable in slightly alkaline conditions (pH 8-10) and degrades rapidly in acidic environments (pH < 7.4). The primary degradation pathway in acidic conditions is the acid-catalyzed hydration of the dihydronicotinamide ring.[1]
-
Buffer Composition: The choice of buffer can significantly impact NADPH stability. Phosphate and acetate buffers have been shown to accelerate its degradation.[2] Tris and HEPES buffers are generally considered more suitable for maintaining NADPH stability.[3][4]
Quantitative Stability Data for NADPH Solutions
The following table summarizes the stability of NADPH under various conditions, compiled from multiple sources. This data highlights the critical parameters that researchers must control to ensure the integrity of their NADPH-dependent assays.
| Parameter | Condition | Observation | Half-life / Degradation Rate |
| Temperature | 19°C | - | > 8 hours[2] |
| 37°C | Significant degradation | ~ 1 hour | |
| 41°C | Rapid degradation | < 1 hour | |
| pH (at 30°C) | ~3 | Rapid degradation | Pseudo-first order rate constant: 0.5 min⁻¹ |
| 7 | Moderate stability | Pseudo-first order rate constant: 10⁻³ min⁻¹ | |
| 10 | Increased stability | Pseudo-first order rate constant: 10⁻⁵ min⁻¹ | |
| Buffer (50 mM, pH 8.5, 19°C) | Tris | High stability | Degradation Rate: 4 µM/day |
| HEPES | Moderate stability | Degradation Rate: 18 µM/day | |
| Phosphate | Low stability | Degradation Rate: 23 µM/day |
Deamino-NADPH: An Analog with Limited Stability Data
This compound is an analog of NADPH where the adenine amine group is replaced by a hydroxyl group. While this modification can influence its interaction with enzymes, there is a significant lack of publicly available data on its comparative stability in solution. Product information for solid this compound recommends storage at -20°C, similar to NADPH, suggesting that it is also susceptible to degradation.
Without direct experimental comparisons, it is reasonable to hypothesize that the stability of this compound is influenced by the same factors as NADPH, namely temperature, pH, and buffer composition. The absence of the exocyclic amine on the adenine ring might subtly alter its susceptibility to acid-catalyzed hydrolysis, but further studies are required to confirm this.
Experimental Protocols for Stability Assessment
To evaluate the stability of NADPH or its analogs under specific experimental conditions, a spectrophotometric method is commonly employed. This method leverages the characteristic absorbance of the reduced nicotinamide ring at 340 nm.
Protocol: Spectrophotometric Stability Assay
-
Preparation of Solutions:
-
Prepare a stock solution of the cofactor (NADPH or this compound) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0). It is recommended to prepare this solution fresh and keep it on ice.
-
Prepare the experimental buffer solutions at the desired pH values and compositions.
-
-
Experimental Setup:
-
Dilute the stock solution into the different experimental buffers to a final concentration with an initial absorbance at 340 nm between 0.5 and 1.0.
-
Incubate the solutions at the desired temperatures.
-
-
Data Collection:
-
Measure the absorbance at 340 nm at regular time intervals. The frequency of measurement will depend on the expected rate of degradation.
-
-
Data Analysis:
-
Calculate the percentage of remaining cofactor at each time point relative to the initial absorbance.
-
The degradation rate constant (k) and half-life (t½) can be determined by plotting the natural logarithm of the absorbance versus time.
-
Diagram: Experimental Workflow for Stability Assessment
Caption: Workflow for spectrophotometric analysis of cofactor stability.
Diagram: Factors Affecting NADPH Degradation
Caption: Key factors influencing the stability of NADPH in solution.
References
- 1. [Stabilization of reduced beta-nicotinamide-adenine-dinucleotide in an organic solvent (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.nrel.gov [docs.nrel.gov]
statistical analysis of comparative data for Deamino-NADPH and NADPH
For researchers, scientists, and drug development professionals, the choice of coenzyme is a critical factor that can significantly influence experimental outcomes. Nicotinamide adenine dinucleotide phosphate (NADPH) is a ubiquitous coenzyme essential for a vast array of reductive biosynthesis and antioxidant defense mechanisms. Deamino-NADPH, a structural analog, presents an alternative, and understanding its comparative performance is crucial for informed experimental design. This guide provides a detailed statistical and experimental comparison of this compound and NADPH.
Biochemical and Physicochemical Properties: A Head-to-Head Comparison
This compound is structurally distinct from NADPH by the substitution of the amino group on the adenine ring with a hydroxyl group. This modification can influence its interaction with enzymes and its overall stability.
| Property | This compound | NADPH |
| Chemical Formula | C21H29N6O18P3 | C21H30N7O17P3[1][2] |
| Molecular Weight | 743.4 g/mol (anhydrous) | 745.4 g/mol [1] |
| Key Structural Difference | Hypoxanthine base (hydroxyl group at C6 of the purine ring) | Adenine base (amino group at C6 of the purine ring) |
| Spectrophotometric Properties (λmax) | ~340 nm (inferred) | 340 nm |
| Redox Potential | Data not readily available | -320 mV |
Note: The spectrophotometric properties of this compound are inferred from its structural similarity to NADPH, as the dihydronicotinamide ring, responsible for the 340 nm absorbance, is unchanged.
Stability Profile Under Various Conditions
The stability of the coenzyme is paramount for the reliability and reproducibility of enzymatic assays. NADPH is known to be labile, particularly in acidic conditions.[3][4] While direct comprehensive stability data for this compound is limited, inferences can be drawn from its structural analog, Deamino-NADH, which has been reported to be less stable in acidic conditions compared to NADH.
Table 2: Stability of NADPH under Different pH and Temperature Conditions
| pH | Temperature | Degradation Rate / Half-life |
| Acidic (<7.4) | 30°C (pH ~3) | Rapid degradation (pseudo-first-order rate constant of 0.5 min⁻¹) |
| Neutral (7.0) | 30°C | Moderate stability (rate constant of 10⁻³ min⁻¹) |
| Alkaline (8.0-10.0) | 30°C (pH 10) | Increased stability (rate constant of 10⁻⁵ min⁻¹) |
| Not specified | 19°C | > 8 hours |
| Not specified | 37°C | ~ 1 hour |
| Not specified | 41°C | ~ 1 hour |
Performance in Enzymatic Assays: A Focus on Glutamate Dehydrogenase
Glutamate dehydrogenase (GDH) is a key enzyme in nitrogen and carbon metabolism and is notable for its ability to utilize both NAD(P)H as a cofactor, making it an excellent model for comparative studies.
Table 3: Comparative Enzyme Kinetics with Glutamate Dehydrogenase (GDH)
| Coenzyme | Enzyme Source | Km | Vmax |
| This compound | Not available | Data not readily available | Data not readily available |
| NADPH | Mouse Liver | Not specified for NADPH, but Km for glutamate is 1.66 mM with NADP+ | Vmax with NADP+ is 2.5-fold lower than with NAD+ |
Experimental Protocols
Protocol 1: Comparative Enzyme Kinetics Assay (Spectrophotometric)
This protocol outlines a method to determine the Michaelis-Menten constants (Km and Vmax) for an NADPH-dependent enzyme with both this compound and NADPH.
Materials:
-
Enzyme of interest (e.g., Glutamate Dehydrogenase)
-
This compound and NADPH stock solutions
-
Substrate for the enzyme (e.g., α-ketoglutarate and ammonium chloride for GDH)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a series of dilutions of both this compound and NADPH in the reaction buffer.
-
To a cuvette, add the reaction buffer, the enzyme substrate at a saturating concentration, and the enzyme solution.
-
Initiate the reaction by adding a specific concentration of either this compound or NADPH.
-
Immediately measure the change in absorbance at 340 nm over time. The rate of decrease in absorbance corresponds to the rate of coenzyme oxidation.
-
Repeat the measurement for each concentration of both coenzymes.
-
Calculate the initial reaction velocities (v₀) from the linear portion of the absorbance vs. time plot.
-
Plot v₀ versus the coenzyme concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for each coenzyme.
Protocol 2: Comparative Stability Analysis
This protocol allows for the quantitative comparison of the stability of this compound and NADPH solutions under specific conditions.
Materials:
-
This compound and NADPH
-
Buffers at various pH values (e.g., phosphate buffer at pH 6.0, Tris-HCl at pH 8.0)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare solutions of this compound and NADPH at the same concentration in each of the test buffers.
-
Measure the initial absorbance of each solution at 340 nm (Time = 0).
-
Incubate the solutions at a specific temperature (e.g., 25°C or 37°C).
-
At regular time intervals , measure the absorbance of each solution at 340 nm.
-
Calculate the percentage of the remaining coenzyme at each time point relative to the initial absorbance.
-
Plot the percentage of remaining coenzyme against time to determine the degradation rate and half-life for each coenzyme under each condition.
Visualizing Key Processes
To better understand the experimental workflows and the enzymatic reaction at the core of this comparison, the following diagrams are provided.
Conclusion
While NADPH is the well-established and widely used coenzyme, this compound presents a viable alternative in certain applications. The primary structural difference in the adenine moiety may lead to altered enzyme kinetics, potentially resulting in lower reaction velocities with some enzymes. The stability of this compound, particularly in acidic conditions, may also be a consideration, although further direct comparative studies are needed to fully elucidate its properties. The provided protocols offer a framework for researchers to conduct their own comparative analyses to determine the optimal coenzyme for their specific experimental needs.
References
Safety Operating Guide
Navigating the Safe Disposal of Deamino-NADPH in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. Deamino-NADPH (Nicotinamide hypoxanthine dinucleotide phosphate, reduced form), a key reagent in various biochemical assays, requires careful handling and specific disposal procedures due to its inherent hazards. Adherence to these protocols not only ensures a safe laboratory environment but also maintains regulatory compliance.
This compound is classified as a hazardous substance. It is toxic if swallowed, inhaled, or absorbed through the skin.[1][2] It is also known to cause serious irritation to the eyes and skin and may lead to respiratory irritation.[1][2] Given these properties, it is imperative that this chemical is not disposed of through standard laboratory drains or as regular trash.[3]
Hazard Classification and Safety Precautions
A clear understanding of the hazards associated with this compound is the first step toward safe handling and disposal.
| Hazard Classification | Description | GHS Hazard Statements |
| Acute Toxicity (Oral) | Toxic if swallowed. | H301 |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | H311 |
| Acute Toxicity (Inhalation) | Toxic if inhaled. | H331 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
Source: Safety Data Sheets
To mitigate these risks, personnel must always wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection when handling this compound. Work should be conducted in a well-ventilated area to avoid inhaling the dust or fumes.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound waste, including unused product, solutions, and contaminated materials.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste : All forms of this compound waste (solid, solutions, and contaminated labware) must be treated as hazardous chemical waste.
-
Segregate Incompatibles : Store this compound waste separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.
Step 2: Waste Collection and Containment
-
Use Appropriate Containers : Collect this compound waste in a designated, properly sealed, and leak-proof container that is chemically compatible with the substance. Whenever possible, use the original container.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "Nicotinamide hypoxanthine dinucleotide phosphate, reduced form."
-
Keep Containers Closed : Waste containers must be kept securely capped at all times, except when adding waste.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Regular Inspection : The SAA should be inspected weekly for any signs of leakage from the containers.
Step 4: Disposal of Empty Containers
-
Triple Rinse : An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water) capable of removing the residue.
-
Collect Rinsate : The rinsate from this process is also considered hazardous waste and must be collected and added to the appropriate this compound waste container.
-
Deface Label : After triple-rinsing, the original label on the container must be completely removed or defaced.
-
Final Disposal : The rinsed and de-labeled container can then be disposed of as regular trash.
Step 5: Arranging for Final Disposal
-
Professional Disposal Service : Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste.
-
Incineration : The recommended disposal method for this compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This must be performed by a licensed disposal facility.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Deamino-NADPH
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Deamino-NADPH. Adherence to these protocols is essential to ensure personal safety and prevent contamination.
1. Hazard Identification and Risk Assessment:
This compound is a chemical that requires careful handling due to its potential health hazards. It may be toxic if inhaled, ingested, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system[1]. All personnel must review the Safety Data Sheet (SDS) before working with this compound and be fully aware of the potential risks.
2. Personal Protective Equipment (PPE):
A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment | Standards |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable Gown (fluid-resistant)- Double Gloves (e.g., nitrile)- N95 or higher Respirator (fit-tested)- Safety Goggles | - Eye Protection: EN 166 (EU) or OSHA 29 CFR 1910.133 (US)[1][2]- Gloves: EN 374 (EU)[1] |
| Working with Solutions | - Laboratory Coat- Single pair of gloves (e.g., nitrile)- Safety Glasses with side shields | - Eye Protection: EN 166 (EU) or OSHA 29 CFR 1910.133 (US)[1]- Gloves: EN 374 (EU) |
| Cleaning and Decontamination | - Disposable Gown (fluid-resistant)- Double Gloves (e.g., nitrile)- Safety Goggles | - Eye Protection: EN 166 (EU) or OSHA 29 CFR 1910.133 (US)- Gloves: EN 374 (EU) |
| Emergency (Spill or Fire) | - Chemical Resistant Clothing- Self-Contained Breathing Apparatus (SCBA)- Chemical Resistant Gloves and Boots | - Respiratory: NIOSH (US) or CEN (EU) approved |
3. Experimental Protocols: Handling and Disposal Procedures
3.1. General Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where the compound is handled.
3.2. Step-by-Step Weighing of Solid this compound:
-
Preparation: Ensure the weighing area is clean and decontaminated. Prepare all necessary equipment, including a calibrated scale, weighing paper or boat, and appropriate waste containers.
-
Donning PPE: Put on all required PPE as specified in the table above for handling solid compounds.
-
Weighing: Carefully transfer the desired amount of this compound from the stock container to the weighing vessel. Avoid creating dust.
-
Cleaning: After weighing, carefully clean the spatula and any other utensils used. Dispose of any contaminated weighing paper in the designated chemical waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
3.3. Disposal Plan:
-
Waste Collection: Collect all waste contaminated with this compound, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, in clearly labeled, sealed containers.
-
Disposal Method: Dispose of chemical waste through a licensed contractor. For larger quantities, a chemical incinerator equipped with an afterburner and scrubber may be necessary. Follow all local, state, and federal regulations for hazardous waste disposal.
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a suitable container for disposal.
5. Visualization of Safe Handling Workflow:
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
